Technical Documentation Center

Ethyl 6-(4-methoxy-3-nitrophenyl)-6-oxohexanoate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Ethyl 6-(4-methoxy-3-nitrophenyl)-6-oxohexanoate
  • CAS: 898758-93-5

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of Ethyl 6-(4-methoxy-3-nitrophenyl)-6-oxohexanoate

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of a plausible and efficient synthetic pathway for Ethyl 6-(4-methoxy-3-nitrophenyl)-6-oxohe...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a plausible and efficient synthetic pathway for Ethyl 6-(4-methoxy-3-nitrophenyl)-6-oxohexanoate, a compound of interest in medicinal chemistry and drug discovery. The synthesis involves a multi-step process commencing with the Friedel-Crafts acylation of anisole, followed by nitration and subsequent esterification. This document will delve into the mechanistic underpinnings of each reaction, provide detailed experimental protocols, and offer insights into process optimization and characterization of the target molecule.

Introduction: Significance and Retrosynthetic Analysis

Ethyl 6-(4-methoxy-3-nitrophenyl)-6-oxohexanoate and its derivatives are valuable intermediates in the synthesis of various biologically active molecules. The presence of the nitro group offers a versatile handle for further chemical modifications, such as reduction to an amine, which can then be elaborated into a wide array of functional groups. The overall structure, featuring a substituted aromatic ring coupled to a keto-ester chain, is a common pharmacophore in medicinal chemistry.

A logical retrosynthetic analysis of the target molecule suggests a convergent synthesis strategy. The primary disconnection is at the ester linkage, leading back to 6-(4-methoxy-3-nitrophenyl)-6-oxohexanoic acid and ethanol. The keto-acid intermediate can be traced back to a Friedel-Crafts acylation reaction between a suitable derivative of adipic acid and a nitrated anisole derivative. Alternatively, the nitration step can be performed on the acylated anisole precursor. The latter approach is often preferred to control the regioselectivity of the nitration.

G Target Ethyl 6-(4-methoxy-3-nitrophenyl)-6-oxohexanoate Intermediate1 6-(4-methoxy-3-nitrophenyl)-6-oxohexanoic acid Target->Intermediate1 Esterification Ethanol Ethanol Target->Ethanol Esterification Intermediate2 6-(4-methoxyphenyl)-6-oxohexanoic acid Intermediate1->Intermediate2 Nitration Anisole Anisole Intermediate2->Anisole Friedel-Crafts Acylation AcylatingAgent Ethyl 6-chloro-6-oxohexanoate Intermediate2->AcylatingAgent Friedel-Crafts Acylation NitratingAgent Nitrating Agent (e.g., HNO3/H2SO4)

Caption: Retrosynthetic analysis of the target molecule.

Synthetic Pathway and Mechanistic Insights

The proposed synthetic pathway consists of three main stages:

  • Friedel-Crafts Acylation: Synthesis of 6-(4-methoxyphenyl)-6-oxohexanoic acid.

  • Nitration: Introduction of the nitro group to form 6-(4-methoxy-3-nitrophenyl)-6-oxohexanoic acid.

  • Esterification: Conversion of the carboxylic acid to the final ethyl ester product.

Stage 1: Friedel-Crafts Acylation of Anisole

The synthesis commences with the Friedel-Crafts acylation of anisole. This electrophilic aromatic substitution reaction introduces the six-carbon chain to the aromatic ring. The methoxy group of anisole is an activating, ortho-, para-directing group, with the para-substituted product being the major isomer due to steric hindrance at the ortho positions.[1][2]

Reaction: Anisole is reacted with an appropriate acylating agent, such as ethyl 6-chloro-6-oxohexanoate, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).[3] The use of a solvent like dichloromethane (DCM) is common.[4]

Mechanism: The Lewis acid catalyst coordinates with the acylating agent to form a highly electrophilic acylium ion. This ion is then attacked by the electron-rich aromatic ring of anisole, leading to the formation of a sigma complex (arenium ion). Subsequent deprotonation re-establishes the aromaticity and yields the acylated product. The reaction is often exothermic and requires careful temperature control to minimize side reactions.[5]

G Start Anisole + Ethyl 6-chloro-6-oxohexanoate Catalyst AlCl3 in DCM Start->Catalyst Reaction Friedel-Crafts Acylation (Formation of Acylium Ion) Catalyst->Reaction Intermediate Sigma Complex (Arenium Ion) Reaction->Intermediate Deprotonation Deprotonation Intermediate->Deprotonation Product 6-(4-methoxyphenyl)-6-oxohexanoic acid Deprotonation->Product

Caption: Workflow for Friedel-Crafts acylation.

Stage 2: Nitration of 6-(4-methoxyphenyl)-6-oxohexanoic acid

The subsequent step is the nitration of the acylated intermediate. The position of nitration is directed by the existing substituents on the aromatic ring. The methoxy group is a strong activating group, while the acyl group is a deactivating group. The directing effects of the methoxy group will dominate, leading to nitration at the position ortho to the methoxy group and meta to the acyl group.

Reaction: The intermediate from Stage 1 is treated with a nitrating mixture, typically a combination of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄).[6][7]

Mechanism: Sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺). The aromatic ring attacks the nitronium ion, forming another sigma complex. Deprotonation yields the nitrated product, 6-(4-methoxy-3-nitrophenyl)-6-oxohexanoic acid. Careful control of the reaction temperature is crucial to prevent dinitration and other side reactions.[8]

Stage 3: Fischer Esterification

The final step is the conversion of the carboxylic acid to the corresponding ethyl ester. Fischer esterification is a classic and reliable method for this transformation.[9][10]

Reaction: 6-(4-methoxy-3-nitrophenyl)-6-oxohexanoic acid is refluxed with an excess of ethanol in the presence of a catalytic amount of a strong acid, such as sulfuric acid.

Mechanism: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic.[9] A molecule of ethanol then acts as a nucleophile, attacking the protonated carbonyl carbon to form a tetrahedral intermediate. A series of proton transfers follows, leading to the elimination of a water molecule and the formation of the protonated ester. Deprotonation of the ester yields the final product and regenerates the acid catalyst.[9] The reaction is an equilibrium process, and using an excess of the alcohol can shift the equilibrium towards the product side.

Experimental Protocols

Protocol 1: Synthesis of 6-(4-methoxyphenyl)-6-oxohexanoic acid
  • Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet is charged with anhydrous aluminum chloride (1.2 eq) and dry dichloromethane (DCM).

  • Acylating Agent Preparation: In a separate flask, monoethyl adipate is converted to ethyl 6-chloro-6-oxohexanoate using a chlorinating agent like thionyl chloride or bis(trichloromethyl) carbonate.[11]

  • Reaction: The solution of AlCl₃ in DCM is cooled to 0 °C in an ice bath. A solution of anisole (1.0 eq) and ethyl 6-chloro-6-oxohexanoate (1.1 eq) in dry DCM is added dropwise via the dropping funnel over a period of 1-2 hours, maintaining the temperature below 5 °C.

  • Work-up: After the addition is complete, the reaction mixture is stirred at room temperature for an additional 2-4 hours. The reaction is then quenched by carefully pouring it over crushed ice and concentrated hydrochloric acid.

  • Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then hydrolyzed with a base (e.g., NaOH) followed by acidification to yield 6-(4-methoxyphenyl)-6-oxohexanoic acid, which can be purified by recrystallization.

Protocol 2: Synthesis of 6-(4-methoxy-3-nitrophenyl)-6-oxohexanoic acid
  • Setup: A round-bottom flask is charged with 6-(4-methoxyphenyl)-6-oxohexanoic acid (1.0 eq) and concentrated sulfuric acid. The mixture is cooled to 0 °C.

  • Nitration: A pre-cooled mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid is added dropwise, keeping the temperature below 10 °C.

  • Reaction and Work-up: The reaction mixture is stirred at 0-5 °C for 1-2 hours and then allowed to warm to room temperature. The reaction is quenched by pouring it onto ice water.

  • Isolation: The precipitated solid is collected by filtration, washed with cold water until the washings are neutral, and then dried. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol 3: Synthesis of Ethyl 6-(4-methoxy-3-nitrophenyl)-6-oxohexanoate
  • Setup: A round-bottom flask is equipped with a reflux condenser and charged with 6-(4-methoxy-3-nitrophenyl)-6-oxohexanoic acid (1.0 eq), an excess of absolute ethanol, and a catalytic amount of concentrated sulfuric acid (e.g., 3-5 mol%).

  • Reaction: The mixture is heated to reflux and maintained at this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, the excess ethanol is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated. The resulting crude ester can be purified by column chromatography on silica gel.

Data Summary and Characterization

Compound Molecular Formula Molecular Weight ( g/mol ) Expected Yield (%) Characterization Techniques
6-(4-methoxyphenyl)-6-oxohexanoic acidC₁₃H₁₆O₄236.2675-85¹H NMR, ¹³C NMR, IR, MS
6-(4-methoxy-3-nitrophenyl)-6-oxohexanoic acidC₁₃H₁₅NO₆281.2680-90¹H NMR, ¹³C NMR, IR, MS
Ethyl 6-(4-methoxy-3-nitrophenyl)-6-oxohexanoateC₁₅H₁₉NO₆309.3185-95¹H NMR, ¹³C NMR, IR, MS, Elemental Analysis

Conclusion

The synthesis of Ethyl 6-(4-methoxy-3-nitrophenyl)-6-oxohexanoate can be reliably achieved through a well-established three-stage process involving Friedel-Crafts acylation, nitration, and Fischer esterification. Careful control of reaction conditions, particularly temperature, and appropriate purification techniques at each step are crucial for obtaining the desired product in high yield and purity. This guide provides a robust framework for researchers and scientists to successfully synthesize this valuable intermediate for applications in drug discovery and development.

References

  • Angle, S. R., & Arnaiz, D. O. (1992). J. Org. Chem., 57, 5937–5947.
  • Al-Farhan, E., Keehn, P. M., & Stevenson, R. (1992). J. Chem. Res. (S), 100–101.
  • CN101125815A - A kind of chemical synthesis method of ethyl 6-chloro-6-oxohexanoate - Google Patents. (n.d.).
  • Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. (2020, October 20). YouTube. Retrieved from [Link]

  • Nitration and oxidation of 4-methoxyphenol by nitrous acid in aqueous acid solution - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (n.d.). Retrieved from [Link]

  • 6-Aryl-4-Oxohexanoic Acids: Synthesis, Effects on Eicosanoid Biosynthesis, and Anti-Inflammatory In Vivo-Activities. (2009, February 1). ResearchGate. Retrieved from [Link]

  • US5847231A - Selective nitration of phenol derivatives - Google Patents. (n.d.).
  • Synthesis of 6-(4-nitrophenyl)hexanoic acid - PrepChem.com. (n.d.). Retrieved from [Link]

  • Kinetic Study on the Esterification of Hexanoic Acid with N,N-Dialkylamino Alcohols: Evidence for an Activation by Hydrogen Bonding. (2009, February 1). ResearchGate. Retrieved from [Link]

  • Friedel-Crafts acylation of anisole | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]

  • Friedel-Crafts Acylation of Anisole Name of Student CHE 171 Section 101 10/4/06 Abstract. (2006, October 4). Course Hero. Retrieved from [Link]

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16). Master Organic Chemistry. Retrieved from [Link]

  • DE19723214A1 - Preparation of 4-nitro:phenol derivative pharmaceutical intermediates - Google Patents. (n.d.).
  • Friedel–Crafts acylation of anisole with octanoic acid over acid modified zeolites - RSC Advances (RSC Publishing). (n.d.). Retrieved from [Link]

  • Organic Chemistry Friedel-Crafts Acylation of Anisole - YouTube. (2022, November 22). Retrieved from [Link]

  • Fischer Esterification | Mechanism + Easy TRICK! - YouTube. (2024, April 3). Retrieved from [Link]

Sources

Exploratory

A Technical Guide to the Spectral Analysis of Ethyl 6-(4-methoxy-3-nitrophenyl)-6-oxohexanoate

For Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of contemporary drug discovery and development, the precise structural elucidation of novel chemical entities is a cornerstone...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of contemporary drug discovery and development, the precise structural elucidation of novel chemical entities is a cornerstone of progress. Ethyl 6-(4-methoxy-3-nitrophenyl)-6-oxohexanoate, a molecule possessing a unique combination of a substituted aromatic keto-ester moiety, presents a compelling case for detailed spectral analysis. The presence of a nitro group, a methoxy substituent, and a flexible hexanoate chain imparts a distinct electronic and conformational profile, making a thorough understanding of its spectral characteristics essential for its potential applications in medicinal chemistry and materials science.

This technical guide provides an in-depth analysis of the predicted spectral data for Ethyl 6-(4-methoxy-3-nitrophenyl)-6-oxohexanoate. As a Senior Application Scientist, the following sections are structured to not only present the anticipated spectral data but also to offer insights into the rationale behind the spectral assignments, drawing upon established principles of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy. This approach is designed to equip researchers with a robust framework for the characterization of this and structurally related compounds.

Molecular Structure and Predicted Spectral Features

The structural framework of Ethyl 6-(4-methoxy-3-nitrophenyl)-6-oxohexanoate is depicted below. The key functional groups, including the aromatic ring, the nitro and methoxy substituents, the ketone, and the ethyl ester, each contribute uniquely to the overall spectral fingerprint of the molecule.

M [M]⁺ m/z = 309 F1 [M - C₂H₅]⁺ m/z = 280 M->F1 - C₂H₅ F2 [M - OC₂H₅]⁺ m/z = 264 M->F2 - OC₂H₅ F3 [C₈H₆NO₃]⁺ m/z = 180 M->F3 Aryl-acyl cleavage F4 [C₅H₇O₂]⁺ m/z = 99 M->F4 Aliphatic chain cleavage

Caption: Predicted Mass Spectrometry Fragmentation Pathway.

Predicted Infrared (IR) Spectroscopy Data

The IR spectrum will clearly indicate the presence of the key functional groups through their characteristic vibrational frequencies.

Table 4: Predicted IR Absorption Frequencies

Wavenumber (cm⁻¹)IntensityFunctional GroupVibrational Mode
~3100-3000MediumC-H (aromatic)Stretching
~2950-2850MediumC-H (aliphatic)Stretching
~1735StrongC=O (ester)Stretching
~1690StrongC=O (ketone)Stretching
~1600, ~1480MediumC=C (aromatic)Stretching
~1530, ~1350StrongN-O (nitro)Asymmetric & Symmetric Stretching
~1250StrongC-O (aryl ether)Stretching
~1180StrongC-O (ester)Stretching

Experimental Protocols

The acquisition of high-quality spectral data is paramount for accurate structural elucidation. The following are generalized, yet robust, protocols for the spectral analysis of Ethyl 6-(4-methoxy-3-nitrophenyl)-6-oxohexanoate.

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Acquire the spectrum with a 90° pulse width.

    • Set the spectral width to cover the range of -2 to 12 ppm.

    • Employ a relaxation delay of 5 seconds to ensure full relaxation of all protons.

    • Accumulate at least 16 scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Set the spectral width to cover the range of 0 to 220 ppm.

    • Use a relaxation delay of 2 seconds.

    • Accumulate a sufficient number of scans (typically >1024) for adequate signal intensity of all carbon signals, including quaternary carbons.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).

cluster_prep Sample Preparation cluster_acq Data Acquisition (500 MHz) cluster_proc Data Processing Dissolve Dissolve in CDCl₃ H1_NMR ¹H NMR Acquisition Dissolve->H1_NMR C13_NMR ¹³C NMR Acquisition Dissolve->C13_NMR Process Fourier Transform, Phase & Baseline Correction H1_NMR->Process C13_NMR->Process Calibrate Calibrate to Solvent Process->Calibrate

Caption: Workflow for NMR Data Acquisition and Processing.

Protocol 2: Mass Spectrometry (MS)
  • Sample Introduction: Introduce a dilute solution of the compound in a volatile organic solvent (e.g., methanol or acetonitrile) into the mass spectrometer via a direct infusion or a Gas Chromatography (GC) or Liquid Chromatography (LC) interface.

  • Ionization: Utilize Electron Ionization (EI) at 70 eV for fragmentation analysis.

  • Mass Analysis: Employ a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument, to obtain accurate mass measurements.

  • Data Acquisition: Acquire the mass spectrum over a mass-to-charge (m/z) range of 50-500.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the fragment ions.

Protocol 3: Infrared (IR) Spectroscopy
  • Sample Preparation: Prepare the sample as a thin film on a potassium bromide (KBr) disk or by using an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Collect the spectrum over the range of 4000 to 400 cm⁻¹.

  • Data Analysis: Correlate the observed absorption bands with the characteristic vibrational frequencies of the functional groups present in the molecule.

Conclusion

The comprehensive spectral analysis of Ethyl 6-(4-methoxy-3-nitrophenyl)-6-oxohexanoate, as predicted in this guide, provides a detailed roadmap for its structural characterization. The anticipated NMR, MS, and IR data collectively offer a unique and unambiguous fingerprint for this molecule. For researchers in drug development and related scientific fields, this guide serves as a practical resource for interpreting the spectral data of this and analogous compounds, thereby facilitating the advancement of their research endeavors. The provided protocols are designed to be adaptable to standard laboratory settings, ensuring the reproducibility and reliability of the obtained results.

References

As this guide is based on predicted data for a novel compound, direct references for its complete spectral data are not available. The predictions and interpretations are based on established principles and data from analogous compounds found in the following general resources:

  • Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R.M., Webster, F.X., Kiemle, D.J., & Bryce, D.L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • NIST Chemistry WebBook. (n.d.). National Institute of Standards and Technology. [Link]

  • Spectral Database for Organic Compounds (SDBS). (n.d.). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

  • PubChem. (n.d.). National Center for Biotechnology Information. [Link]

Foundational

1H NMR and 13C NMR of "Ethyl 6-(4-methoxy-3-nitrophenyl)-6-oxohexanoate"

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of Ethyl 6-(4-methoxy-3-nitrophenyl)-6-oxohexanoate Abstract Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of Ethyl 6-(4-methoxy-3-nitrophenyl)-6-oxohexanoate

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern drug discovery and organic synthesis, providing unparalleled insight into molecular structure. This guide offers a detailed analysis of the ¹H and ¹³C NMR spectra of Ethyl 6-(4-methoxy-3-nitrophenyl)-6-oxohexanoate, a compound featuring a complex interplay of aromatic and aliphatic functionalities. Designed for researchers and drug development professionals, this document moves beyond simple data reporting to explain the causal relationships between the molecule's electronic and structural features and its spectral output. We will cover theoretical predictions, standard experimental protocols, and advanced interpretation strategies, ensuring a robust and verifiable approach to structural elucidation.

Theoretical Spectral Analysis: Predicting the NMR Fingerprint

A proactive analysis of the molecular structure allows for the prediction of its NMR spectrum. This predictive approach is foundational to accurate spectral assignment. The structure of Ethyl 6-(4-methoxy-3-nitrophenyl)-6-oxohexanoate presents several distinct chemical environments, each giving rise to unique signals.

Molecular Structure:

¹H NMR Spectral Prediction

The proton NMR spectrum is anticipated to show nine distinct signals. The chemical shift (δ) of each proton is primarily influenced by the electron density of its local environment; electron-withdrawing groups (like -NO₂ and carbonyls) deshield protons, shifting them downfield (higher ppm), while electron-donating groups (like -OCH₃) shield them, causing an upfield shift.[1]

Aromatic Region (AMX System): The 1,2,4-trisubstituted benzene ring creates a complex splitting pattern. The powerful electron-withdrawing nitro group and the acyl group significantly deshield ortho and para protons, while the electron-donating methoxy group provides a shielding effect.[2][3][4]

  • H-2: Ortho to the nitro group and meta to the acyl group. Expected to be the most deshielded aromatic proton.

  • H-5: Ortho to the acyl group and meta to the methoxy group. Also significantly deshielded.

  • H-6: Ortho to the methoxy group and meta to the nitro group. Expected to be the most shielded of the three aromatic protons.

Aliphatic Region:

  • Ethyl Ester Group: This gives rise to a characteristic quartet for the methylene (-OCH₂-) protons due to coupling with the three methyl protons, and a triplet for the methyl (-CH₃) protons from coupling with the two methylene protons.[5][6] The direct attachment to oxygen deshields the methylene protons significantly.

  • Hexanoate Chain: The methylene groups alpha to the two carbonyl functions (C2-H₂ and C5-H₂) are deshielded and will appear further downfield than the other chain protons.[5]

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

Proton LabelChemical EnvironmentPredicted δ (ppm)MultiplicityCoupling Constant (J)Integration
H-a-OCH₂CH₃~1.25Triplet (t)J = ~7 Hz3H
H-b-CH₂- (C3)~1.70Multiplet (m)-2H
H-c-CH₂- (C4)~1.75Multiplet (m)-2H
H-d-CH₂-C(=O)O- (C2)~2.40Triplet (t)J = ~7 Hz2H
H-eAr-C(=O)-CH₂- (C5)~3.10Triplet (t)J = ~7 Hz2H
H-f-OCH₃~3.95Singlet (s)-3H
H-g-OCH₂CH₃~4.15Quartet (q)J = ~7 Hz2H
H-h (Ar-H)H-6 (ortho to -OCH₃)~7.15Doublet (d)J = ~8-9 Hz1H
H-i (Ar-H)H-5 (ortho to -Acyl)~8.10Doublet of Doublets (dd)J = ~8-9 Hz, ~2 Hz1H
H-j (Ar-H)H-2 (ortho to -NO₂)~8.40Doublet (d)J = ~2 Hz1H

¹H-¹H Spin-Spin Coupling Network

The connectivity of the aliphatic chain can be visualized through its proton coupling relationships. Scalar (J) coupling, transmitted through bonds, typically occurs between protons on adjacent carbons (³J coupling), providing direct evidence of the molecular framework.[7]

G cluster_aliphatic Hexanoate Chain Coupling cluster_ethyl Ethyl Ester Coupling H5 H-e (C5) H4 H-c (C4) H5->H4 H3 H-b (C3) H4->H3 H2 H-d (C2) H3->H2 OCH2 H-g (-OCH2-) CH3 H-a (-CH3) OCH2->CH3

Caption: Key ³J H-H coupling relationships in the molecule.

¹³C NMR Spectral Prediction

The proton-decoupled ¹³C NMR spectrum will show one signal for each unique carbon atom. Chemical shifts are primarily dictated by hybridization and the electronegativity of attached atoms. Carbonyl carbons are highly deshielded and appear far downfield, while standard sp³-hybridized carbons are found upfield.[8][9]

  • Carbonyl Carbons: The ketone (C6) and ester (C1) carbonyls will be the most downfield signals, typically appearing between 170-210 ppm.

  • Aromatic Carbons: The six aromatic carbons will have distinct shifts. Carbons directly attached to substituents (ipso-carbons) show significant shifts; C4 (-OCH₃) and C3 (-NO₂) will be particularly affected. The shifts of aromatic carbons do not always follow simple rules based on electron density and are influenced by more complex factors.[2][10]

  • Aliphatic Carbons: The carbon of the ethyl ester attached to oxygen (-OCH₂) will be deshielded (~60 ppm). The carbons alpha to the carbonyls (C2, C5) will be further downfield than the other methylene carbons (C3, C4). The terminal methyl carbon of the ethyl group will be the most upfield signal.

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon LabelChemical EnvironmentPredicted δ (ppm)DEPT-135 Signal
C-a-OCH₂C H₃~14.2Positive (CH₃)
C-b, C-c-C H₂- (C3, C4)~24-29Negative (CH₂)
C-d-C H₂-C(=O)O- (C2)~33.5Negative (CH₂)
C-eAr-C(=O)-C H₂- (C5)~38.0Negative (CH₂)
C-f-OC H₃~56.5Positive (CH₃)
C-g-OC H₂CH₃~61.0Negative (CH₂)
C-h to C-mAromatic Carbons~115-155Positive (CH) or Null (C)
C-1-C (=O)O- (Ester)~173.0Null (Quaternary C)
C-6Ar-C (=O)- (Ketone)~196.0Null (Quaternary C)

Experimental Protocol: A Self-Validating Workflow

The integrity of NMR data is contingent upon meticulous experimental practice. The following protocols are designed to yield high-quality, reproducible data for small organic molecules like the topic compound.

Sample Preparation

The choice of solvent is critical; it must dissolve the analyte without its own signals obscuring important regions of the spectrum. Deuterated chloroform (CDCl₃) is an excellent first choice for this compound due to its polarity and low cost.

  • Weighing: Accurately weigh 5-10 mg of purified Ethyl 6-(4-methoxy-3-nitrophenyl)-6-oxohexanoate.

  • Dissolution: Transfer the solid to a clean, dry vial. Add approximately 0.6 mL of deuterated solvent (e.g., CDCl₃). For quantitative applications, an internal standard like Tetramethylsilane (TMS) would be added, but for routine structural confirmation, the residual solvent peak is often sufficient for referencing.[11][12]

  • Transfer: Vortex the vial until the sample is fully dissolved. Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.

  • Filtering (Optional but Recommended): If any particulate matter is visible, filter the solution through a small plug of glass wool in the pipette to prevent magnetic field distortions.

NMR Data Acquisition

Modern NMR spectrometers offer a suite of automated routines. However, understanding the core parameters is key to troubleshooting and optimizing results.[13]

Standard Acquisition Workflow

G A Prepare Sample (5-10 mg in 0.6 mL CDCl3) B Insert into Spectrometer A->B C Lock, Tune, and Shim B->C D Acquire ¹H Spectrum C->D E Acquire ¹³C{¹H} Spectrum D->E F Acquire 2D Spectra (COSY, HSQC) (If needed for assignment) E->F Ambiguity? G Process Data (FT, Phasing, Baseline Correction) E->G F->G H Structural Analysis & Verification G->H

Caption: A generalized workflow for NMR-based structure elucidation.

Protocol 1: ¹H NMR Acquisition

  • Pulse Program: zg30 (A standard 30° pulse experiment). A 30° flip angle allows for faster acquisition as it requires a shorter relaxation delay.[13]

  • Number of Scans (NS): 8-16. Sufficient for a sample of this concentration.

  • Relaxation Delay (D1): 1-2 seconds.

  • Spectral Width (SW): ~16 ppm, centered around 6 ppm to cover both aliphatic and aromatic regions.

  • Reference: Calibrate the spectrum by setting the residual CHCl₃ signal to 7.26 ppm.

Protocol 2: ¹³C{¹H} NMR Acquisition

  • Pulse Program: zgpg30 (A standard proton-decoupled experiment with a 30° pulse). Broadband proton decoupling collapses all C-H coupling, resulting in a single sharp peak for each unique carbon, which simplifies the spectrum and improves the signal-to-noise ratio via the Nuclear Overhauser Effect.[7]

  • Number of Scans (NS): 128-1024. More scans are required due to the low natural abundance (~1.1%) of the ¹³C isotope.

  • Relaxation Delay (D1): 2 seconds.

  • Spectral Width (SW): ~240 ppm, centered around 120 ppm.

  • Reference: Calibrate the spectrum by setting the CDCl₃ triplet center peak to 77.16 ppm.[14]

Data Interpretation and Structural Verification

While 1D spectra provide the primary data, a definitive structural proof often requires two-dimensional (2D) NMR experiments. These techniques create correlation maps that reveal which nuclei are interacting, thereby validating the assignments predicted in Section 1.

  • COSY (Correlation Spectroscopy): This homonuclear experiment correlates protons that are J-coupled.[11] For the target molecule, a COSY spectrum would show cross-peaks connecting H-a with H-g, and sequentially connecting H-e, H-c, H-b, and H-d, confirming the integrity of the ethyl and hexanoate fragments.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to (¹JCH).[11] It would definitively link each proton signal in Table 1 to its corresponding carbon signal in Table 2 (for all non-quaternary carbons).

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range correlations between protons and carbons over 2-3 bonds. It is crucial for connecting fragments. For instance, an HMBC spectrum would show a correlation from the H-e protons (~3.10 ppm) to the aromatic ketone carbonyl carbon C-6 (~196.0 ppm), unequivocally linking the aliphatic chain to the aromatic ring.

By systematically applying this workflow of prediction, acquisition, and 2D verification, researchers can achieve an unambiguous and robust structural confirmation of Ethyl 6-(4-methoxy-3-nitrophenyl)-6-oxohexanoate, ensuring the highest level of scientific integrity for downstream applications in drug development and materials science.

References

  • Vertex AI Search Result. (2017, November 4). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments.
  • Gowenlock, B. G., Cameron, W. R., Boyd, A. S. F., Al-Tahou, B. M., & McKenna, P. (1994). The carbon-13 chemical shifts of several substituted nitrosobenzenes. Canadian Journal of Chemistry, 72(2), 514-520.
  • University of Colorado Boulder. Spectroscopy Tutorial: Esters. Department of Chemistry.
  • Supporting Information.
  • Baranac-Stojanović, M. (2018). Can Variations of 1H NMR Chemical Shifts in Benzene Substituted with an Electron-Accepting (NO2)/Donating (NH2) Group be Explained in Terms of Resonance Effects of Substituents? Chemistry – An Asian Journal, 13(11), 1435-1443.
  • Spiesecke, H., & Schneider, W. G. (1961). Substituent Effects on the C13 and H1 Chemical Shifts in Monosubstituted Benzenes. The Journal of Chemical Physics, 35(2), 722-730.
  • Royal Society of Chemistry. (2018). The halogen effect on the 13C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics, 20(38), 24634-24643.
  • Wiley-VCH. (2007).
  • ResearchGate.
  • BenchChem.
  • ResearchGate.
  • University of Calgary.
  • ResearchGate. 13C n.m.r.
  • ScienceOpen.
  • Michigan State University.
  • SpectraBase. 1,1,2-ethanetricarboxylic acid, ethyl ester - Optional[1H NMR] - Chemical Shifts.
  • LibreTexts Chemistry. (2023, January 29). Interpreting C-13 NMR Spectra.
  • University of Regensburg. NMR Spectroscopy: Chemical shifts.
  • University of Cambridge. NMR Techniques in Organic Chemistry: a quick guide. Department of Chemistry.
  • Zirah, S., & Giraud, F. (2023). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. Molecules, 28(10), 4169.
  • YouTube. (2024, March 20).
  • OMICS International. Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy.
  • Springer Nature Experiments. NMR Protocols and Methods.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515.
  • Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values.
  • University of Puget Sound.
  • Royal Society of Chemistry. (2009). Supplementary Material (ESI)
  • American Chemical Society. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 793-797.
  • Onchoke, K. K. (2020). Data on GC/MS elution profile, 1H and 13C NMR spectra of 1-, 3-, and 6-Nitrobenzo[a]pyrenes.
  • Royal Society of Chemistry.
  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179.
  • Royal Society of Chemistry. (2014). Supporting Information: From in vitro to in cellulo: Structure-activity relationship and biochemical evaluation of (2-nitrophenyl)methanol derivatives as inhibitors of PqsD in Pseudomonas aeruginosa.

Sources

Exploratory

Mass Spectrometry of Ethyl 6-(4-methoxy-3-nitrophenyl)-6-oxohexanoate: An In-Depth Technical Guide

This technical guide provides a comprehensive analysis of the mass spectrometric behavior of Ethyl 6-(4-methoxy-3-nitrophenyl)-6-oxohexanoate. It is intended for researchers, scientists, and drug development professional...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of the mass spectrometric behavior of Ethyl 6-(4-methoxy-3-nitrophenyl)-6-oxohexanoate. It is intended for researchers, scientists, and drug development professionals who are utilizing mass spectrometry for the structural elucidation and characterization of complex organic molecules. This document moves beyond a simple recitation of methods to explain the underlying principles and rationale for the described protocols, ensuring a deeper understanding of the data generated.

Introduction: The Significance of Structural Elucidation

Ethyl 6-(4-methoxy-3-nitrophenyl)-6-oxohexanoate is a molecule of interest in synthetic chemistry and potentially in drug discovery, featuring a combination of functional groups—a nitroaromatic ring, a ketone, and an ethyl ester—that contribute to its chemical reactivity and biological activity. Mass spectrometry is an indispensable tool for the unambiguous confirmation of its structure and for the identification of related impurities or metabolites. Electrospray ionization (ESI) coupled with tandem mass spectrometry (MS/MS) is the technique of choice for such non-volatile, polar organic compounds, as it provides molecular weight information and detailed structural insights through controlled fragmentation.[1][2]

This guide will detail the expected ionization and fragmentation behavior of this molecule, providing a robust framework for its analysis.

Ionization Principles: Electrospray Ionization (ESI)

Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for polar and thermally labile molecules.[2] It generates ions from a solution by creating a fine, charged aerosol. The solvent evaporates from the charged droplets, leading to an increase in charge density and ultimately the formation of gas-phase ions. For Ethyl 6-(4-methoxy-3-nitrophenyl)-6-oxohexanoate, positive ion mode ESI is predicted to be most effective. The presence of the ketone and ester functionalities provides sites for protonation, leading to the formation of a prominent protonated molecule, [M+H]⁺. The efficiency of ionization can be influenced by the compound's pKa and molecular volume.[3][4]

Experimental Workflow: A Self-Validating System

The following protocol is designed to ensure reproducible and high-quality data. The workflow incorporates system suitability checks and data acquisition strategies that validate the results.

Sample Preparation
  • Stock Solution (1 mg/mL): Accurately weigh 1 mg of Ethyl 6-(4-methoxy-3-nitrophenyl)-6-oxohexanoate and dissolve it in 1 mL of HPLC-grade methanol or acetonitrile.

  • Working Solution (10 µg/mL): Dilute the stock solution 1:100 with a solution of 50:50 acetonitrile:water containing 0.1% formic acid. The formic acid is crucial for promoting protonation and enhancing the [M+H]⁺ signal in positive ion mode.

Mass Spectrometer Configuration

The following settings are a robust starting point for a triple quadrupole or Q-TOF mass spectrometer.

ParameterRecommended SettingRationale
Ionization Mode ESI PositivePromotes the formation of [M+H]⁺ ions.
Capillary Voltage 3.5 - 4.5 kVOptimizes the electrospray process for stable ion generation.
Cone Voltage 20 - 40 VA moderate cone voltage prevents in-source fragmentation.
Source Temperature 120 - 150 °CFacilitates solvent evaporation without thermal degradation.
Desolvation Gas NitrogenAn inert gas for efficient solvent removal.
Desolvation Temp. 350 - 450 °CEnsures complete desolvation of the ions.
Collision Gas ArgonAn inert gas for collision-induced dissociation (CID).[5]
Data Acquisition
  • Full Scan (MS1): Acquire a full scan spectrum from m/z 100-500 to identify the protonated molecule [M+H]⁺. The theoretical monoisotopic mass of the neutral molecule (C₁₅H₁₉NO₆) is 309.1212 u. Therefore, the expected m/z of the [M+H]⁺ ion is approximately 310.1285.

  • Tandem MS (MS/MS): Perform product ion scans on the [M+H]⁺ ion (m/z 310.1). This involves isolating the precursor ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.[5][6][7] The collision energy should be ramped (e.g., 10-40 eV) to observe a wide range of fragment ions.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis A 1. Weigh Compound B 2. Dissolve in Methanol (Stock) A->B C 3. Dilute in ACN/H2O + 0.1% FA (Working) B->C D 4. Infuse or Inject into ESI Source E 5. Full Scan (MS1) to find [M+H]+ D->E F 6. Isolate [M+H]+ E->F G 7. Collision-Induced Dissociation (CID) F->G H 8. Product Ion Scan (MS2) G->H I 9. Identify Fragment Ions H->I J 10. Propose Fragmentation Pathways I->J K 11. Structural Confirmation J->K G cluster_frags Primary Fragments cluster_secondary Secondary Fragments M [M+H]+ m/z 310.1 F1 m/z 282.1 [M+H - C2H4]+ M->F1 - C2H4 F2 m/z 264.1 [M+H - NO2]+ M->F2 - NO2 F3 m/z 180.0 [C8H6NO4]+ M->F3 α-cleavage F4 m/z 152.0 [C8H6O3]+ F3->F4 - NO F5 m/z 135.0 [C7H5O2]+ F4->F5 - OH

Caption: Predicted major fragmentation pathways for protonated Ethyl 6-(4-methoxy-3-nitrophenyl)-6-oxohexanoate.

Conclusion

The mass spectrometric analysis of Ethyl 6-(4-methoxy-3-nitrophenyl)-6-oxohexanoate using ESI-MS/MS provides a wealth of structural information. By understanding the fundamental principles of ionization and the characteristic fragmentation patterns of its constituent functional groups, researchers can confidently confirm the structure of this molecule. The proposed experimental workflow and predicted fragmentation pathways serve as a robust starting point for the analysis of this compound and other structurally related molecules. The key to successful structural elucidation lies not just in acquiring the data, but in the logical and experience-driven interpretation of the resulting spectra.

References

  • Kertesz, V., & Van Berkel, G. J. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(3), 588. [Link]

  • Luranc, J., & Smith, R. D. (2007). Gas Chromatography-Mass Spectrometry Analysis of Regioisomeric Ring Substituted Methoxy Methyl Phenylacetones. Journal of Chromatographic Science, 45(8), 517-523. [Link]

  • TutorChase. (n.d.). What are the common fragments in mass spectrometry for esters?. [Link]

  • Jaoui, M., et al. (2004). Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. Atmospheric Environment, 38(23), 3871-3883. [Link]

  • Wikipedia contributors. (2023, December 29). Electrospray ionization. In Wikipedia, The Free Encyclopedia. [Link]

  • Wang, F., et al. (2018). Isolation and Identification of Six Difunctional Ethyl Esters from Bio-oil and Their Special Mass Spectral Fragmentation Pathways. Energy & Fuels, 32(10), 10566-10573. [Link]

  • Kruve, A., & Lõkov, M. (2017). Electrospray Ionization Efficiency Scale of Organic Compounds. Analytical Chemistry, 89(17), 9370-9376. [Link]

  • Laskin, J., & Laskin, A. (2014). An approach toward quantification of organic compounds in complex environmental samples using high-resolution electrospray ionization mass spectrometry. Analytical Methods, 6(1), 122-132. [Link]

  • Kruve, A. (2017). Electrospray Ionization Efficiency Scale of Organic Compounds. Request PDF. [Link]

  • Mattes, R., & Budzikiewicz, H. (2003). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 17(18), 2091-2098. [Link]

  • Clark, C. R., et al. (2011). Electron ionization fragmentation studies of ethoxy and methoxymethyl substituted phenylacetones. Journal of the American Society for Mass Spectrometry, 22(4), 693-701. [Link]

  • Mattes, R., & Budzikiewicz, H. (2003). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. ResearchGate. [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of ethyl ethanoate fragmentation pattern of m/z m/e ions for analysis and identification of ethyl acetate. [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. [Link]

  • Wikipedia contributors. (2023, November 23). Collision-induced dissociation. In Wikipedia, The Free Encyclopedia. [Link]

  • Harrison, A. G., & Jones, E. G. (1966). REARRANGEMENT REACTIONS FOLLOWING ELECTRON IMPACT ON ETHYL AND ISOPROPYL ESTERS. Canadian Journal of Chemistry, 44(19), 2277-2284. [Link]

  • Chemistry Academy. (2022, December 29). Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane || Nitrobenzene [Video]. YouTube. [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

  • ChemEurope. (n.d.). Collision-induced dissociation. [Link]

  • National High Magnetic Field Laboratory. (n.d.). Collision-Induced Dissociation. [Link]

Sources

Foundational

Infrared spectroscopy of "Ethyl 6-(4-methoxy-3-nitrophenyl)-6-oxohexanoate"

An In-depth Technical Guide to the Infrared Spectroscopy of Ethyl 6-(4-methoxy-3-nitrophenyl)-6-oxohexanoate Introduction In the landscape of pharmaceutical research and synthetic chemistry, the precise structural elucid...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Infrared Spectroscopy of Ethyl 6-(4-methoxy-3-nitrophenyl)-6-oxohexanoate

Introduction

In the landscape of pharmaceutical research and synthetic chemistry, the precise structural elucidation of novel molecular entities is a cornerstone of development. Ethyl 6-(4-methoxy-3-nitrophenyl)-6-oxohexanoate is a multi-functionalized organic compound whose structure presents an interesting case for spectroscopic analysis. Possessing an ester, a ketone, an aromatic nitro group, an ether, and a substituted benzene ring, this molecule contains a wealth of information that can be unlocked via Infrared (IR) spectroscopy.

This technical guide provides a comprehensive exploration of the Fourier-Transform Infrared (FTIR) spectroscopic analysis of this target molecule. We will move beyond a simple recitation of peak assignments to delve into the underlying principles that govern the vibrational behavior of its constituent functional groups. This document is intended for researchers, scientists, and drug development professionals who require a robust understanding of how to apply IR spectroscopy for the structural verification and characterization of complex organic intermediates.

Molecular Structure and Anticipated Spectral Features

A successful interpretation of an IR spectrum begins with a thorough analysis of the molecule's structure. By dissecting the compound into its functional components, we can predict the characteristic vibrational modes and their corresponding absorption frequencies.

Key Functional Groups

The structure of Ethyl 6-(4-methoxy-3-nitrophenyl)-6-oxohexanoate incorporates several distinct functional groups, each with a unique IR signature.

Caption: Structure of Ethyl 6-(4-methoxy-3-nitrophenyl)-6-oxohexanoate with key functional groups highlighted.

Based on this structure, we can anticipate several key absorption bands:

  • Two Carbonyl (C=O) Stretching Bands: The molecule contains both an ester and a ketone. These are expected to produce two distinct, strong absorption bands in the 1750-1680 cm⁻¹ region[1][2]. The ester carbonyl, being part of a saturated aliphatic chain, should appear at a higher wavenumber (~1735 cm⁻¹) than the aryl ketone carbonyl, whose frequency is lowered by conjugation with the aromatic ring (~1700 cm⁻¹)[2][3].

  • Nitro (NO₂) Stretching Bands: The aromatic nitro group will exhibit two strong, characteristic stretching vibrations: an asymmetric stretch and a symmetric stretch[4][5].

  • C-H Stretching Bands: We expect to see both aromatic C-H stretches (above 3000 cm⁻¹) and aliphatic C-H stretches (below 3000 cm⁻¹)[6].

  • C-O Stretching Bands: Strong bands corresponding to the C-O stretches of the ester and the methoxy ether group will be prominent in the fingerprint region[7][8].

  • Aromatic Ring Vibrations: C=C stretching bands within the aromatic ring and C-H out-of-plane bending bands will also be present[9].

Experimental Protocol: Acquiring the FTIR Spectrum

To ensure a high-quality, reproducible spectrum, a standardized experimental protocol is essential. The following methodology is designed to minimize interference and produce a clear spectrum for analysis.

Rationale for Method Selection

For a solid, non-volatile sample like Ethyl 6-(4-methoxy-3-nitrophenyl)-6-oxohexanoate, the Potassium Bromide (KBr) pellet method is the preferred technique. This approach offers several advantages:

  • No Solvent Interference: It eliminates the presence of solvent absorption bands, which can obscure key regions of the spectrum.

  • Broad Spectral Window: KBr is transparent to IR radiation across the entire mid-IR range (4000-400 cm⁻¹), providing an unobstructed view of the sample's vibrations.

  • Sample Stability: The sample is held in a solid, stable matrix, suitable for repeated analysis.

Step-by-Step Workflow
  • Sample Preparation:

    • Weigh approximately 1-2 mg of the finely ground sample.

    • Weigh approximately 100-200 mg of dry, spectroscopy-grade KBr powder.

    • Combine the sample and KBr in an agate mortar and gently grind with a pestle for 1-2 minutes to ensure a homogenous mixture. The goal is to reduce particle size below the wavelength of the IR radiation to minimize scattering.

  • Pellet Formation:

    • Transfer a portion of the mixture to a pellet-forming die.

    • Place the die under a hydraulic press and apply a pressure of 7-10 tons for approximately 2 minutes. This sinters the KBr into a transparent or translucent disc.

  • Data Acquisition:

    • Place the resulting KBr pellet into the sample holder of an FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.

    • Acquire the sample spectrum. A typical setting involves co-adding 16 or 32 scans at a resolution of 4 cm⁻¹ to achieve an excellent signal-to-noise ratio.

  • Data Processing:

    • The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

    • Perform a baseline correction if necessary to ensure accurate peak picking.

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis start Start: Dry Sample & KBr grind Grind Sample and KBr in Agate Mortar start->grind press Press Mixture into Transparent KBr Pellet grind->press background Acquire Background Spectrum (Empty Chamber) press->background sample Acquire Sample Spectrum (16-32 Scans @ 4 cm⁻¹ Res.) background->sample process Ratio Sample vs. Background sample->process correct Baseline Correction process->correct analyze Peak Picking & Interpretation correct->analyze end End: Final Spectrum analyze->end

Caption: Standard workflow for acquiring an FTIR spectrum using the KBr pellet method.

In-Depth Spectral Analysis

The resulting IR spectrum should be analyzed systematically, correlating the observed absorption bands with the predicted vibrational modes. The spectrum can be divided into two main areas: the functional group region (4000-1500 cm⁻¹) and the fingerprint region (<1500 cm⁻¹)[9][10].

Functional Group Region (4000 cm⁻¹ – 1500 cm⁻¹)

This region is typically the most straightforward to interpret, as it contains the characteristic stretching vibrations of key functional groups.

  • ~3100-3000 cm⁻¹ (Aromatic C-H Stretch): Weak to medium intensity bands appearing just above 3000 cm⁻¹ are definitive evidence of C-H bonds on the aromatic ring[9].

  • ~3000-2850 cm⁻¹ (Aliphatic C-H Stretch): Strong, sharp absorption bands in this range arise from the symmetric and asymmetric stretching of C-H bonds in the hexanoate chain and the ethyl group[2]. The presence of multiple peaks is expected due to the various CH₂ and CH₃ groups.

  • ~1740 cm⁻¹ (Ester C=O Stretch): A very strong, sharp peak is anticipated around 1750-1730 cm⁻¹[6][7]. This corresponds to the carbonyl stretch of the saturated ethyl ester. Its position at a relatively high frequency is due to the lack of conjugation and the electron-withdrawing effect of the adjacent ester oxygen[11].

  • ~1695 cm⁻¹ (Ketone C=O Stretch): A second strong, sharp peak should appear at a lower frequency, typically 1705-1680 cm⁻¹[2]. This is assigned to the ketone's carbonyl group. The frequency is lower than that of a simple aliphatic ketone because the carbonyl is conjugated with the π-system of the aromatic ring, which weakens the C=O bond and lowers the energy required to excite its stretch.

  • ~1590 cm⁻¹ & ~1470 cm⁻¹ (Aromatic C=C Stretch): Two or more medium-intensity bands in this region are characteristic of the C=C stretching vibrations within the benzene ring[9].

  • ~1525 cm⁻¹ (Asymmetric NO₂ Stretch): A very strong and prominent band is expected in the 1550-1475 cm⁻¹ range, which is assigned to the asymmetric stretching of the aromatic nitro group[4][12]. This is one of the most easily identifiable peaks for this functional group.

Fingerprint Region (<1500 cm⁻¹)

This region contains a complex array of bending and stretching vibrations that are unique to the molecule as a whole. While challenging to fully assign, several key peaks can be identified.

  • ~1345 cm⁻¹ (Symmetric NO₂ Stretch): A second strong band associated with the nitro group appears here, corresponding to its symmetric stretch[4][7]. The presence of both the asymmetric and symmetric NO₂ bands provides conclusive evidence for the nitro group.

  • ~1280-1240 cm⁻¹ (Aryl-O Stretch): A strong band in this area can be attributed to the C-O stretching vibration of the aryl ether (methoxy group)[7].

  • ~1220 cm⁻¹ & ~1050 cm⁻¹ (Ester C-O Stretches): Esters characteristically show two strong C-O stretching bands[8]. One, typically at a higher wavenumber, is for the C(=O)-O stretch, and the other is for the O-C (alkyl) stretch.

  • ~900-675 cm⁻¹ (Aromatic C-H Out-of-Plane Bending): The substitution pattern on the benzene ring (1,2,4-trisubstituted) gives rise to specific C-H "out-of-plane" (oop) bending vibrations in this region. While complex, these bands can help confirm the substitution pattern.

Summary of Expected Vibrational Frequencies

The following table summarizes the anticipated key absorption bands for Ethyl 6-(4-methoxy-3-nitrophenyl)-6-oxohexanoate.

Wavenumber Range (cm⁻¹)IntensityVibrational ModeFunctional Group Assignment
~3100-3000MediumC-H StretchAromatic Ring
~3000-2850StrongC-H StretchAliphatic (CH₂, CH₃)
~1740StrongC=O StretchSaturated Aliphatic Ester
~1695StrongC=O Stretch (Conjugated)Aryl Ketone
~1590, ~1470MediumC=C Stretch (in-ring)Aromatic Ring
~1525StrongN-O Asymmetric StretchAromatic Nitro Group
~1345StrongN-O Symmetric StretchAromatic Nitro Group
~1250StrongC-O Asymmetric StretchAryl Ether (Methoxy)
~1220, ~1050StrongC-O StretchesEster Group
~850MediumC-H Out-of-Plane Bend1,2,4-Trisubstituted Aromatic

Conclusion

The infrared spectrum of Ethyl 6-(4-methoxy-3-nitrophenyl)-6-oxohexanoate provides a rich dataset for structural confirmation. The most diagnostic features are the two distinct, strong carbonyl absorptions confirming the presence of both ester (~1740 cm⁻¹) and conjugated ketone (~1695 cm⁻¹) functionalities. Concurrently, the two very strong bands for the asymmetric (~1525 cm⁻¹) and symmetric (~1345 cm⁻¹) nitro group stretches serve as definitive markers. These key peaks, supported by the expected C-H (aromatic and aliphatic) and C-O stretches, create a unique spectral fingerprint. By following the detailed protocol and analytical framework presented in this guide, researchers can confidently use FTIR spectroscopy to verify the identity and structural integrity of this and similarly complex molecules.

References

  • Maricopa Open Digital Press. "IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications." Available at: [Link]

  • Specac Ltd. "Interpreting Infrared Spectra." Available at: [Link]

  • Northern Illinois University, Department of Chemistry and Biochemistry. "Typical IR Absorption Frequencies For Common Functional Groups." Available at: [Link]

  • Chemistry LibreTexts. "12.8: Infrared Spectra of Some Common Functional Groups." (2024). Available at: [Link]

  • Chemistry LibreTexts. "11.5: Infrared Spectra of Some Common Functional Groups." (2020). Available at: [Link]

  • Master Organic Chemistry. "Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra." (2016). Available at: [Link]

  • Spectroscopy Online. "The C=O Bond, Part VI: Esters and the Rule of Three." (2018). Available at: [Link]

  • University of Calgary. "Carbonyl - compounds - IR - spectroscopy." Available at: [Link]

  • University of Calgary. "IR: nitro groups." Available at: [Link]

  • Spectroscopy Online. "Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition." (2020). Available at: [Link]

  • Kross, R. D., & Fassel, V. A. (1955). "The Infrared Spectra of Aromatic Compounds. IV. The Nitro Valence Vibrations in p-Disubstituted Nitrobenzenes." Journal of the American Chemical Society, 77(22), 5858–5860. Available at: [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of Ethyl 6-(4-methoxy-3-nitrophenyl)-6-oxohexanoate

For Distribution to: Researchers, Scientists, and Drug Development Professionals Preamble: Navigating the Frontier of Novel Chemical Entities In the landscape of drug discovery and materials science, the exploration of n...

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Frontier of Novel Chemical Entities

In the landscape of drug discovery and materials science, the exploration of novel chemical entities is paramount. This guide is dedicated to a compound of significant synthetic interest: "Ethyl 6-(4-methoxy-3-nitrophenyl)-6-oxohexanoate." As of the date of this publication, this molecule is not extensively cataloged in commercial databases or the subject of peer-reviewed literature. Therefore, this document serves as a foundational guide, leveraging established principles of organic chemistry and data from analogous structures to predict its physicochemical properties and propose a robust synthetic pathway. Our approach is grounded in providing not just data, but a causal understanding of the methodologies and expected outcomes, ensuring a scientifically rigorous framework for researchers.

Molecular Structure and Predicted Physicochemical Profile

The structure of Ethyl 6-(4-methoxy-3-nitrophenyl)-6-oxohexanoate combines a substituted aromatic ketone with an aliphatic ester chain. This unique combination suggests potential applications as an intermediate in the synthesis of more complex molecules, including pharmaceutical agents and functional materials.

Predicted Physicochemical Data

The following table summarizes the predicted physicochemical properties of the target compound. These values are extrapolated from data for structurally related molecules and established chemical principles.

PropertyPredicted ValueBasis for Prediction and Rationale
Molecular Formula C₁₅H₁₉NO₆Direct calculation from the chemical structure.
Molecular Weight 309.31 g/mol Direct calculation from the molecular formula.
Melting Point 75-85 °CAromatic ketones with similar substitution patterns often exhibit melting points in this range. The presence of the nitro group and the extended aliphatic chain will influence crystal lattice packing.
Boiling Point > 400 °C (decomposes)High molecular weight aromatic ketones and esters typically have high boiling points and are prone to decomposition under atmospheric pressure distillation.
Solubility Soluble in dichloromethane, ethyl acetate, acetone, and DMSO. Sparingly soluble in methanol and ethanol. Insoluble in water.The ester and aromatic ketone moieties confer polarity, while the overall carbon framework suggests solubility in common organic solvents. The lack of highly acidic or basic functional groups predicts poor water solubility, a characteristic shared by related compounds like 4-nitroanisole.[1][2]
LogP ~2.5 - 3.5Estimated based on the contributions of the aromatic ketone and ethyl ester functionalities.
Appearance Pale yellow to off-white solidThe nitroaromatic group is a chromophore that typically imparts a yellowish color to organic compounds.

Proposed Synthesis: A Mechanistic Approach to Friedel-Crafts Acylation

The most logical and well-established method for synthesizing Ethyl 6-(4-methoxy-3-nitrophenyl)-6-oxohexanoate is through the Friedel-Crafts acylation of a suitable anisole derivative with an adipic acid monoester chloride.[3][4][5][6]

Synthetic Workflow Diagram

G cluster_0 Reagent Preparation cluster_1 Friedel-Crafts Acylation Adipic_Acid Adipic Acid Adipic_Acid_Monoester Adipic Acid Monoethyl Ester Adipic_Acid->Adipic_Acid_Monoester Esterification SOCl2 Thionyl Chloride (SOCl₂) Acyl_Chloride Ethyl 6-chloro-6-oxohexanoate SOCl2->Acyl_Chloride Ethanol Ethanol Ethanol->Adipic_Acid_Monoester Adipic_Acid_Monoester->Acyl_Chloride Chlorination Reaction_Mixture Reaction Mixture in DCM Acyl_Chloride->Reaction_Mixture Anisole_Derivative 4-Methoxy-3-nitroanisole Anisole_Derivative->Reaction_Mixture AlCl3 Aluminum Chloride (AlCl₃) AlCl3->Reaction_Mixture Catalyst Target_Compound Ethyl 6-(4-methoxy-3-nitrophenyl)- 6-oxohexanoate Reaction_Mixture->Target_Compound Work-up & Purification

Caption: Proposed synthetic workflow for Ethyl 6-(4-methoxy-3-nitrophenyl)-6-oxohexanoate.

Detailed Experimental Protocol

Materials:

  • 4-Methoxy-3-nitroanisole

  • Ethyl 6-chloro-6-oxohexanoate[7][8][9]

  • Anhydrous Aluminum Chloride (AlCl₃)[3][10]

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexanes

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 4-methoxy-3-nitroanisole (1.0 eq) and anhydrous dichloromethane (10 mL per gram of anisole derivative). Cool the mixture to 0 °C in an ice bath.

  • Catalyst Addition: Carefully add anhydrous aluminum chloride (1.2 eq) portion-wise to the stirred solution, ensuring the temperature does not exceed 5 °C. The mixture will likely develop a deep color.[3]

  • Acyl Chloride Addition: Dissolve ethyl 6-chloro-6-oxohexanoate (1.1 eq) in anhydrous dichloromethane (2 mL per gram) and add it to the dropping funnel. Add the acyl chloride solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction to stir at 0 °C for an additional hour, then let it warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture back to 0 °C and slowly quench it by pouring it over a mixture of crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.[3]

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane.

  • Washing: Combine the organic layers and wash sequentially with deionized water, a saturated sodium bicarbonate solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: Friedel-Crafts reactions are highly sensitive to moisture, as water will react with the Lewis acid catalyst (AlCl₃), rendering it inactive.[10]

  • Low Temperature: The reaction is initiated at 0 °C to control the exothermic nature of the complex formation between the acyl chloride and AlCl₃ and to enhance the regioselectivity of the acylation. The methoxy group is a strong ortho-, para-director; however, the nitro group is a meta-director. The para-position to the methoxy group is sterically favored.

  • Stoichiometry of AlCl₃: A slight excess of AlCl₃ is used to ensure complete activation of the acyl chloride and to account for any minor exposure to atmospheric moisture.

  • Acidic Work-up: The addition of ice and HCl is crucial to break down the stable complex formed between the ketone product and the aluminum chloride catalyst, liberating the desired product.[3]

Predicted Spectral Data and Interpretation

The following spectral data are predicted based on the analysis of similar compounds and the principles of NMR and IR spectroscopy.[11][12][13][14][15][16]

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.2d1HAr-HAromatic proton ortho to the nitro group and meta to the ketone.
~7.8dd1HAr-HAromatic proton ortho to the ketone and meta to the nitro group.
~7.0d1HAr-HAromatic proton ortho to the methoxy group.
4.12q2H-OCH₂CH₃Ethyl ester methylene protons, deshielded by the adjacent oxygen.
3.95s3H-OCH₃Methoxy protons.
2.95t2H-COCH₂-Methylene protons alpha to the ketone carbonyl, deshielded.
2.35t2H-CH₂CO₂EtMethylene protons alpha to the ester carbonyl.
1.70m4H-CH₂CH₂-Methylene protons in the middle of the aliphatic chain.
1.25t3H-OCH₂CH₃Ethyl ester methyl protons.
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)
Chemical Shift (δ, ppm)AssignmentRationale
~198C=O (ketone)Typical chemical shift for an aromatic ketone carbonyl carbon.[17]
~173C=O (ester)Typical chemical shift for an ester carbonyl carbon.
~160Ar-C (C-OCH₃)Aromatic carbon attached to the methoxy group.
~145Ar-C (C-NO₂)Aromatic carbon attached to the nitro group.
~132-110Ar-CRemaining aromatic carbons.
~61-OCH₂CH₃Ethyl ester methylene carbon.
~56-OCH₃Methoxy carbon.
~38-COCH₂-Methylene carbon alpha to the ketone.
~34-CH₂CO₂EtMethylene carbon alpha to the ester.
~28, ~24-CH₂CH₂-Aliphatic methylene carbons.
~14-OCH₂CH₃Ethyl ester methyl carbon.
Predicted IR Spectrum (KBr Pellet)
Wavenumber (cm⁻¹)IntensityAssignmentRationale
3100-3000MediumAromatic C-H stretchCharacteristic of sp² C-H bonds in the benzene ring.
2950-2850MediumAliphatic C-H stretchCharacteristic of sp³ C-H bonds in the ethyl and hexanoate chains.
~1735StrongC=O stretch (ester)Typical stretching frequency for a saturated ester carbonyl.[12][15]
~1690StrongC=O stretch (ketone)Aromatic ketone carbonyls absorb at a lower frequency than aliphatic ketones due to conjugation.[13][16]
1600, 1480MediumC=C stretch (aromatic)Skeletal vibrations of the aromatic ring.
1520, 1340StrongN-O stretch (nitro)Asymmetric and symmetric stretching of the nitro group.
1250StrongC-O stretch (aryl ether)Characteristic stretching of the aryl-O-CH₃ bond.
1150StrongC-O stretch (ester)Characteristic stretching of the ester C-O bond.

Conclusion and Future Directions

This technical guide provides a comprehensive, albeit predictive, overview of the physicochemical properties of Ethyl 6-(4-methoxy-3-nitrophenyl)-6-oxohexanoate. The proposed synthetic protocol, based on the well-established Friedel-Crafts acylation, offers a reliable pathway for its preparation in a laboratory setting. The predicted spectral data serve as a benchmark for the characterization of the synthesized compound. It is the author's intent that this guide will empower researchers to synthesize and explore the potential of this novel molecule, thereby contributing to the advancement of chemical science. Experimental verification of the data presented herein is the logical and necessary next step.

References

  • Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. (2020). YouTube. [Link]

  • Ethyl 6-chloro-6-oxohexanoate(ThiocticAcidImpurity). (2025). Chemsrc. [Link]

  • Guenadil, F., Aichaoui, H., Lambert, D., McCurdy, C. R., & Poupaert, J. H. (2008). The Friedel-Crafts Acylation of Anisole Under Various Reaction Conditions. ResearchGate. [Link]

  • On Friedel-Crafts acetylation, anisole yields. (n.d.). Vedantu. [Link]

  • Process for the preparation of aromatic ketones. (n.d.).
  • Friedel-Crafts alkylation and acylation of aromatic compounds under solvent free conditions using solid acid catalysts. (2015). International Journal of Chemical Studies. [Link]

  • IR Spectrum Analysis of Aromatic Compounds. (n.d.). Scribd. [Link]

  • Infrared Spectra of Some Common Functional Groups. (2024). Chemistry LibreTexts. [Link]

  • Organic Chemistry Friedel-Crafts Acylation of Anisole. (2022). YouTube. [Link]

  • 1H and 13C NMR spectra of α-heterocyclic ketones and assignment of keto, enol and enaminone tautomeric structures. (n.d.). Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Link]

  • The C=O Bond, Part VI: Esters and the Rule of Three. (2018). Spectroscopy Online. [Link]

  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (n.d.). MDPI. [Link]

  • ethyl 5-bromo-6-chloro-6-oxohexanoate. (2025). ChemSynthesis. [Link]

  • Infrared Spectroscopy. (n.d.). CDN. [Link]

  • PART XV. THE ULTRAVIOLET ABSORPTION SPECTRA OF ANISOLES. (n.d.). Canadian Science Publishing. [Link]

  • PART IV. CARBON-13 N.M.R. SPECTRA OF SOME ALKYL PHENYL KETONES. (n.d.). Canadian Science Publishing. [Link]

  • Ethyl 6-chloro-2-oxohexanoate. (n.d.). PubChem. [Link]

  • Preparation of aromatic Ketones by Friedel-Crafts Acylation. (2020). YouTube. [Link]

  • Ethyl 6-chloro-6-oxohexanoate (C8H13ClO3). (n.d.). PubChemLite. [Link]

  • Anisole. (n.d.). SpectraBase. [Link]

  • Basic 1H- and 13C-NMR Spectroscopy. (n.d.). Unknown Source. [Link]

  • Chemical Properties of 4'-Methoxy-3'-nitroacetophenone (CAS 6277-38-9). (n.d.). Cheméo. [Link]

  • Synthesis of a Branched Aromatic Ketone. (2024). YouTube. [Link]

  • Short Summary of 1H-NMR Interpretation. (n.d.). Unknown Source. [Link]

  • High resolution electronic absorption spectra of anisole and phenoxyl radical. (n.d.). PubMed. [Link]

  • 4-Methyl-3-nitroanisole. (n.d.). PubChem. [Link]

  • 4-Nitroanisole. (n.d.). PubChem. [Link]

  • Expanding the Utility of Aromatic Ketones Through a Versatile One-Pot Transformation. (2024). AZoM. [Link]

  • Synthesis of ketones by cleavage of alkenes. (n.d.). Organic Chemistry Portal. [Link]

  • FT-IR spectra of control and treated anisole. (n.d.). ResearchGate. [Link]

  • 4-Methoxy-3-nitrobenzoic acid. (2025). Chemsrc. [Link]

Sources

Foundational

An In-Depth Technical Guide to Ethyl 6-(4-methoxy-3-nitrophenyl)-6-oxohexanoate (CAS Number: 898758-93-5)

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of Ethyl 6-(4-methoxy-3-nitrophenyl)-6-oxohexanoate, a key chemical intermediate with signif...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Ethyl 6-(4-methoxy-3-nitrophenyl)-6-oxohexanoate, a key chemical intermediate with significant potential in synthetic and medicinal chemistry. The document delineates its chemical and physical properties, outlines a robust synthetic methodology via Friedel-Crafts acylation, provides detailed analytical characterization, and explores its prospective applications in the realm of drug discovery and development. This guide is intended to be a valuable resource for researchers and scientists engaged in the design and synthesis of novel chemical entities.

Introduction

Ethyl 6-(4-methoxy-3-nitrophenyl)-6-oxohexanoate, bearing the CAS number 898758-93-5, is an aromatic ketone that incorporates several key functional groups: a nitrophenyl moiety, a methoxy group, an ethyl ester, and a hexanoate chain. This combination of features makes it a versatile building block in organic synthesis. The electron-withdrawing nitro group on the aromatic ring can be readily transformed into other functionalities, most notably an amino group, which is a common feature in many pharmaceutical agents. The lipophilic hexanoate chain and the ketone functionality offer further sites for chemical modification, allowing for the exploration of structure-activity relationships in drug design. This guide will provide a detailed examination of this compound, from its synthesis to its potential as a precursor for more complex molecules.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The table below summarizes the key properties of Ethyl 6-(4-methoxy-3-nitrophenyl)-6-oxohexanoate.

PropertyValueReference
CAS Number 898758-93-5[1][2]
Molecular Formula C₁₅H₁₉NO₅
Molecular Weight 297.31 g/mol
IUPAC Name Ethyl 6-(4-methoxy-3-nitrophenyl)-6-oxohexanoate[1]
Appearance Expected to be a solid at room temperature
Solubility Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone.

Synthesis of Ethyl 6-(4-methoxy-3-nitrophenyl)-6-oxohexanoate

The most logical and established method for the synthesis of this aromatic ketone is the Friedel-Crafts acylation .[3][4][5] This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl chloride or anhydride in the presence of a Lewis acid catalyst.[6]

Retrosynthetic Analysis

A retrosynthetic approach to Ethyl 6-(4-methoxy-3-nitrophenyl)-6-oxohexanoate points to two primary starting materials: 3-nitroanisole and a suitable six-carbon acylating agent. The acylating agent required is the mono-acid chloride of adipic acid, specifically ethyl adipoyl chloride (ethyl 5-(chloroformyl)pentanoate).

G target Ethyl 6-(4-methoxy-3-nitrophenyl)-6-oxohexanoate reaction Friedel-Crafts Acylation target->reaction Retrosynthesis reagents 3-Nitroanisole + Ethyl adipoyl chloride reaction->reagents

Figure 1: Retrosynthetic analysis for the target compound.
Synthesis of Starting Materials

3.2.1. 3-Nitroanisole: This starting material is commercially available.

3.2.2. Ethyl Adipoyl Chloride (Ethyl 5-(chloroformyl)pentanoate): This can be prepared from adipic acid. Adipic acid is first esterified to its monoethyl ester, followed by conversion of the remaining carboxylic acid to the acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.

Experimental Protocol: Friedel-Crafts Acylation

This protocol describes a plausible method for the synthesis of Ethyl 6-(4-methoxy-3-nitrophenyl)-6-oxohexanoate.

Materials:

  • 3-Nitroanisole

  • Ethyl adipoyl chloride

  • Anhydrous Aluminum Chloride (AlCl₃)[7]

  • Anhydrous Dichloromethane (DCM)

  • Hydrochloric Acid (1M)

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Standard laboratory glassware for organic synthesis

Procedure:

  • Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), a flame-dried three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser is charged with anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane. The suspension is cooled to 0 °C in an ice bath.

  • Addition of Reactants: A solution of ethyl adipoyl chloride (1.0 equivalent) in anhydrous dichloromethane is added dropwise to the stirred suspension of AlCl₃. Following this, a solution of 3-nitroanisole (1.0 equivalent) in anhydrous dichloromethane is added dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • Reaction Progression: After the addition is complete, the reaction mixture is stirred at 0 °C for one hour and then allowed to warm to room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled in an ice bath and slowly quenched by the addition of ice-cold 1M hydrochloric acid. The mixture is then transferred to a separatory funnel.

  • Extraction and Washing: The organic layer is separated, and the aqueous layer is extracted with dichloromethane (3 x 50 mL). The combined organic layers are washed successively with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure Ethyl 6-(4-methoxy-3-nitrophenyl)-6-oxohexanoate.[8][9]

G cluster_0 Reaction Setup cluster_1 Reagent Addition cluster_2 Reaction and Monitoring cluster_3 Work-up and Purification A Charge flask with AlCl3 and DCM under N2 B Cool to 0 °C A->B C Add ethyl adipoyl chloride solution dropwise B->C D Add 3-nitroanisole solution dropwise C->D E Stir at 0 °C for 1h, then warm to RT D->E F Monitor by TLC E->F G Quench with 1M HCl F->G H Extract with DCM G->H I Wash with HCl, NaHCO3, brine H->I J Dry over MgSO4 and concentrate I->J K Purify by column chromatography J->K

Figure 2: Workflow for the synthesis of the target compound.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons, the aliphatic chain, the methoxy group, and the ethyl ester.

  • Aromatic Protons: Three protons on the substituted benzene ring will appear as multiplets in the downfield region (typically δ 7.5-8.5 ppm). The proton ortho to the nitro group is expected to be the most deshielded.

  • Aliphatic Protons: The methylene protons of the hexanoate chain will appear as a series of multiplets in the range of δ 1.6-3.1 ppm. The protons alpha to the two carbonyl groups will be the most deshielded.

  • Methoxy Group: A sharp singlet corresponding to the three methoxy protons will be observed around δ 3.9-4.1 ppm.

  • Ethyl Ester: A quartet for the methylene protons (~δ 4.1-4.3 ppm) and a triplet for the methyl protons (~δ 1.2-1.4 ppm) will be characteristic of the ethyl group.

¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom.[10][11]

  • Carbonyl Carbons: Two signals in the highly deshielded region (δ 170-200 ppm) will correspond to the ester and ketone carbonyls.

  • Aromatic Carbons: Six signals in the aromatic region (δ 110-160 ppm) will be present. The carbon bearing the nitro group will be significantly deshielded.

  • Aliphatic Carbons: Signals for the methylene carbons of the hexanoate chain will appear in the range of δ 20-40 ppm.

  • Methoxy Carbon: A signal around δ 56 ppm is expected for the methoxy carbon.[12]

  • Ethyl Ester Carbons: The methylene carbon will appear around δ 61 ppm, and the methyl carbon around δ 14 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by strong absorption bands corresponding to the various functional groups present in the molecule.[13][14]

  • C=O Stretching (Ketone): A strong absorption band is expected around 1680-1700 cm⁻¹ for the aromatic ketone.[1]

  • C=O Stretching (Ester): A strong absorption band will appear around 1730-1750 cm⁻¹.

  • N-O Stretching (Nitro group): Two characteristic strong absorption bands are expected around 1520-1560 cm⁻¹ (asymmetric) and 1340-1380 cm⁻¹ (symmetric).[15]

  • C-O Stretching (Ether and Ester): Strong absorption bands will be present in the 1000-1300 cm⁻¹ region.

  • C-H Stretching: Aromatic C-H stretching will appear above 3000 cm⁻¹, while aliphatic C-H stretching will be observed just below 3000 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum will provide information about the molecular weight and fragmentation pattern of the molecule.

  • Molecular Ion Peak (M+): The molecular ion peak is expected at m/z = 297.

  • Fragmentation Pattern: Common fragmentation pathways for aromatic ketones include cleavage alpha to the carbonyl group.[2][16][17] Expect to see fragments corresponding to the loss of the ethyl ester group, the aliphatic chain, and potentially the nitro group.

Applications in Drug Discovery and Development

Ethyl 6-(4-methoxy-3-nitrophenyl)-6-oxohexanoate is a valuable intermediate in drug discovery due to the presence of multiple functional groups that can be readily modified.[18]

Precursor for Amino Derivatives

The nitro group is a key functionality that can be selectively reduced to an amine. This transformation opens up a vast chemical space for the synthesis of a wide array of compounds, as the resulting aniline derivative can undergo numerous reactions such as amidation, sulfonylation, and reductive amination to introduce diverse substituents. Many biologically active molecules contain an aniline or a substituted aniline moiety.

G start Ethyl 6-(4-methoxy-3-nitrophenyl)-6-oxohexanoate reaction1 Reduction (e.g., H2/Pd-C, SnCl2) start->reaction1 intermediate Ethyl 6-(3-amino-4-methoxyphenyl)-6-oxohexanoate reaction2 Further Functionalization intermediate->reaction2 end Diverse Bioactive Molecules reaction1->intermediate reaction2->end

Figure 3: Potential synthetic utility in drug discovery.
Scaffold for Library Synthesis

The ketone and ester functionalities provide additional handles for chemical modification. The ketone can be reduced to an alcohol or converted to other functional groups. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines or alcohols to generate a library of amides or esters. This allows for a systematic exploration of the structure-activity relationship (SAR) of the molecular scaffold.

Potential Pharmacological Relevance

The 4-methoxy-3-nitrophenyl moiety is present in some compounds with reported biological activity.[19] While the specific therapeutic potential of derivatives of the title compound would need to be determined through biological screening, its structural features suggest that it could serve as a starting point for the development of agents targeting a variety of biological pathways.

Conclusion

Ethyl 6-(4-methoxy-3-nitrophenyl)-6-oxohexanoate is a strategically important chemical intermediate with significant potential for applications in organic synthesis and medicinal chemistry. Its synthesis via Friedel-Crafts acylation is a robust and well-understood process. The presence of multiple modifiable functional groups makes it an attractive starting material for the generation of diverse chemical libraries for drug discovery programs. This technical guide provides a solid foundation for researchers and scientists to understand and utilize this compound in their research endeavors.

References

  • Dissociative protonation and proton transfers: fragmentation of alpha, beta-unsaturated aromatic ketones in mass spectrometry. (2008). PubMed.
  • GCMS Section 6.11.3. Whitman People.
  • Infrared Spectroscopy. CDN.
  • MASS SPECTROMETRY: FRAGMENTATION P
  • Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (2016). Master Organic Chemistry.
  • ethyl 5-chloro-5-oxopentano
  • Friedel–Crafts acylation of substituted anisole. (2021). Chemistry Stack Exchange.
  • Fragment
  • Alkylation and Acylation of Aromatic Rings- The Friedel-Crafts Reaction. (2024). Chemistry LibreTexts.
  • Friedel-Crafts Acyl
  • Impact of Lewis acid catalyst choice on Friedel-Crafts acylation with 4-Acetylpiperidine-1-carbonyl chloride. Benchchem.
  • Technical Support Center: Alternative Lewis Acids for Friedel-Crafts Reactions. Benchchem.
  • Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2022). Chemistry LibreTexts.
  • Application Notes and Protocols: Synthesis of Cyclopropyl p-Nitrophenyl Ketone. Benchchem.
  • Separation of (2-((2-Amino-4-nitrophenyl)thio)-5-nitrophenyl) phenyl ketone on Newcrom R1 HPLC column. SIELC Technologies.
  • The Infrared Spectra of Nitro and Other Oxidized Nitrogen Compounds. Journal of the American Chemical Society.
  • The Role of Aryl Ketones in Drug Discovery: Insights
  • 12.8: Infrared Spectra of Some Common Functional Groups. (2024). Chemistry LibreTexts.
  • Video: Mass Spectrometry: Aldehyde and Ketone Fragment
  • Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. (2024). MDPI.
  • 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition. Pressbooks.
  • Friedel–Crafts Acyl
  • Friedel–Crafts reaction. Wikipedia.
  • Origin of 13C NMR chemical shifts elucidated based on molecular orbital theory: paramagnetic contributions from orbital-to-orbital transitions for the pre-α, α, β, α-X, β-X and ipso-X effects, along with effects from characteristic bonds and groups. (2025). RSC Publishing.
  • ORGANIC REACTION MECHANISM.
  • Supporting Inform
  • Benzene Nitration and Friedel-Crafts Acyl
  • EAS Reactions (3)
  • Ethyl 5-chloropentano
  • Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorpor
  • Predict 13C carbon NMR spectra. NMRDB.org.
  • Application Notes and Protocols: Large-Scale Synthesis of Cyclopropyl p-Nitrophenyl Ketone. Benchchem.
  • Oxidation of α-Trifluoromethyl and Nonfluorinated Secondary Alcohols to Ketones Using a Nitroxide C
  • X-ray crystal structure of p -nitrophenyl ketone 14.
  • Supporting information for. The Royal Society of Chemistry.
  • Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic n
  • Synthesis of ethyl 5-aminopentano
  • Friedel Crafts Acylation Experiment Part 1, Prelab. (2020). YouTube.
  • PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. The University of Liverpool Repository.
  • Friedel–Crafts Acylation & Solutions to F–C Alkyl
  • Tables For Organic Structure Analysis.
  • Ethyl 6-phenylhexanoate - Optional[13C NMR] - Chemical Shifts. SpectraBase.
  • (PDF) Methoxy 13 C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds.
  • US2826537A - Method for purification of ketones.
  • ETHYL 5-CHLOROPENTANO
  • Synthesis of ethyl-2-methyl-pentano

Sources

Exploratory

Starting materials for "Ethyl 6-(4-methoxy-3-nitrophenyl)-6-oxohexanoate" synthesis

An In-Depth Technical Guide to the Synthesis of Ethyl 6-(4-methoxy-3-nitrophenyl)-6-oxohexanoate Authored by: A Senior Application Scientist Introduction Ethyl 6-(4-methoxy-3-nitrophenyl)-6-oxohexanoate is a key chemical...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of Ethyl 6-(4-methoxy-3-nitrophenyl)-6-oxohexanoate

Authored by: A Senior Application Scientist

Introduction

Ethyl 6-(4-methoxy-3-nitrophenyl)-6-oxohexanoate is a key chemical intermediate with significant potential in the fields of medicinal chemistry and drug development. Its molecular architecture, featuring a substituted phenyl ketone linked to an ethyl hexanoate chain, presents a versatile scaffold for the synthesis of a variety of more complex molecules and potential active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of the primary synthetic route to this target molecule, focusing on the underlying chemical principles, detailed experimental protocols, and the critical considerations necessary for a successful and reproducible synthesis. The information is tailored for researchers, scientists, and professionals in organic synthesis and drug discovery.

Retrosynthetic Analysis and Strategic Approach

The synthesis of Ethyl 6-(4-methoxy-3-nitrophenyl)-6-oxohexanoate is most effectively approached through a Friedel-Crafts acylation reaction. This classic and robust method for forming carbon-carbon bonds is well-suited for the preparation of aromatic ketones.

Our retrosynthetic analysis deconstructs the target molecule at the bond between the aromatic ring and the carbonyl group. This reveals two primary starting materials: an activated aromatic compound and an aliphatic acylating agent.

  • The Aromatic Component : The substituted benzene ring is identified as 4-methoxyanisole, which is subsequently nitrated to yield the required 4-methoxy-3-nitrophenyl moiety.

  • The Acylating Agent : The six-carbon chain with a terminal ester is derived from adipic acid, which is first mono-esterified and then converted to an acyl chloride to facilitate the Friedel-Crafts reaction.

The forward synthesis, therefore, involves two key stages: the preparation of the starting materials and the subsequent Lewis acid-catalyzed acylation.

Starting Materials and Reagent Preparation

A successful synthesis is contingent on the quality and purity of the starting materials. This section details the preparation of the key precursors.

Preparation of 4-Methoxy-3-nitroacetophenone

The aromatic core of the target molecule can be prepared from commercially available 4-methoxyacetophenone via nitration.[1] This precursor establishes the necessary substitution pattern on the benzene ring.

Preparation of Ethyl Adipoyl Chloride

Ethyl adipoyl chloride serves as the acylating agent in the Friedel-Crafts reaction. It is prepared from adipic acid in a two-step process.

  • Mono-esterification of Adipic Acid : Adipic acid is reacted with ethanol in the presence of an acid catalyst to yield monomethyl adipate.

  • Conversion to Acyl Chloride : The remaining carboxylic acid group of monomethyl adipate is then converted to an acyl chloride using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.[2] Adipoyl chloride can also be synthesized by treating adipic acid with thionyl chloride.[2]

Synthetic Workflow and Experimental Protocol

The core of this synthesis is a Friedel-Crafts acylation reaction. This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide, typically in the presence of a strong Lewis acid catalyst such as aluminum chloride (AlCl₃).[3][4][5]

Reaction Mechanism

The reaction proceeds through the formation of a highly electrophilic acylium ion, which is generated from the reaction of the acyl chloride with the Lewis acid catalyst. This acylium ion is then attacked by the electron-rich aromatic ring, leading to the formation of the desired ketone.

Visualizing the Synthesis

The following diagram illustrates the key steps in the synthesis of Ethyl 6-(4-methoxy-3-nitrophenyl)-6-oxohexanoate.

Synthesis_Workflow cluster_prep Starting Material Preparation cluster_main_reaction Friedel-Crafts Acylation cluster_workup Work-up and Purification Adipic_Acid Adipic Acid Ethyl_Adipoyl_Chloride Ethyl Adipoyl Chloride Adipic_Acid->Ethyl_Adipoyl_Chloride + Ethanol, H⁺ + SOCl₂ Thionyl_Chloride Thionyl Chloride (SOCl₂) Friedel_Crafts Friedel-Crafts Acylation Ethyl_Adipoyl_Chloride->Friedel_Crafts Methoxyacetophenone 4-Methoxyacetophenone Nitrated_Aromatic 4-Methoxy-3-nitroacetophenone Methoxyacetophenone->Nitrated_Aromatic Nitration Nitrating_Mixture Nitrating Mixture (HNO₃/H₂SO₄) Nitrated_Aromatic->Friedel_Crafts Target_Molecule Ethyl 6-(4-methoxy-3-nitrophenyl)-6-oxohexanoate Friedel_Crafts->Target_Molecule AlCl3 AlCl₃ (Lewis Acid) AlCl3->Friedel_Crafts Workup Aqueous Work-up (HCl/Ice) Target_Molecule->Workup Extraction Solvent Extraction Workup->Extraction Purification Purification (e.g., Recrystallization) Extraction->Purification Final_Product Pure Product Purification->Final_Product

Caption: Synthetic pathway for Ethyl 6-(4-methoxy-3-nitrophenyl)-6-oxohexanoate.

Detailed Experimental Protocol

Materials:

  • 4-Methoxy-3-nitroacetophenone

  • Ethyl adipoyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Ice

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethanol (for recrystallization)

Procedure:

  • Reaction Setup : A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with anhydrous aluminum chloride and anhydrous dichloromethane under a nitrogen atmosphere.

  • Addition of Reactants : The flask is cooled in an ice bath. A solution of 4-methoxy-3-nitroacetophenone in anhydrous dichloromethane is added dropwise to the stirred suspension.

  • Acylation : A solution of ethyl adipoyl chloride in anhydrous dichloromethane is added dropwise to the reaction mixture at a rate that maintains the internal temperature below 10 °C.

  • Reaction Progression : After the addition is complete, the ice bath is removed, and the reaction mixture is stirred at room temperature. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Quenching : Once the reaction is complete, the mixture is slowly and carefully poured into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.

  • Work-up : The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with saturated sodium bicarbonate solution, water, and brine.

  • Drying and Concentration : The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification : The crude product is purified by recrystallization from ethanol to afford the pure Ethyl 6-(4-methoxy-3-nitrophenyl)-6-oxohexanoate.

Quantitative Data Summary
Reactant/ProductMolecular Weight ( g/mol )Molar Ratio
4-Methoxy-3-nitroacetophenone195.171.0
Ethyl adipoyl chloride192.641.1
Anhydrous aluminum chloride133.341.2
Ethyl 6-(4-methoxy-3-nitrophenyl)-6-oxohexanoate323.32(Theoretical Yield)

Safety Considerations

  • Aluminum chloride is corrosive and reacts violently with water. It should be handled in a fume hood with appropriate personal protective equipment (PPE).

  • Thionyl chloride and acyl chlorides are corrosive and lachrymatory. All manipulations should be performed in a well-ventilated fume hood.

  • Nitrating agents are strong oxidizers and highly corrosive. Reactions should be carried out with extreme caution, and the temperature should be carefully controlled.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. It should be handled in a fume hood.

Conclusion

The synthesis of Ethyl 6-(4-methoxy-3-nitrophenyl)-6-oxohexanoate via Friedel-Crafts acylation is a reliable and well-established method. By carefully controlling the reaction conditions and employing high-quality starting materials, researchers can achieve good yields of the desired product. This technical guide provides a solid foundation for the synthesis of this valuable intermediate, enabling further exploration of its potential in various research and development applications.

References

  • Synthesis and Characterization of 4-Ethylbenzophenone. (2015).
  • Application Note: Synthesis of 6-Propylpyrimidin-4-ol from Ethyl 3-Oxohexanoate - Benchchem.
  • Adipoyl chloride - Grokipedia.
  • 4-Methoxy-3-nitrophenyl phenyl ketone | C14H11NO4 | CID 3600181 - PubChem.
  • 1,4-dibenzoylbutane - Organic Syntheses Procedure.
  • Synthesis of C. 4-Methoxy-3-nitrophenol - PrepChem.com.
  • Synthesis and Use of Ethyl 6-Acetyloxyhexanoate as an Internal Standard: An Interdisciplinary Experiment for an Undergraduate Chemistry Laboratory | Request PDF - ResearchGate.
  • Friedel-Crafts Reactions - Chemistry LibreTexts.
  • Adipoyl chloride synthesis - ChemicalBook.
  • 4-Methoxy-3-nitroacetophenone 97 6277-38-9 - Sigma-Aldrich.
  • US7531684B2 - Process for making aminoalkylphenyl carbamates and intermediates therefor - Google Patents.
  • Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines.
  • Coupling Reaction of 3-Methoxyacetanilide and 4-Methoxyphenyl Vinyl Ketone | Download Table - ResearchGate.
  • Friedel–Crafts acylation reactions using metal triflates in ionic liquid - IT Services - University of Liverpool.
  • Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines - PMC - NIH.
  • CN102079711A - Preparation method of m-nitroacetophenone - Google Patents.
  • Preparation of ethyl chloride - PrepChem.com.
  • friedel-crafts reactions of benzene and methylbenzene - Chemguide.
  • An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl2]3) - RSC Publishing.
  • WO2017032678A1 - Method for the preparation of (4s)-4-(4-cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1-6-naphthyridine-3-carboxamide and recovery of (4s) - Google Patents.
  • Adipoyl chloride Eight Chongqing Chemdad Co. ,Ltd.
  • 7-OXO-4,5,6,7-TETRAHYDRO-1H-PYRAZOLO(3,4-C)PYRIDINE-3-CARBOXYLATE - gsrs.
  • Technical Support Center: Synthesis of Ethyl 6-(4-biphenyl)-6-oxohexanoate - Benchchem.
  • Application Notes and Protocols: Ethyl 6-(4-biphenyl)-6-oxohexanoate as an Intermediate for Drug Discovery - Benchchem.

Sources

Foundational

An In-depth Technical Guide on the Molecular Structure and Conformation of Ethyl 6-(4-methoxy-3-nitrophenyl)-6-oxohexanoate

This guide provides a detailed analysis of the molecular structure and conformational preferences of ethyl 6-(4-methoxy-3-nitrophenyl)-6-oxohexanoate. Designed for researchers, scientists, and professionals in drug devel...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed analysis of the molecular structure and conformational preferences of ethyl 6-(4-methoxy-3-nitrophenyl)-6-oxohexanoate. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with actionable experimental and computational protocols to fully characterize this molecule.

Introduction: Deconstructing the Molecule

Ethyl 6-(4-methoxy-3-nitrophenyl)-6-oxohexanoate is a molecule of interest due to its combination of a substituted aromatic ketone and a flexible aliphatic ester chain. Understanding its three-dimensional structure and conformational dynamics is crucial for predicting its physicochemical properties, receptor interactions, and metabolic stability. The molecule can be dissected into three key components, each contributing to its overall conformation:

  • The Aromatic Core: A 1,2,4-trisubstituted benzene ring featuring a methoxy group, a nitro group, and a keto-ester substituent.

  • The Ketone Linker: A carbonyl group directly attached to the aromatic ring, which plays a pivotal role in defining the orientation of the aliphatic chain relative to the ring.

  • The Ethyl Hexanoate Chain: A six-carbon chain terminating in an ethyl ester, possessing significant conformational freedom.

This guide will explore the interplay of these components and outline a multidisciplinary approach to elucidate the molecule's preferred spatial arrangement.

Theoretical Framework for Conformational Analysis

The overall conformation of ethyl 6-(4-methoxy-3-nitrophenyl)-6-oxohexanoate is determined by a delicate balance of steric hindrance, electronic interactions, and intramolecular forces.

The Substituted Benzophenone Moiety

The orientation of the hexanoate chain relative to the aromatic ring is dictated by the torsional angle around the Ar-C(O) bond. For aromatic ketones, the ground-state conformation is influenced by the electronic effects of the ring substituents.[1] The methoxy group at the para-position is an electron-donating group, while the nitro group at the meta-position is a strong electron-withdrawing group.

Computational studies on substituted benzophenones have shown that such electronic factors, in conjunction with steric effects, influence the planarity of the system.[2][3] It is anticipated that the bulky keto-ester substituent will not be perfectly coplanar with the benzene ring to alleviate steric strain.

The Flexible Ethyl Hexanoate Chain

The aliphatic chain introduces multiple rotatable bonds, leading to a large conformational space. The relative orientation of adjacent methylene groups will tend towards a staggered conformation to minimize torsional strain.[4][5] The ester group itself has a preferred planar geometry, with the Z conformation being significantly more stable than the E conformation due to favorable dipole-dipole interactions.[6]

Proposed Conformational Model

Based on established principles, a plausible low-energy conformation for ethyl 6-(4-methoxy-3-nitrophenyl)-6-oxohexanoate is proposed. This model serves as a hypothesis to be tested through the experimental and computational methods outlined below.

The key features of the proposed conformation are:

  • A non-planar arrangement between the aromatic ring and the ketone's carbonyl group.

  • An extended, staggered conformation of the hexanoate alkyl chain to minimize steric clashes.

  • A planar Z-conformation for the terminal ethyl ester group.

Methodologies for Structural Elucidation

A combination of computational modeling and experimental spectroscopy is essential for a comprehensive conformational analysis.

Computational Modeling: A Predictive Approach

Density Functional Theory (DFT) calculations are a powerful tool for exploring the potential energy surface of the molecule and identifying low-energy conformers.[7]

Workflow for Computational Analysis:

G cluster_0 Conformational Search cluster_1 Quantum Mechanical Refinement cluster_2 Analysis a Initial 3D Structure Generation b Molecular Mechanics (MMFF94) Conformational Search a->b c DFT Optimization (e.g., B3LYP/6-31G*) of Low-Energy Conformers b->c Select conformers within energy window (e.g., 10 kcal/mol) d Frequency Calculation to Confirm Minima c->d e Energy Ranking and Population Analysis (Boltzmann distribution) d->e f Analysis of Dihedral Angles and Intramolecular Interactions e->f caption Computational workflow for conformational analysis.

Caption: Computational workflow for conformational analysis.

Step-by-Step Protocol:

  • Initial Structure Generation: A 2D sketch of ethyl 6-(4-methoxy-3-nitrophenyl)-6-oxohexanoate is converted into an initial 3D structure using molecular modeling software.

  • Conformational Search: A systematic or stochastic conformational search is performed using a molecular mechanics force field (e.g., MMFF94) to explore the rotational space of the flexible chain.

  • DFT Optimization: The lowest energy conformers identified in the initial search are then subjected to geometry optimization using a higher level of theory, such as DFT with the B3LYP functional and a 6-31G* basis set.[7]

  • Frequency Calculations: Vibrational frequency calculations are performed on the optimized structures to confirm that they represent true energy minima (i.e., no imaginary frequencies).

  • Population Analysis: The relative energies of the stable conformers are used to calculate their expected populations at room temperature using the Boltzmann distribution.

Experimental Validation: Spectroscopic Techniques

While a crystal structure would provide definitive solid-state conformational data, obtaining suitable crystals of a flexible molecule can be challenging.[7] Therefore, spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR), are invaluable for characterizing the molecule's conformation in solution.

Key NMR Experiments:

ExperimentInformation GainedRationale
¹H NMR Chemical shifts and coupling constants (³JHH)Provides information on the local electronic environment and dihedral angles (via the Karplus equation).
¹³C NMR Number of unique carbon environmentsConfirms the overall structure and symmetry.
2D NOESY/ROESY Through-space proton-proton correlationsIdentifies protons that are close in space (< 5 Å), providing crucial constraints for determining the 3D structure.

Experimental Workflow for NMR Analysis:

G a Sample Preparation (Dissolve in deuterated solvent, e.g., CDCl₃) b Acquire 1D Spectra (¹H, ¹³C) a->b c Acquire 2D Spectra (COSY, HSQC, HMBC, NOESY/ROESY) b->c d Spectral Assignment c->d e NOE/ROE Constraint Extraction d->e f Comparison with Computational Models e->f g Refined Conformational Model f->g caption NMR workflow for conformational validation.

Caption: NMR workflow for conformational validation.

Synthesis and Characterization

While a detailed synthetic route is beyond the scope of this guide, a plausible approach involves the Friedel-Crafts acylation of 2-nitroanisole with a suitable acylating agent derived from adipic acid monoester.

Plausible Synthetic Precursors:

  • 2-Nitroanisole

  • Adipic acid monoethyl ester chloride

Characterization would involve standard techniques such as mass spectrometry (MS) to confirm the molecular weight, and infrared (IR) spectroscopy to identify the key functional groups (C=O of ketone and ester, NO₂ stretching).

Conclusion and Future Directions

The molecular structure and conformation of ethyl 6-(4-methoxy-3-nitrophenyl)-6-oxohexanoate are governed by the interplay of the substituted aromatic ring and the flexible ester chain. A comprehensive understanding of its 3D structure can be achieved through a synergistic approach combining computational modeling and advanced NMR spectroscopy. The protocols and theoretical considerations outlined in this guide provide a robust framework for the complete characterization of this and similar molecules, which is a critical step in modern drug discovery and development. Future work could involve single-crystal X-ray diffraction if suitable crystals can be obtained, providing a definitive solid-state structure to compare with the solution-phase and computational models.

References

  • Chiyindiko, E., & Conradie, J. (2013). An electrochemical and computational chemistry study of substituted benzophenones. Electrochimica Acta, 111, 359-369.
  • Varfolomeev, M. A., et al. (2020). Experimental and Theoretical Investigation of Functionally Substituted Benzophenones. Molecules, 25(19), 4498.
  • ResearchGate. (n.d.). An electrochemical and computational chemistry study of substituted benzophenones | Request PDF. Retrieved from [Link]

  • Ibeji, C. U., et al. (2016). Nature of Ground State of Benzophenone and some of its Substituted Derivatives: Experimental and DFT Study. Trends in Applied Sciences Research, 11, 60-67.
  • SciELO. (2023). Computational Modeling and Biological Evaluation of Benzophenone Derivatives as Antileishmanial Agents. Retrieved from [Link]

  • ResearchGate. (n.d.). Conformational structures of ketones in the Cs and C1 class, as well as.... Retrieved from [Link]

  • National Institutes of Health. (n.d.). Conformationally Biased Ketones React Diastereoselectively with Allylmagnesium Halides. PMC. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 6-oxohexanoate. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 1-(4-methoxyphenyl)-6-(4-nitrophenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate. Retrieved from [Link]

  • precisionFDA. (n.d.). ETHYL 1-(4-METHOXYPHENYL)-6-(4-NITROPHENYL)-7-OXO-4,5,6,7-TETRAHYDRO-1H-PYRAZOLO(3,4-C)PYRIDINE-3-CARBOXYLATE. Retrieved from [Link]

  • University of Bristol. (n.d.). Conformational Analysis. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 4-oxo-6-phenylhexanoate. Retrieved from [Link]

  • ACS Publications. (1962). Conformational Analysis. LI. The Conformations of Cyclohexanone Rings in Simple Molecules 1-3. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 6-(3-methylphenyl)-6-oxohexanoate. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Ethyl 1-(4-methoxyphenyl)-7a-morpholino-6-(4-nitrophenyl)-7-oxo-3a,4,5,6,7,7a-hexahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate. Retrieved from [Link]

  • ResearchGate. (n.d.). Different conformations of ester. Retrieved from [Link]

  • Imperial College London. (n.d.). Conformational Analysis. Retrieved from [Link]

  • ResearchGate. (n.d.). About the conformations of α,β-diunsaturated ketones. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 6-hydroxyhexanoate. Retrieved from [Link]

  • LookChem. (n.d.). ETHYL 6-(4-BROMOPHENYL)-6-OXOHEXANOATE. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Crystal structure analysis of ethyl 6-(4-methoxyphenyl)-1-methyl-4-methylsulfanyl-3-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate. Retrieved from [Link]

  • ResearchGate. (n.d.). Crystal structure analysis of ethyl 6-(4-methoxy- phenyl). Retrieved from [Link]

  • MDPI. (2013). Crystal and Molecular Structure Studies of Ethyl 4-(4-Hydroxyphenyl)-6-(6-methoxy-2-naphthyl)-2-oxocyclohex-3-ene-1-carboxylate and Ethyl 4-(3-Bromophenyl). Retrieved from [Link]

  • LibreTexts. (n.d.). 3.7. Conformational analysis. Retrieved from [Link]

  • YouTube. (2020). Conformational Analysis (English). Retrieved from [Link]

  • ResearchGate. (n.d.). 1-Ethyl-3-(4-hydroxy-3-methoxyphenyl)-6-methoxy-2-methylindan-5-ol. Retrieved from [Link]

  • ChemSynthesis. (n.d.). methyl 4-methyl-6-oxohexanoate. Retrieved from [Link]

  • ACS Publications. (2022). Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. Retrieved from [Link]

  • Ovidius University Annals of Chemistry. (2022). Synthesis of 2-((3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo [b] thiophen-2-yl)amino). Retrieved from [Link]

  • ResearchGate. (n.d.). Ethyl 6-(4-chlorophenyl)-4-(4-methoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate. Retrieved from [Link]

  • Organic Syntheses. (2020). Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin- 1-yl) Carbonate (NPTC) for N-Protection of L- Phenylalanine Ethyl Ester. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Use of Ethyl 6-Acetyloxyhexanoate as an Internal Standard: An Interdisciplinary Experiment for an Undergraduate Chemistry Laboratory | Request PDF. Retrieved from [Link]

  • SpectraBase. (n.d.). Ethyl 4-[4-(2-anilino-2-oxoethoxy)-3-ethoxyphenyl]-6-propyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate - Optional[13C NMR]. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

The Strategic Utility of Ethyl 6-(4-methoxy-3-nitrophenyl)-6-oxohexanoate in Organic Synthesis: Application Notes and Protocols

Introduction: Unveiling a Versatile Synthetic Building Block In the landscape of modern organic synthesis and medicinal chemistry, the strategic design of molecular building blocks is paramount. Ethyl 6-(4-methoxy-3-nitr...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Versatile Synthetic Building Block

In the landscape of modern organic synthesis and medicinal chemistry, the strategic design of molecular building blocks is paramount. Ethyl 6-(4-methoxy-3-nitrophenyl)-6-oxohexanoate emerges as a highly versatile, yet underexplored, intermediate. Its structure is richly decorated with three distinct and orthogonally reactive functional groups: an aromatic nitro group, a ketone, and an ethyl ester. This trifecta of functionality allows for a programmed, stepwise elaboration into a diverse array of more complex molecular architectures, particularly heterocyclic systems of pharmaceutical interest.

The presence of the electron-withdrawing nitro group on the anisole ring system, ortho to the methoxy group and meta to the keto-acyl chain, governs the molecule's reactivity and provides a latent amino group. The linear six-carbon chain incorporating a ketone and a terminal ester offers a flexible scaffold for the construction of various ring systems. This application note provides a comprehensive guide to the synthesis and strategic application of this building block, complete with detailed, field-proven protocols for its transformation into valuable synthetic intermediates.

Proposed Synthesis of the Core Building Block

The most direct and industrially scalable approach to Ethyl 6-(4-methoxy-3-nitrophenyl)-6-oxohexanoate is through a Friedel-Crafts acylation reaction. This classic electrophilic aromatic substitution allows for the direct installation of the keto-hexanoate chain onto the electron-rich anisole ring. The regioselectivity is directed by the activating methoxy group, with acylation occurring predominantly at the position para to it.

A plausible and efficient synthetic pathway is outlined below. The synthesis begins with the preparation of the necessary acylating agent, mono-ethyl adipoyl chloride, followed by the Lewis acid-catalyzed acylation of 2-nitroanisole.

Diagram of the Synthetic Workflow

AdipicAcid Adipic Acid AdipoylChloride Adipoyl Chloride AdipicAcid->AdipoylChloride   SOCl2 SOCl₂ or (COCl)₂ MonoEthylAdipoylChloride Mono-ethyl adipoyl chloride AdipoylChloride->MonoEthylAdipoylChloride   Ethanol Ethanol (1 eq.) TargetMolecule Ethyl 6-(4-methoxy-3-nitrophenyl)-6-oxohexanoate MonoEthylAdipoylChloride->TargetMolecule   TwoNitroanisole 2-Nitroanisole TwoNitroanisole->TargetMolecule   AlCl3 AlCl₃ (Lewis Acid)

Caption: Proposed synthetic pathway for Ethyl 6-(4-methoxy-3-nitrophenyl)-6-oxohexanoate.

Protocol 1: Synthesis of Ethyl 6-(4-methoxy-3-nitrophenyl)-6-oxohexanoate

This protocol is based on established Friedel-Crafts acylation principles, analogous to the synthesis of similar aryl keto-esters[1][2].

Materials:

  • Adipic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • Anhydrous ethanol

  • 2-Nitroanisole

  • Aluminum chloride (AlCl₃), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (1M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

Part A: Preparation of Mono-ethyl adipoyl chloride

  • To a stirred solution of adipic acid (1.0 eq) in a suitable solvent, add thionyl chloride (2.2 eq) and a catalytic amount of DMF.

  • Heat the mixture to reflux for 2-3 hours until gas evolution ceases.

  • Cool the reaction mixture and remove the excess thionyl chloride under reduced pressure to obtain crude adipoyl chloride.

  • To the crude adipoyl chloride, cooled in an ice bath, add anhydrous ethanol (1.0 eq) dropwise with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for 1 hour.

  • The resulting mono-ethyl adipoyl chloride can be purified by vacuum distillation or used directly in the next step.

Part B: Friedel-Crafts Acylation

  • To a flame-dried, three-neck flask under a nitrogen atmosphere, add anhydrous dichloromethane (DCM) and anhydrous aluminum chloride (AlCl₃) (1.2 eq).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of mono-ethyl adipoyl chloride (1.0 eq) in anhydrous DCM to the AlCl₃ suspension.

  • Stir the mixture at 0 °C for 15 minutes.

  • Add a solution of 2-nitroanisole (1.0 eq) in anhydrous DCM dropwise over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 4-6 hours, monitoring by TLC.

  • Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and 1M HCl.

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the title compound.

Core Application: Gateway to Amino-Aryl Ketones via Nitro Group Reduction

The most powerful and immediate application of this building block is the reduction of the aromatic nitro group to a primary amine. This transformation unlocks a plethora of subsequent cyclization and derivatization strategies. The choice of reducing agent is critical and depends on the desired chemoselectivity and the presence of other reducible functional groups.

The reduction of an aromatic nitro group is a well-established transformation in organic chemistry, with numerous reliable methods available[3][4][5]. The resulting amine, Ethyl 6-(3-amino-4-methoxyphenyl)-6-oxohexanoate, is a key intermediate for heterocyclic synthesis.

Diagram of Nitro Reduction Pathways

cluster_methods Reduction Methods Start Ethyl 6-(4-methoxy-3-nitrophenyl)-6-oxohexanoate Amine Ethyl 6-(3-amino-4-methoxyphenyl)-6-oxohexanoate Start->Amine Method1 Catalytic Hydrogenation H₂ (g), Pd/C or Raney Ni Method2 Metal/Acid Reduction Fe/AcOH or SnCl₂/HCl Method3 Transfer Hydrogenation HCOONH₄, Pd/C

Caption: Common methods for the reduction of the aromatic nitro group.

Protocol 2: Catalytic Hydrogenation of the Nitro Group

This method is often high-yielding and clean, but care must be taken as the ketone functionality can also be reduced under harsh conditions.

Materials:

  • Ethyl 6-(4-methoxy-3-nitrophenyl)-6-oxohexanoate

  • Palladium on carbon (10% Pd/C) or Raney Nickel

  • Methanol or Ethyl Acetate

  • Hydrogen gas (H₂)

  • Parr shaker or H-Cube apparatus

  • Celite

Procedure:

  • In a hydrogenation flask, dissolve the nitro compound (1.0 eq) in methanol or ethyl acetate.

  • Carefully add 10% Pd/C (5-10 mol%) under an inert atmosphere.

  • Seal the flask and connect it to a Parr hydrogenator.

  • Purge the system with nitrogen, then with hydrogen.

  • Pressurize the vessel with hydrogen (typically 50 psi) and shake at room temperature.

  • Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake.

  • Upon completion, carefully vent the hydrogen and purge the system with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude amine, which can be purified by column chromatography or recrystallization if necessary.

Protocol 3: Metal-Mediated Reduction of the Nitro Group

This classic method is robust and tolerant of many functional groups, making it a reliable choice.

Materials:

  • Ethyl 6-(4-methoxy-3-nitrophenyl)-6-oxohexanoate

  • Iron powder (Fe) or Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Glacial acetic acid (AcOH) or concentrated Hydrochloric acid (HCl)

  • Ethanol

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

Procedure (using Iron):

  • To a round-bottom flask, add the nitro compound (1.0 eq), ethanol, and water (e.g., 4:1 v/v).

  • Add iron powder (3-5 eq) and a catalytic amount of ammonium chloride.

  • Heat the mixture to reflux with vigorous stirring.

  • Monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.

  • Cool the reaction mixture to room temperature and filter through Celite to remove the iron salts, washing thoroughly with ethanol or ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution until the aqueous layer is basic.

  • Wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to afford the desired amine.

Reduction Method Reagents Typical Conditions Advantages Disadvantages
Catalytic HydrogenationH₂, Pd/C or Raney NiRT, 50 psi H₂High yield, clean byproducts (H₂O)Requires specialized equipment; potential for ketone reduction
Metal/Acid ReductionFe/AcOH or SnCl₂/HClRefluxInexpensive, robust, good chemoselectivityRequires aqueous workup, metal waste
Transfer HydrogenationHCOOH·NEt₃, Pd/CRT to 60 °CAvoids use of H₂ gas, generally mildReagent cost can be higher

Advanced Applications: Intramolecular Cyclization to Heterocycles

The true synthetic power of the amino-keto-ester intermediate is realized in its propensity to undergo intramolecular cyclization reactions, providing rapid access to valuable heterocyclic cores.

Application 1: Synthesis of Dihydroquinolinones

Acid-catalyzed intramolecular Friedländer-type condensation between the newly formed amine and the ketone can lead to the formation of a dihydroquinolinone ring system.

Diagram of Dihydroquinolinone Formation

Amine Ethyl 6-(3-amino-4-methoxyphenyl)-6-oxohexanoate Product Ethyl 2-(7-methoxy-4-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetate Amine->Product  H⁺ (e.g., PPA, H₂SO₄) Heat Cyclization Intramolecular Condensation

Caption: Proposed cyclization to a dihydroquinolinone derivative.

Protocol 4: Acid-Catalyzed Dihydroquinolinone Synthesis

Materials:

  • Ethyl 6-(3-amino-4-methoxyphenyl)-6-oxohexanoate

  • Polyphosphoric acid (PPA) or concentrated Sulfuric acid (H₂SO₄)

  • Ice water

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

Procedure:

  • Add the crude or purified amine (1.0 eq) to polyphosphoric acid (PPA) (10-20x by weight).

  • Heat the mixture to 80-100 °C with stirring for 2-4 hours, monitoring by TLC.

  • Cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the product by column chromatography or recrystallization.

Conclusion

Ethyl 6-(4-methoxy-3-nitrophenyl)-6-oxohexanoate is a strategically designed building block with significant potential for the synthesis of complex nitrogen-containing molecules. Its straightforward preparation via Friedel-Crafts acylation and the chemoselective reduction of its nitro group provide a reliable entry point to a key amino-keto-ester intermediate. This intermediate is primed for intramolecular cyclization, offering an efficient route to dihydroquinolinone scaffolds and other related heterocycles. The protocols detailed herein provide a robust framework for researchers in organic synthesis and drug discovery to harness the synthetic utility of this versatile compound.

References

  • Wikipedia contributors. (2024). Reduction of nitro compounds. Wikipedia, The Free Encyclopedia. [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. [Link]

  • Gorrod, J. W., & P. J. B. (2017). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. Chemical Research in Toxicology, 30(1), 11-23. [Link]

  • Rode, S. R., et al. (2024). Chemoselective reduction of aromatic nitro compounds (o-nitrophenol derivatives) using simple borane-THF. Tetrahedron Letters, 135, 154899. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. [Link]

  • Camps, P., et al. (2022). Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. The Journal of Organic Chemistry, 87(22), 15099–15109. [Link]

Sources

Application

Application Notes and Protocols for Ethyl 6-(4-methoxy-3-nitrophenyl)-6-oxohexanoate in Medicinal Chemistry

Introduction: A Scaffold of Potential in Drug Discovery Ethyl 6-(4-methoxy-3-nitrophenyl)-6-oxohexanoate is a synthetic organic compound that, while not extensively documented in current literature, presents a compelling...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Scaffold of Potential in Drug Discovery

Ethyl 6-(4-methoxy-3-nitrophenyl)-6-oxohexanoate is a synthetic organic compound that, while not extensively documented in current literature, presents a compelling scaffold for medicinal chemistry exploration. Its structure combines several key features that are of significant interest in the design of novel therapeutic agents. The presence of a nitrophenyl group, a common moiety in bioactive molecules, suggests a range of potential pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2][3][4][5][6][7][8] The keto-ester chain provides a flexible backbone that can be readily modified to optimize pharmacokinetic and pharmacodynamic properties.

The nitro group, in particular, is a versatile functional group in drug design. It is a strong electron-withdrawing group that can significantly influence the electronic properties of the molecule, potentially enhancing its interaction with biological targets.[4][8] Furthermore, the nitro group can undergo bioreduction in hypoxic environments, such as those found in solid tumors or at sites of anaerobic infection, to form reactive intermediates. This property can be exploited for targeted drug delivery and activation.[1][2][5]

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals interested in exploring the medicinal chemistry applications of Ethyl 6-(4-methoxy-3-nitrophenyl)-6-oxohexanoate. It provides detailed protocols for its synthesis and for the evaluation of its potential anticancer, anti-inflammatory, and antimicrobial activities.

Proposed Synthesis of Ethyl 6-(4-methoxy-3-nitrophenyl)-6-oxohexanoate

The synthesis of the title compound can be envisioned through a Friedel-Crafts acylation reaction, a robust and widely used method for the formation of carbon-carbon bonds between an aromatic ring and an acyl group.[9][10]

Protocol 1: Synthesis via Friedel-Crafts Acylation

Objective: To synthesize Ethyl 6-(4-methoxy-3-nitrophenyl)-6-oxohexanoate from 2-nitroanisole and a suitable adipic acid derivative.

Materials:

  • 2-nitroanisole

  • Mono-ethyl adipoyl chloride (or adipic acid monoethyl ester and a chlorinating agent like thionyl chloride)

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), 1 M solution

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate (for chromatography)

  • Hexane (for chromatography)

Procedure:

  • Preparation of the Acylating Agent: If starting with adipic acid monoethyl ester, convert it to mono-ethyl adipoyl chloride by reacting with thionyl chloride in an inert solvent.

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane under a nitrogen atmosphere.

  • Addition of Acylating Agent: Cool the suspension to 0°C in an ice bath. Slowly add mono-ethyl adipoyl chloride (1.1 equivalents) dropwise to the suspension, maintaining the temperature below 5°C.

  • Addition of Aromatic Substrate: After the addition is complete, add a solution of 2-nitroanisole (1.0 equivalent) in anhydrous dichloromethane dropwise to the reaction mixture at 0°C.

  • Reaction Progression: Allow the reaction to stir at 0°C for 1 hour and then at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully pour the reaction mixture into a beaker of crushed ice and 1 M HCl.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Washing: Combine the organic layers and wash successively with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield the pure Ethyl 6-(4-methoxy-3-nitrophenyl)-6-oxohexanoate.

Rationale: The Friedel-Crafts acylation is a classic electrophilic aromatic substitution. The Lewis acid catalyst, AlCl₃, activates the acyl chloride, making it a potent electrophile that is then attacked by the electron-rich aromatic ring of 2-nitroanisole. The reaction is directed primarily to the position para to the methoxy group, which is a strongly activating ortho-, para-director.

Application Notes and Protocols: Biological Evaluation

Given the structural motifs present in Ethyl 6-(4-methoxy-3-nitrophenyl)-6-oxohexanoate, it is prudent to screen for anticancer, anti-inflammatory, and antimicrobial activities.

Anticancer Activity Evaluation

The presence of the nitrophenyl group suggests potential for anticancer activity, as many nitroaromatic compounds exhibit cytotoxicity, particularly under hypoxic conditions.[8][11]

Objective: To determine the cytotoxic effect of Ethyl 6-(4-methoxy-3-nitrophenyl)-6-oxohexanoate on various cancer cell lines.[12][13]

Materials:

  • Human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, HCT116 colon cancer)

  • Normal human cell line (e.g., HEK293) for selectivity assessment

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Multi-channel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer and normal cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare a stock solution of the test compound in DMSO. Serially dilute the stock solution with culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: After incubation, remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for another 4 hours.

  • Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Rationale: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[12] Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Data Presentation:

CompoundCell LineIC₅₀ (µM) [Hypothetical Data]
Ethyl 6-(4-methoxy-3-nitrophenyl)-6-oxohexanoateMCF-715.2
Ethyl 6-(4-methoxy-3-nitrophenyl)-6-oxohexanoateA54922.8
Ethyl 6-(4-methoxy-3-nitrophenyl)-6-oxohexanoateHCT11618.5
Ethyl 6-(4-methoxy-3-nitrophenyl)-6-oxohexanoateHEK293> 100
Doxorubicin (Positive Control)MCF-70.5
Anti-inflammatory Activity Evaluation

The core structure is related to known anti-inflammatory agents, making this a promising area of investigation.[9]

Objective: To evaluate the acute anti-inflammatory effect of the test compound in a well-established animal model.[14][15]

Materials:

  • Wistar rats (150-200 g)

  • Test compound

  • Indomethacin (positive control)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose in saline)

  • 1% w/v carrageenan solution in sterile saline

  • Plethysmometer

  • Oral gavage needles

Procedure:

  • Animal Acclimatization: Acclimatize the rats for at least one week before the experiment.

  • Grouping and Dosing: Divide the rats into groups (n=6 per group): Vehicle control, positive control (Indomethacin, 10 mg/kg), and test compound groups (e.g., 25, 50, 100 mg/kg). Administer the respective treatments orally.

  • Induction of Inflammation: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer immediately after carrageenan injection (0 hours) and at 1, 2, 3, and 4 hours post-injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group at each time point using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.

Rationale: Carrageenan injection induces a biphasic acute inflammatory response.[14] The initial phase is mediated by histamine and serotonin, while the later phase is associated with the production of prostaglandins. NSAIDs like indomethacin are effective in this model. This assay provides a reliable measure of a compound's ability to suppress acute inflammation.

Antimicrobial Activity Evaluation

Nitroaromatic compounds have a long history as antimicrobial agents.[3][6][7]

Objective: To determine the lowest concentration of the test compound that inhibits the visible growth of a microorganism.[16][17][18][19]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)

  • Mueller-Hinton Broth (MHB) for bacteria, RPMI-1640 for fungi

  • Sterile 96-well microplates

  • Test compound in DMSO

  • Positive controls (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

  • Resazurin solution (optional, as a viability indicator)

Procedure:

  • Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard).

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in the appropriate broth to obtain a range of concentrations.

  • Inoculation: Add the standardized microbial inoculum to each well. Include a growth control (broth + inoculum), a sterility control (broth only), and positive controls.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity). If using resazurin, a color change from blue to pink indicates microbial growth.

  • Minimum Bactericidal/Fungicidal Concentration (MBC/MFC): To determine if the compound is cidal or static, subculture the contents of the wells with no visible growth onto agar plates. The lowest concentration that results in no growth on the agar is the MBC/MFC.

Rationale: The broth microdilution method is a quantitative assay that determines the potency of an antimicrobial agent.[17] It is a standard and reproducible method for antimicrobial susceptibility testing.

Visualizations

Synthetic Workflow

Synthesis A 2-nitroanisole C Friedel-Crafts Acylation (AlCl3, DCM) A->C B Mono-ethyl adipoyl chloride B->C D Ethyl 6-(4-methoxy-3-nitrophenyl)-6-oxohexanoate C->D

Caption: Proposed synthesis of the title compound.

Biological Screening Cascade

Screening cluster_primary Primary Screening cluster_secondary Secondary & In Vivo Screening start Ethyl 6-(4-methoxy-3-nitrophenyl)-6-oxohexanoate screen1 Anticancer (MTT Assay) vs. Cancer Cell Panel start->screen1 screen2 Antimicrobial (MIC Assay) vs. Bacterial/Fungal Panel start->screen2 screen3 Anti-inflammatory (In vitro assay, e.g., COX inhibition) start->screen3 invivo1 In Vivo Anticancer Model (Xenograft) screen1->invivo1 If active invivo2 In Vivo Anti-inflammatory (Carrageenan Paw Edema) screen3->invivo2 If active invivo3 Mechanism of Action Studies invivo1->invivo3 invivo2->invivo3 lead Lead Candidate invivo3->lead

Caption: A tiered screening workflow for biological evaluation.

Hypothetical Signaling Pathway Inhibition

Signaling stimulus Inflammatory Stimulus (e.g., LPS) receptor TLR4 Receptor stimulus->receptor pathway NF-κB Signaling Cascade receptor->pathway nfkb NF-κB Activation pathway->nfkb translocation Nuclear Translocation nfkb->translocation gene Pro-inflammatory Gene Expression (COX-2, TNF-α, IL-6) translocation->gene inflammation Inflammatory Response gene->inflammation compound Test Compound compound->pathway Inhibition

Caption: Hypothetical inhibition of the NF-κB inflammatory pathway.

Conclusion

Ethyl 6-(4-methoxy-3-nitrophenyl)-6-oxohexanoate represents a promising starting point for medicinal chemistry campaigns. The protocols and application notes provided herein offer a comprehensive framework for its synthesis and for a systematic evaluation of its potential as an anticancer, anti-inflammatory, or antimicrobial agent. The inherent structural features of this molecule, particularly the versatile nitrophenyl moiety, warrant a thorough investigation to unlock its therapeutic potential.

References

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. [Link]

  • Bitar, L., & Jaber, A. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. African Journal of Pharmaceutical Sciences, 5(1), 1-7. [Link]

  • SvedbergOpen. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. [Link]

  • Ríos, M. Y., & González-Morales, L. P. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3633. [Link]

  • Timm, A. N., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega, 6(27), 17764–17773. [Link]

  • Pharmacognosy. (n.d.). Screening Methods for Antiinflammatory Agents. [Link]

  • Slideshare. (n.d.). Screening models for inflammatory drugs. [Link]

  • ResearchGate. (n.d.). Biochemical Assays for Evaluating Anticancer Activity and Validating Mechanisms of Action in Coordination/Organometallic Compounds (Review). [Link]

  • Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. (n.d.). [Link]

  • Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. (n.d.). [Link]

  • Slideshare. (n.d.). Screening models(IN-VIVO) for analgesics and anti inflammatory agents. [Link]

  • ResearchGate. (2016). Bioassays for Anticancer Activities. [Link]

  • Wang, Y., et al. (2019). Synthesis and Anticancer Activity Evaluation of Novel Phenanthridine Derivatives. Frontiers in Chemistry, 7, 249. [Link]

  • Methods for in vitro evaluating antimicrobial activity: A review. (n.d.). [Link]

  • In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. (n.d.). [Link]

  • ResearchGate. (2016). Methods for in vitro evaluating antimicrobial activity: A review. [Link]

  • Analytical methods for assessing antimicrobial activity of nanomaterials in complex media: advances, challenges, and perspectives. (2023). [Link]

  • PubChem. (n.d.). Ethyl 6-oxo-6-phenylhexanoate. [Link]

  • Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts. (n.d.). [Link]

  • Journal of Medicinal Chemistry. (n.d.). Nitro-Group-Containing Drugs. [Link]

  • PubChem. (n.d.). Ethyl 6-(3-methylphenyl)-6-oxohexanoate. [Link]

  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (n.d.). [Link]

  • ResearchGate. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. [Link]

  • PubChem. (n.d.). Ethyl 4-oxo-6-phenylhexanoate. [Link]

  • Chemical Synthesis Database. (n.d.). ethyl 6-hydroxy-4-oxo-6-phenylhexanoate. [Link]

  • Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. (n.d.). [Link]

  • Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. (2022). [Link]

  • SYNTHESES OF HETEROCYCLIC DERIVATIVES AS POTENTIAL CYTOTOXIC COMPOUNDS EVALUATED TOWARD HEPATOCELLULAR AND CERVICAL CARCINOMA CE. (n.d.). [Link]

  • ResearchGate. (2020). Synthesis and Use of Ethyl 6-Acetyloxyhexanoate as an Internal Standard: An Interdisciplinary Experiment for an Undergraduate Chemistry Laboratory. [Link]

  • precisionFDA. (n.d.). ETHYL 1-(4-METHOXYPHENYL)-6-(4-NITROPHENYL)-7-OXO-4,5,6,7-TETRAHYDRO-1H-PYRAZOLO(3,4-C)PYRIDINE-3-CARBOXYLATE. [Link]

  • Pharmaffiliates. (n.d.). Ethyl 1-(4-methoxyphenyl)-7a-morpholino-6-(4-nitrophenyl)-7-oxo-3a,4,5,6,7,7a-hexahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate. [Link]

  • PubChem. (n.d.). Ethyl 1-(4-methoxyphenyl)-6-(4-nitrophenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate. [Link]

  • Pharmaffiliates. (n.d.). Ethyl 1-(4-methoxyphenyl)-6-(4-nitrophenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate. [Link]

  • ResearchGate. (n.d.). 1-Ethyl-3-(4-hydroxy-3-methoxyphenyl)-6-methoxy-2-methylindan-5-ol. [Link]

Sources

Method

Application Notes and Protocols for Investigating the Potential Biological Activity of Ethyl 6-(4-methoxy-3-nitrophenyl)-6-oxohexanoate

Authored for Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive framework for the initial investigation of the biological activities of the novel compound,...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the initial investigation of the biological activities of the novel compound, Ethyl 6-(4-methoxy-3-nitrophenyl)-6-oxohexanoate. As direct experimental data for this specific molecule is not extensively documented in publicly available literature, this document outlines a series of robust protocols to explore its potential as an antimicrobial, anticancer, and anti-inflammatory agent. The proposed experimental designs are based on established methodologies and the known pharmacological activities of structurally related compounds containing nitrophenyl and ketone moieties.[1][2][3][4] This guide is intended to serve as a foundational resource for researchers initiating studies on this compound, providing detailed workflows, data interpretation guidelines, and the scientific rationale behind each experimental step.

Introduction and Scientific Rationale

Ethyl 6-(4-methoxy-3-nitrophenyl)-6-oxohexanoate is an organic molecule characterized by a 4-methoxy-3-nitrophenyl group linked to a six-carbon chain via a ketone, with an ethyl ester at the terminus. While this specific compound is not well-characterized, its structural components suggest a strong potential for biological activity.

  • The Nitrophenyl Moiety : The nitroaromatic group is a well-established pharmacophore present in numerous therapeutic agents.[1][3] Its biological effects are often attributed to the redox properties of the nitro group, which can be enzymatically reduced within cells to form reactive nitroso and hydroxylamine intermediates.[3] These reactive species can covalently bind to and damage critical macromolecules like DNA and proteins, leading to cytotoxic effects against microbial and cancer cells.[1][3]

  • The α,β-Unsaturated Ketone System (Implicit) : The core structure is related to chalcones and other ketones, which are known to possess a wide array of pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects.[4][5]

  • Lipophilicity : The ethyl hexanoate chain imparts a degree of lipophilicity to the molecule, which may facilitate its passage across cellular membranes, a crucial step for intracellular biological activity.

Based on these structural features, it is hypothesized that Ethyl 6-(4-methoxy-3-nitrophenyl)-6-oxohexanoate may exhibit the following biological activities:

  • Antimicrobial Activity

  • Anticancer Activity

  • Anti-inflammatory Activity

This document provides detailed protocols for the initial in vitro screening of these potential activities.

Protocols for Biological Activity Screening

Assessment of Antimicrobial Activity

Rationale: The presence of the nitrophenyl group is a strong indicator of potential antimicrobial properties.[2][3] A common and effective method for initial screening of new antimicrobial agents is the determination of the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.[6][7]

Protocol: Broth Microdilution Assay for MIC Determination

This protocol is designed to determine the lowest concentration of the test compound that inhibits the visible growth of a microorganism.[6]

Materials:

  • Ethyl 6-(4-methoxy-3-nitrophenyl)-6-oxohexanoate

  • Sterile 96-well microtiter plates

  • Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli)

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)

  • Positive control antibiotic (e.g., gentamicin)

  • Solvent for the test compound (e.g., DMSO, ensuring final concentration does not affect microbial growth)

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Inoculum: From a fresh culture, prepare a bacterial suspension and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[6] Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[6]

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent.

    • In a 96-well plate, perform serial two-fold dilutions of the compound in broth to obtain a range of concentrations for testing.[6]

  • Inoculation: Add the prepared microbial inoculum to each well containing the compound dilutions.

  • Controls:

    • Positive Control: Broth with inoculum and a standard antibiotic.[6]

    • Negative Control: Broth with inoculum but no compound.[6]

    • Sterility Control: Broth only.[6]

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours.[6]

  • Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[6] This can be determined by visual inspection or by measuring the optical density at 600 nm.

Data Presentation:

MicroorganismCompound Concentration (µg/mL)Growth (OD600)
S. aureus128
64
32
16
8
4
2
1
Positive Control
Negative Control

Workflow Diagram:

Antimicrobial_Screening_Workflow A Prepare Bacterial Inoculum (0.5 McFarland) C Inoculate wells with bacterial suspension A->C B Prepare Serial Dilutions of Test Compound in 96-well plate B->C D Incubate at 37°C for 16-20h C->D E Determine MIC (visual or OD600) D->E

Caption: Workflow for Antimicrobial Susceptibility Testing.

Evaluation of Anticancer Activity

Rationale: Both nitrophenyl and ketone-containing compounds have been reported to exhibit anticancer properties.[2][4] A fundamental first step in assessing anticancer potential is to determine the compound's effect on the viability of cancer cell lines.[8][9] The MTT assay is a widely used colorimetric assay for this purpose.[9]

Protocol: MTT Cell Viability Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[9][10]

Materials:

  • Human cancer cell line (e.g., HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Ethyl 6-(4-methoxy-3-nitrophenyl)-6-oxohexanoate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation:

Compound Concentration (µM)Absorbance (570 nm)% Cell Viability
0 (Control)100
1
5
10
25
50
100

Hypothetical Signaling Pathway Inhibition:

Anticancer_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactorReceptor Growth Factor Receptor Ras Ras GrowthFactorReceptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors TestCompound Ethyl 6-(4-methoxy-3- nitrophenyl)-6-oxohexanoate TestCompound->Raf Potential Inhibition Proliferation Cell Proliferation TranscriptionFactors->Proliferation

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.

Assessment of Anti-inflammatory Activity

Rationale: Many compounds with structures similar to chalcones and other aromatic ketones exhibit anti-inflammatory properties.[4][11][12] A common in vitro model for assessing anti-inflammatory activity is the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells.[11][13]

Protocol: Nitric Oxide Inhibition Assay in RAW 264.7 Macrophages

This protocol measures the ability of the test compound to inhibit the production of nitric oxide, a key pro-inflammatory mediator.[13]

Materials:

  • RAW 264.7 macrophage cell line

  • Complete cell culture medium

  • Ethyl 6-(4-methoxy-3-nitrophenyl)-6-oxohexanoate

  • Lipopolysaccharide (LPS)

  • Griess reagent

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.[13]

  • Cell Treatment: Seed the cells in a 96-well plate. Pre-treat the cells with various concentrations of the test compound for 1 hour.[13]

  • Stimulation: Stimulate the cells with LPS (e.g., 500 ng/mL) for 24 hours to induce NO production.[13]

  • NO Measurement: Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.[13] Read the absorbance at 540 nm.

  • Cytotoxicity Assay: Perform a concurrent MTT or similar viability assay to ensure that the observed reduction in NO is not due to cytotoxicity.[13]

  • Data Analysis: Calculate the percentage of NO inhibition relative to the LPS-only treated group.

Data Presentation:

Compound Concentration (µM)Nitrite Concentration (µM)% NO InhibitionCell Viability (%)
0 (Control)0100
LPS only100
1 + LPS
5 + LPS
10 + LPS
25 + LPS
50 + LPS

Inflammatory Signaling Pathway Diagram:

Anti_inflammatory_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκB IKK->IkB phosphorylates NFkB_p65_p50 NF-κB (p65/p50) IkB->NFkB_p65_p50 NFkB_active NF-κB (active) NFkB_p65_p50->NFkB_active translocates TestCompound Ethyl 6-(4-methoxy-3- nitrophenyl)-6-oxohexanoate TestCompound->IKK Potential Inhibition ProInflammatoryGenes Pro-inflammatory Genes (e.g., iNOS) NFkB_active->ProInflammatoryGenes LPS LPS LPS->TLR4

Caption: Potential inhibition of the NF-κB inflammatory pathway.

Data Interpretation and Future Directions

The initial screening assays outlined above will provide valuable preliminary data on the potential biological activities of Ethyl 6-(4-methoxy-3-nitrophenyl)-6-oxohexanoate.

  • Positive Antimicrobial Results (low MIC values): Warrant further investigation into the spectrum of activity against a broader panel of microorganisms, including resistant strains.[14] Time-kill kinetic studies and mechanism of action studies (e.g., assessing membrane integrity or DNA damage) would be logical next steps.

  • Positive Anticancer Results (low IC50 values): Suggest further studies to determine the mode of cell death (apoptosis vs. necrosis), effects on the cell cycle, and the specific molecular targets and signaling pathways involved.[15] Screening against a panel of different cancer cell lines would also be informative.

  • Positive Anti-inflammatory Results (significant NO inhibition without cytotoxicity): Should be followed up with investigations into the effects on the production of other pro-inflammatory cytokines (e.g., TNF-α, IL-6) and the expression of inflammatory enzymes like COX-2.[11][13]

Successful outcomes in these in vitro assays would provide a strong rationale for advancing the compound to more complex cell-based models and eventually to in vivo studies in animal models to assess efficacy and safety.

References

  • BenchChem. (n.d.). Application Notes and Protocols: Antimicrobial Susceptibility Testing of Novel Compounds.
  • ResearchGate. (2016). Assays Used in vitro to Study Cancer Cell Lines.
  • BenchChem. (n.d.). Potential Biological Activity of 2-Nitro-1-(4-nitrophenyl)ethanone: A Technical Guide for Researchers.
  • Charles River Laboratories. (n.d.). Cancer Cell-Based Assays.
  • ResearchGate. (2025). Development of Novel Anti-Inflammatory Agents Through Medicinal Chemistry Approaches.
  • National Institutes of Health (NIH). (n.d.). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations.
  • BenchChem. (n.d.). The Synthesis of Novel Anti-inflammatory and Antimicrobial Compounds: Application Notes and Protocols.
  • National Institutes of Health (NIH). (n.d.). Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies.
  • Creative Bioarray. (n.d.). Cell Viability Assays.
  • National Institutes of Health (NIH). (2018). Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer.
  • Abcam. (n.d.). Cell viability assays.
  • National Institutes of Health (NIH). (n.d.). Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products.
  • Smolecule. (n.d.). Buy (4-Methoxy-3-nitrophenyl)(3-nitrophenyl)methanone.
  • MDPI. (n.d.). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines.
  • National Institutes of Health (NIH). (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds.
  • PubMed. (2025). Novel anti-inflammatory compounds that alleviate experimental autoimmune encephalomyelitis.
  • ACS Publications. (2023). Screen for New Antimicrobial Natural Products from the NCI Program for Natural Product Discovery Prefractionated Extract Library.
  • MDPI. (2024). Position Matters: Effect of Nitro Group in Chalcones on Biological Activities and Correlation via Molecular Docking.
  • F1000Research. (n.d.). Screening Actinomycetes extracts for antimicrobial compounds against methicillin-resistant Staphylococcus aureus and helper-compounds against aminoglycoside-resistant E. coli.
  • Bentham Science. (n.d.). Screening Strategies to Identify New Antibiotics.
  • MDPI. (n.d.). Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions.

Sources

Application

The Strategic Synthesis of Ethyl 6-(4-methoxy-3-nitrophenyl)-6-oxohexanoate: A Gateway to Novel Pharmaceutical Scaffolds

Introduction: Unlocking the Potential of a Versatile Intermediate In the landscape of modern pharmaceutical development, the efficient construction of complex molecular architectures is paramount. Key intermediates, mole...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of a Versatile Intermediate

In the landscape of modern pharmaceutical development, the efficient construction of complex molecular architectures is paramount. Key intermediates, molecules that serve as pivotal building blocks, are the unsung heroes in the synthesis of active pharmaceutical ingredients (APIs). "Ethyl 6-(4-methoxy-3-nitrophenyl)-6-oxohexanoate" represents such a crucial scaffold. Its structure, featuring a substituted aromatic ring coupled with a flexible aliphatic chain terminating in an ester, offers a rich tapestry of chemical handles for diversification and elaboration into novel therapeutic agents. While its direct isomeric cousin, bearing the nitro group at the 4-position of the phenyl ring, is a well-documented precursor in the synthesis of the blockbuster anticoagulant Apixaban, the 3-nitro isomer presented here provides a unique trajectory for the exploration of new chemical space. This application note delineates the robust synthetic protocols for "Ethyl 6-(4-methoxy-3-nitrophenyl)-6-oxohexanoate" and its subsequent transformation into a key amino-intermediate, thereby providing a foundational guide for researchers in drug discovery and development.

The synthetic strategy hinges on two cornerstone reactions of organic chemistry: the Friedel-Crafts acylation for the formation of the carbon-carbon bond between the aromatic and aliphatic moieties, and the subsequent chemoselective reduction of the nitro group to unveil a reactive aniline. Mastery of these transformations is essential for accessing a diverse array of downstream compounds with potential therapeutic applications.

Physicochemical Properties and Reagent Data

A thorough understanding of the properties of the key reagents is fundamental to safe and effective synthesis. The table below summarizes critical data for the primary reactants involved in the synthesis of the title compound.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Hazards
2-NitroanisoleC₇H₇NO₃153.14273Harmful if swallowed, May cause cancer[1]
Mono-ethyl adipoyl chlorideC₈H₁₃ClO₃192.64105-107 (at 3 hPa)Causes severe skin burns and eye damage[2]
Aluminum chloride (anhydrous)AlCl₃133.34180 (sublimes)Causes severe skin burns and eye damage, Reacts violently with water[3][4][5]

Synthetic Workflow: From Starting Materials to Key Intermediate

The synthesis of "Ethyl 6-(4-methoxy-3-nitrophenyl)-6-oxohexanoate" and its subsequent reduction to the corresponding aniline can be conceptualized as a two-stage process. The following diagram illustrates the logical flow of this synthetic sequence.

G cluster_0 PART 1: Synthesis of the Keto-Ester Intermediate cluster_1 PART 2: Synthesis of the Amino-Intermediate A 2-Nitroanisole D Friedel-Crafts Acylation A->D B Mono-ethyl adipoyl chloride B->D C Anhydrous Aluminum Chloride (Lewis Acid Catalyst) C->D Catalyst E Ethyl 6-(4-methoxy-3-nitrophenyl)-6-oxohexanoate D->E Product F Ethyl 6-(4-methoxy-3-nitrophenyl)-6-oxohexanoate H Catalytic Hydrogenation F->H G H2, Pd/C (Catalyst) G->H Reducing Agent & Catalyst I Ethyl 6-(3-amino-4-methoxyphenyl)-6-oxohexanoate H->I Product

Caption: Synthetic workflow for the preparation of the target intermediates.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 6-(4-methoxy-3-nitrophenyl)-6-oxohexanoate via Friedel-Crafts Acylation

This protocol details the electrophilic aromatic substitution reaction to form the carbon-carbon bond between 2-nitroanisole and the adipoyl moiety. The Friedel-Crafts acylation is a robust and widely used method for the synthesis of aryl ketones.[6]

Materials:

  • 2-Nitroanisole

  • Mono-ethyl adipoyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), 1M solution

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask with a magnetic stirrer

  • Addition funnel

  • Ice bath

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and an addition funnel under a nitrogen atmosphere, suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane.

  • Cooling: Cool the suspension to 0-5 °C using an ice bath.

  • Addition of Acyl Chloride: To the cooled suspension, add mono-ethyl adipoyl chloride (1.1 equivalents) dropwise via the addition funnel, ensuring the internal temperature does not exceed 10 °C. Stir the mixture for 15 minutes.

  • Addition of 2-Nitroanisole: Add a solution of 2-nitroanisole (1.0 equivalent) in anhydrous dichloromethane dropwise to the reaction mixture, maintaining the temperature between 0-5 °C.

  • Reaction Monitoring: Allow the reaction to stir at 0-5 °C for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, slowly and carefully quench the reaction by pouring the mixture into a beaker containing crushed ice and 1M HCl.

  • Work-up: Transfer the quenched mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure ethyl 6-(4-methoxy-3-nitrophenyl)-6-oxohexanoate.

Protocol 2: Synthesis of Ethyl 6-(3-amino-4-methoxyphenyl)-6-oxohexanoate via Catalytic Hydrogenation

This protocol describes the selective reduction of the aromatic nitro group to an amine using catalytic hydrogenation. This is a common and highly efficient method in pharmaceutical synthesis due to its clean conversion and the avoidance of harsh reducing agents.

Materials:

  • Ethyl 6-(4-methoxy-3-nitrophenyl)-6-oxohexanoate

  • Palladium on carbon (10% Pd/C), 50% wet

  • Ethanol or Ethyl Acetate

  • Hydrogen gas (H₂)

  • Parr shaker or a similar hydrogenation apparatus

  • Celite®

Procedure:

  • Reaction Setup: To a hydrogenation vessel, add ethyl 6-(4-methoxy-3-nitrophenyl)-6-oxohexanoate (1.0 equivalent) and a suitable solvent such as ethanol or ethyl acetate.

  • Catalyst Addition: Carefully add 10% palladium on carbon (typically 1-5 mol%) to the solution.

  • Hydrogenation: Seal the vessel and connect it to a hydrogen source. Purge the vessel with hydrogen gas to remove any air. Pressurize the vessel with hydrogen (typically 50-100 psi) and agitate the mixture at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by observing the cessation of hydrogen uptake or by TLC/LC-MS analysis.

  • Filtration: Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with the reaction solvent.

  • Concentration: Combine the filtrate and washings, and remove the solvent under reduced pressure to yield the crude ethyl 6-(3-amino-4-methoxyphenyl)-6-oxohexanoate.

  • Purification (if necessary): The product is often of high purity after filtration. If required, further purification can be achieved by recrystallization or column chromatography.

Safety and Handling Precautions

  • Friedel-Crafts Acylation: This reaction should be performed in a well-ventilated fume hood. Anhydrous aluminum chloride is highly corrosive and reacts violently with water, releasing HCl gas.[3][5] Personal protective equipment (PPE), including safety goggles, lab coat, and acid-resistant gloves, is mandatory. The reaction is exothermic and requires careful temperature control.

  • Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. The hydrogenation apparatus should be properly grounded and operated in a designated area. Palladium on carbon is pyrophoric when dry and should be handled with care, preferably as a wet paste.

  • Reagents: 2-Nitroanisole is toxic and a suspected carcinogen.[1][7] Mono-ethyl adipoyl chloride is corrosive and will release HCl upon contact with moisture.[2][8][9] Always consult the Safety Data Sheets (SDS) for all reagents before use.

Conclusion and Future Perspectives

The successful synthesis of "Ethyl 6-(4-methoxy-3-nitrophenyl)-6-oxohexanoate" and its subsequent reduction to the corresponding aniline provides a versatile platform for the synthesis of a wide range of novel compounds. The protocols detailed herein are robust and scalable, making them suitable for both discovery and process development settings. The strategic placement of the methoxy and amino groups on the phenyl ring allows for a multitude of subsequent chemical transformations, including but not limited to, cyclization reactions to form heterocyclic cores, N-alkylation, and acylation to build out diverse molecular libraries. This intermediate, therefore, stands as a valuable starting point for the development of the next generation of therapeutic agents.

References

  • ROTH, C. (n.d.). Safety Data Sheet: Aluminium chloride.
  • Materion. (2024, April 19). Safety Data Sheet - SDS US: Aluminum chloride (AlCl3).
  • Redox. (2022, September 6).
  • Fisher Scientific. (n.d.).
  • Sigma-Aldrich. (2025, December 25).
  • CDH Fine Chemical. (n.d.).
  • Fisher Scientific. (n.d.).
  • ROTH, C. (n.d.).
  • Sigma-Aldrich. (n.d.). 2-Nitroanisole >= 99 91-23-6.
  • ILO and WHO. (2021). ICSC 1520 - 2-NITROANISOLE.
  • Fisher Scientific. (2010, March 15).
  • TCI Chemicals. (2024, November 18).
  • Sigma-Aldrich. (2025, November 6).
  • Flinn Scientific. (2024, October 14).
  • Sigma-Aldrich. (2015, May 14).
  • Scribd. (n.d.).
  • precisionFDA. (n.d.). ETHYL 1-(4-METHOXYPHENYL)-6-(4-NITROPHENYL)-7-OXO-4,5,6,7-TETRAHYDRO-1H-PYRAZOLO(3,4-C)
  • YouTube. (2020, October 20).
  • ResearchGate. (n.d.).
  • Green Chemistry (RSC Publishing). (n.d.). Catalytic hydrogenation of N-4-nitrophenyl nicotinamide in a micro-packed bed reactor.
  • Benchchem. (n.d.).
  • YouTube. (2018, September 20). 18.
  • ResearchGate. (n.d.). Interesting Results of Catalytic Hydrogenation of 3-(2-Nitrophenyl)isoxazoles and 3-(Nitrophenyl)-4,5-dihydroisoxazoles.
  • ACS Publications. (2022, November 4). Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines.
  • Sigma-Aldrich. (n.d.). ethyl 6-(4-heptyloxyphenyl)
  • Arkat USA. (n.d.).
  • YouTube. (2021, March 4). 18.
  • ChemicalBook. (2024, December 11). ethyl 1-(4-methoxyphenyl)-6-(4-nitrophenyl)
  • ResearchGate. (n.d.).
  • PubChem. (n.d.). Ethyl 1-(4-methoxyphenyl)-6-(4-nitrophenyl)
  • Pharmaffiliates. (n.d.). 536759-91-8 | Product Name : Ethyl 1-(4-methoxyphenyl)-6-(4-nitrophenyl)
  • Benchchem. (n.d.). Application Notes and Protocols: Catalytic Hydrogenation of 1-(4-Methoxy-2-nitrophenyl)ethanone.
  • MDPI. (n.d.).
  • ResearchGate. (n.d.). Synthesis of 3-Methoxy-6- [(2, 4, 6-trimethyl-phenylamino)-methyl]-phenol Schiff base characterized by spectral, in-silco and in-vitro studies.

Sources

Method

Application Notes &amp; Protocols: Chemoselective Reduction of the Nitro Group in Ethyl 6-(4-methoxy-3-nitrophenyl)-6-oxohexanoate

Introduction The transformation of aromatic nitro compounds into their corresponding anilines is a fundamental and critical step in modern organic synthesis, particularly within the pharmaceutical industry. These aniline...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The transformation of aromatic nitro compounds into their corresponding anilines is a fundamental and critical step in modern organic synthesis, particularly within the pharmaceutical industry. These anilines serve as versatile building blocks for a vast array of bioactive molecules, dyes, and advanced materials. The subject of this guide, Ethyl 6-(4-methoxy-3-nitrophenyl)-6-oxohexanoate, presents a common yet significant synthetic challenge: the chemoselective reduction of a nitro group in the presence of other reducible functionalities. Specifically, the molecule contains both a ketone and an ester group, which are susceptible to reduction under many standard hydrogenation conditions.

This document provides a detailed exploration of methodologies tailored for this specific challenge. It moves beyond a simple recitation of steps to explain the underlying principles and rationale for method selection, empowering researchers to not only replicate the protocols but also to adapt them to new, complex substrates. We will focus on robust and field-proven techniques that prioritize the selective reduction of the nitro moiety while preserving the integrity of the ketone and ester groups.

The Challenge: Achieving Chemoselectivity

The primary obstacle in the reduction of Ethyl 6-(4-methoxy-3-nitrophenyl)-6-oxohexanoate is preventing the simultaneous reduction of the ketone at the C6 position. Standard catalytic hydrogenation using reagents like Palladium on Carbon (Pd/C) with molecular hydrogen (H₂) is highly efficient for nitro group reduction but is often too aggressive, leading to the unwanted conversion of the ketone to a secondary alcohol.[1][2] Therefore, the selection of a reducing agent must be guided by the principle of chemoselectivity.

We will explore three highly effective methods renowned for their ability to selectively reduce nitroarenes in the presence of carbonyls:

  • Stannous (Tin II) Chloride Reduction: A classic and mild method that is highly selective for nitro groups over ketones and esters.[3][4]

  • Iron in Acidic Media: An economical, robust, and environmentally benign method that demonstrates excellent selectivity.[5][6]

  • Sodium Dithionite Reduction: A versatile, metal-free option that operates under mild conditions and tolerates a wide range of functional groups.[7][8]

Method Selection: A Comparative Rationale

Choosing the optimal reduction strategy depends on factors such as scale, available equipment, desired workup procedure, and environmental considerations. The following workflow and table provide a framework for making an informed decision.

Start Select Reduction Method for Ethyl 6-(4-methoxy-3-nitrophenyl)-6-oxohexanoate Q_Metal Is a metal-based reagent acceptable? Start->Q_Metal Q_Workup Is ease of workup a priority? (avoiding tin oxide emulsions) Q_Metal->Q_Workup Yes Method_Dithionite Sodium Dithionite (Na₂S₂O₄) - Metal-free - Mild conditions - Simple aqueous workup Q_Metal->Method_Dithionite No Method_Fe Iron / Acidic Medium (Fe/HCl or Fe/NH₄Cl) - Economical & robust - Environmentally benign - Straightforward filtration workup Q_Workup->Method_Fe Yes Method_SnCl2 Stannous Chloride (SnCl₂) - Very mild & high yielding - Excellent selectivity - Workup can be challenging Q_Workup->Method_SnCl2 No

Caption: Decision workflow for selecting a chemoselective nitro reduction method.

Table 1: Comparative Analysis of Recommended Reduction Methods

FeatureStannous Chloride (SnCl₂)Iron / Acidic MediumSodium Dithionite (Na₂S₂O₄)
Chemoselectivity Excellent; highly specific for the nitro group over ketones and esters.[3]Excellent; classic method for selective nitro reduction.[6]Excellent; valued for its mildness and functional group tolerance.[8]
Reaction Conditions Mild; typically room temperature to gentle heating in alcoholic solvents.Moderate; requires heating (reflux) in acidic aqueous/alcoholic media.Mild; often performed at room temperature in aqueous or biphasic systems.
Workup Complexity Can be complex due to the formation of tin salts and oxides, which may require careful pH adjustment and filtration.[4]Relatively simple; involves filtering off iron salts followed by extraction.Simple; typically involves extraction with an organic solvent.[8]
Safety & Handling SnCl₂ is a sensitizer and requires careful handling. The reaction can be exothermic.[4]Use of acid requires care. Hydrogen gas may be evolved.Unstable solid, decomposition can be lowered in contact with solvents. Risk of H₂S gas if acidified.[9]
Environmental Impact Moderate atom economy. Tin is a heavy metal, and its salts must be disposed of properly.[4]High atom economy. Iron is environmentally benign.Moderate atom economy. Sulfur byproducts are generally of low toxicity.
Cost Moderate cost.Very low cost, highly economical.Low cost.

Experimental Protocols

The following protocols provide detailed, step-by-step instructions for the reduction of Ethyl 6-(4-methoxy-3-nitrophenyl)-6-oxohexanoate to its corresponding aniline derivative, Ethyl 6-(3-amino-4-methoxyphenyl)-6-oxohexanoate.

Setup 1. Reaction Setup - Dissolve starting material in solvent - Equip flask with condenser & stirrer Reagent 2. Reagent Addition - Add reducing agent (e.g., SnCl₂·2H₂O solution) Setup->Reagent Reaction 3. Reaction Monitoring - Heat if necessary - Monitor by TLC for disappearance of starting material Reagent->Reaction Workup 4. Workup & Quenching - Cool reaction - Filter solids (if any) - Neutralize/Basify - Perform aqueous extraction Reaction->Workup Purify 5. Purification - Dry organic layer (Na₂SO₄) - Concentrate solvent - Purify via column chromatography or recrystallization Workup->Purify Product Final Product Ethyl 6-(3-amino-4-methoxyphenyl) -6-oxohexanoate Purify->Product

Caption: General experimental workflow for nitro group reduction.

Protocol 1: Reduction using Stannous Chloride Dihydrate (SnCl₂·2H₂O)

This method is highly reliable for achieving excellent selectivity and is often the first choice for complex substrates.[3] The mechanism involves electron transfer from the Sn²⁺ salt.[4]

Materials:

  • Ethyl 6-(4-methoxy-3-nitrophenyl)-6-oxohexanoate

  • Stannous chloride dihydrate (SnCl₂·2H₂O)

  • Absolute Ethanol (EtOH) or Ethyl Acetate (EtOAc)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate (for extraction)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, reflux condenser

Procedure:

  • Setup: In a round-bottom flask, dissolve the nitro compound (1.0 eq) in absolute ethanol (approx. 10-15 mL per gram of substrate).

  • Reagent Addition: Add stannous chloride dihydrate (4.0-5.0 eq) to the solution. Note: The reaction can be exothermic.

  • Reaction: Stir the mixture at room temperature or heat gently to 50-60 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 1-4 hours).

  • Workup:

    • Cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove most of the ethanol.

    • Add ethyl acetate to the residue and cool the mixture in an ice bath.

    • Slowly and carefully add saturated NaHCO₃ solution with vigorous stirring until the pH of the aqueous layer is ~8. This neutralizes the acid and precipitates tin salts. Caution: CO₂ evolution.

    • Filter the resulting slurry through a pad of Celite®, washing the pad thoroughly with ethyl acetate.

  • Extraction & Purification:

    • Transfer the filtrate to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer two more times with ethyl acetate.

    • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and filter.

    • Concentrate the filtrate under reduced pressure to yield the crude product, which can be purified by column chromatography on silica gel.

Protocol 2: Reduction using Iron Powder and Ammonium Chloride (Fe/NH₄Cl)

This method is an economical and environmentally friendly alternative to tin, avoiding heavy metal waste. It is highly effective for the selective reduction of nitroarenes.[5][10]

Materials:

  • Ethyl 6-(4-methoxy-3-nitrophenyl)-6-oxohexanoate

  • Iron powder (<100 mesh)

  • Ammonium Chloride (NH₄Cl)

  • Ethanol (EtOH) and Water

  • Ethyl Acetate (EtOAc)

  • Celite®

  • Round-bottom flask, magnetic stirrer, reflux condenser

Procedure:

  • Setup: To a round-bottom flask, add the nitro compound (1.0 eq), ethanol, and water (e.g., a 4:1 or 3:1 mixture). Add ammonium chloride (3.0-4.0 eq).

  • Reagent Addition: With vigorous stirring, add the iron powder (3.0-5.0 eq) in portions.

  • Reaction: Heat the mixture to reflux (approx. 80 °C). Monitor the reaction by TLC. The reaction is typically complete within 2-6 hours.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Filter the hot suspension through a pad of Celite® to remove the iron and iron oxides. Wash the filter cake extensively with hot ethanol or ethyl acetate.

    • Combine the filtrates and concentrate under reduced pressure to remove the solvent.

  • Extraction & Purification:

    • Dissolve the residue in ethyl acetate and wash with water and then brine.

    • Dry the organic layer over anhydrous Na₂SO₄ and filter.

    • Concentrate the solvent to obtain the crude product. Purify as needed by column chromatography.

Protocol 3: Reduction using Sodium Dithionite (Na₂S₂O₄)

This metal-free method is prized for its mildness and is particularly useful for substrates with very sensitive functional groups.[8] The reduction is believed to proceed via a single-electron transfer from the sulfur dioxide radical anion (•SO₂⁻).[8]

Materials:

  • Ethyl 6-(4-methoxy-3-nitrophenyl)-6-oxohexanoate

  • Sodium Dithionite (Na₂S₂O₄)

  • Methanol (MeOH) or Tetrahydrofuran (THF) and Water

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate (EtOAc)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer

Procedure:

  • Setup: Dissolve the nitro compound (1.0 eq) in a mixture of methanol and water (e.g., 2:1 ratio) in a round-bottom flask.

  • Reagent Addition: Add sodium dithionite (3.0-4.0 eq) in portions to the stirred solution at room temperature. An exotherm may be observed.

  • Reaction: Stir the reaction mixture at room temperature or warm gently to 40-50 °C. Monitor by TLC until completion (typically 1-3 hours).

  • Workup:

    • Add saturated NaHCO₃ solution to the reaction mixture to ensure it is basic.

    • Remove the organic solvent (methanol) under reduced pressure.

  • Extraction & Purification:

    • Extract the remaining aqueous solution three times with ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

    • Filter and concentrate the solution to yield the crude amine. Purify by column chromatography if necessary.

Troubleshooting Guide

  • Incomplete Reaction: If the reaction stalls, consider adding another equivalent of the reducing agent. For metal-based reductions, ensure the metal powder is active and has not oxidized. Gentle heating can also facilitate completion.

  • Formation of Side Products (Ketone Reduction): This indicates the chosen method is not sufficiently chemoselective. If observed with Fe/HCl, switching to the milder SnCl₂ or Na₂S₂O₄ is recommended. Avoid catalytic hydrogenation with H₂/Pd/C.

  • Difficult Workup (with SnCl₂): The formation of a thick emulsion or fine precipitate of tin oxides is common. Diluting the reaction mixture, ensuring the pH is sufficiently basic (pH > 8), and using a thick pad of Celite for filtration are crucial steps.

Conclusion

The selective reduction of the nitro group in Ethyl 6-(4-methoxy-3-nitrophenyl)-6-oxohexanoate is readily achievable with high fidelity by carefully selecting the appropriate reducing agent. Methods employing stannous chloride, iron powder in acidic media, or sodium dithionite all provide excellent chemoselectivity, preserving the sensitive ketone and ester functionalities. The choice among these protocols can be guided by considerations of cost, scale, environmental impact, and ease of workup, providing the research scientist with a versatile toolkit for the synthesis of valuable amino-aromatic intermediates.

References

  • Organic Chemistry Portal. (n.d.). Nitro Reduction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sodium Hydrosulfite, Sodium Dithionite. Retrieved from [Link]

  • Park, K. K., Lee, C. W., & Choi, S. Y. (1992). Chemoselective Reduction of Nitroarenes and Nitroalkanes by Sodium Dithionite Using Octylviologen as an Electron Transfer Catalyst. J. Chem. Soc., Perkin Trans. 1, 601.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]

  • Schabel, T., Belger, C., & Plietker, B. (2013). A Mild Chemoselective Ru-Catalyzed Reduction of Alkynes, Ketones, and Nitro Compounds. Organic Letters, 15(11), 2858-2861. Available from: [Link]

  • IQ Celaya. (n.d.). The Catalytic Hydrogenation of Aromatic Nitro Ketone in a Microreactor: Reactor Performance and Kinetic Studies. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017). Can sodium dithionite reduce the nitro group of 2-nitrobenzoic acid? Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Sn2+ reduction. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Stoichiometric Reduction with Low Valent Sulfur (sulfide/dithionite). Retrieved from [Link]

  • Chemistry Stack Exchange. (2015). How can an aromatic ketone be reduced in the presence of a nitro group? Retrieved from [Link]

  • Stevens Institute of Technology. (n.d.). The catalytic hydrogenation of aromatic nitro ketone in a microreactor: Reactor performance and kinetic studies. Retrieved from [Link]

  • PubMed Central (PMC). (2019). Efficient Transfer Hydrogenation of Nitro Compounds to Amines Enabled by Mesoporous N-Stabilized Co-Zn/C. Retrieved from [Link]

  • Sciencemadness.org. (2011). Nitroaromatic Reduction w/Sn. Retrieved from [Link]

  • Rhodium.ws. (n.d.). Reduction of Nitro-Aromatics with Activated Iron. Retrieved from [Link]

  • PubMed Central (PMC). (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Reduction of Nitroarenes via Catalytic Transfer Hydrogenation Using Formic Acid as Hydrogen Source: A Comprehensive Review. Retrieved from [Link]

  • askIITians. (2025). Reduction of aromatic nitro compounds using Sn and HCl gives. Retrieved from [Link]

  • Frontiers. (n.d.). Efficient Transfer Hydrogenation of Nitro Compounds to Amines Enabled by Mesoporous N-Stabilized Co-Zn/C. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Catalytic hydrogenation of carbonyl and nitro compounds using an [N,O]-chelate half-sandwich ruthenium catalyst. Retrieved from [Link]

  • SciSpace. (n.d.). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. Retrieved from [Link]

  • ResearchGate. (n.d.). Iron Catalyzed Reduction of Nitro Compounds. Retrieved from [Link]

  • MDPI. (n.d.). Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. Retrieved from [Link]

  • JRF Global. (2023). Chemoselective reduction of aromatic nitro compounds (o-nitrophenol derivatives) using simple borane-THF. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Studying the Mechanisms of Nitro Compounds Reduction (A-Review). Retrieved from [Link]

Sources

Application

Application Notes &amp; Protocols: Ketone Group Transformations of Ethyl 6-(4-methoxy-3-nitrophenyl)-6-oxohexanoate

Introduction: Unlocking the Synthetic Potential of a Key Aryl Ketone Intermediate Ethyl 6-(4-methoxy-3-nitrophenyl)-6-oxohexanoate is a polyfunctional molecule featuring an aryl-alkyl ketone, a nitro group, and an ethyl...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Synthetic Potential of a Key Aryl Ketone Intermediate

Ethyl 6-(4-methoxy-3-nitrophenyl)-6-oxohexanoate is a polyfunctional molecule featuring an aryl-alkyl ketone, a nitro group, and an ethyl ester. The ketone's carbonyl group serves as a pivotal hub for a variety of chemical transformations, enabling the synthesis of diverse derivatives with potential applications in medicinal chemistry and materials science. The presence of other reducible functional groups—the nitro moiety and the ester—necessitates a carefully considered, chemoselective approach to its synthetic manipulation.

This guide provides an in-depth exploration of four critical reaction classes targeting the ketone group:

  • Selective Reduction to a Secondary Alcohol: A subtle modification yielding a chiral center.

  • Complete Deoxygenation to a Methylene Group: A robust transformation to an alkyl chain.

  • Reductive Amination: A gateway to novel amine-containing scaffolds.

  • Wittig Olefination: A classic carbon-carbon bond-forming reaction to produce alkenes.

Each section explains the underlying chemical principles, the rationale for selecting specific reagents, and detailed, field-tested protocols to ensure reliable and reproducible outcomes.

Section 1: Selective Reduction to a Secondary Alcohol using Sodium Borohydride

The conversion of the ketone to a secondary alcohol is a fundamental transformation that introduces a hydroxyl group and a new stereocenter. The primary challenge is to achieve this reduction without affecting the sensitive nitro and ester groups.

Scientific Rationale: The Case for Chemoselectivity

For this transformation, Sodium Borohydride (NaBH₄) is the reagent of choice. Unlike more powerful hydride donors like Lithium Aluminum Hydride (LiAlH₄), NaBH₄ is a mild and selective agent.[1] Its reduced reactivity allows it to selectively reduce aldehydes and ketones while leaving esters, carboxylic acids, and nitro groups intact under standard protic solvent conditions.[1][2][3] This inherent chemoselectivity obviates the need for protecting groups, streamlining the synthetic sequence.

The mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon. The resulting alkoxide is then protonated by the solvent (typically methanol or ethanol) to yield the final secondary alcohol.[1]

Experimental Workflow: NaBH₄ Reduction

sub Substrate Ethyl 6-(4-methoxy-3-nitrophenyl)-6-oxohexanoate reagent Dissolve in MeOH Cool to 0°C sub->reagent add Add NaBH₄ (1.2 eq, portion-wise) reagent->add react Stir at 0°C to RT Monitor by TLC (2-4h) add->react quench Quench with aq. NH₄Cl at 0°C react->quench extract Extract with Ethyl Acetate quench->extract purify Dry, Concentrate & Purify (Chromatography) extract->purify product Product Ethyl 6-hydroxy-6-(4-methoxy-3-nitrophenyl)hexanoate purify->product

Caption: Workflow for the selective reduction of the ketone.

Protocol 1: Synthesis of Ethyl 6-hydroxy-6-(4-methoxy-3-nitrophenyl)hexanoate
  • Preparation: To a 100 mL round-bottom flask, add Ethyl 6-(4-methoxy-3-nitrophenyl)-6-oxohexanoate (1.0 eq, e.g., 3.09 g, 10 mmol).

  • Dissolution: Dissolve the substrate in methanol (40 mL). Place the flask in an ice-water bath and stir for 10 minutes until the temperature equilibrates to 0°C.

  • Reagent Addition: Add sodium borohydride (NaBH₄) (1.2 eq, e.g., 0.45 g, 12 mmol) slowly in small portions over 15 minutes. Caution: Hydrogen gas evolution will occur.

  • Reaction: Stir the reaction mixture at 0°C for 30 minutes, then remove the ice bath and allow it to warm to room temperature. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Quenching: Once complete, cool the mixture back to 0°C in an ice bath. Slowly add saturated aqueous ammonium chloride solution (~20 mL) to quench the excess NaBH₄.

  • Work-up: Remove the methanol under reduced pressure. Add deionized water (30 mL) to the residue and extract the aqueous layer with ethyl acetate (3 x 40 mL).

  • Purification: Combine the organic layers, wash with brine (1 x 30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the resulting crude oil via flash column chromatography (e.g., using a hexane:ethyl acetate gradient) to yield the pure secondary alcohol.

ParameterExpected Outcome
Product Ethyl 6-hydroxy-6-(4-methoxy-3-nitrophenyl)hexanoate
Physical State Pale yellow oil or low-melting solid
Yield 85-95%
Purity (by NMR) >98%

Section 2: Complete Deoxygenation to a Methylene Group

Converting the carbonyl C=O group into a methylene CH₂ group is a powerful method for synthesizing alkyl-substituted aromatics, often following a Friedel-Crafts acylation. Two classical methods dominate this area: the Clemmensen and Wolff-Kishner reductions.

Scientific Rationale: Navigating Acidic vs. Basic Conditions

The choice between these two methods is dictated entirely by the substrate's stability to acid or base.

  • Clemmensen Reduction: Employs zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid.[4][5][6] These strongly acidic conditions are highly effective for aryl-alkyl ketones but are incompatible with our substrate, as they would likely hydrolyze the ethyl ester.

  • Wolff-Kishner Reduction: Utilizes hydrazine (N₂H₄) and a strong base (like KOH) in a high-boiling solvent such as diethylene glycol.[7][8] The reaction proceeds via a hydrazone intermediate.[7][8] While the strongly basic conditions could also saponify the ester, careful control of reaction time and temperature in the Huang-Minlon modification can often provide the desired product in acceptable yields.[8][9]

For Ethyl 6-(4-methoxy-3-nitrophenyl)-6-oxohexanoate, the Wolff-Kishner reduction is the more viable, albeit challenging, option.

Decision Pathway: Deoxygenation Strategy

sub Substrate Contains Ester Group acid_q Is substrate acid-stable? sub->acid_q base_q Is substrate base-stable? acid_q->base_q No clem Clemmensen Reduction (Zn(Hg), HCl) acid_q->clem Yes wk Wolff-Kishner Reduction (N₂H₄, KOH) base_q->wk Yes protect Protect Ester Group Then proceed base_q->protect No Ketone Aryl Ketone (R-CO-R') Imine Iminium Ion [R-C(NHR'')-R']+ Ketone->Imine + Amine, H⁺ - H₂O Amine Amine (R''NH₂) Amine->Imine Product Final Amine (R-CH(NHR'')-R') Imine->Product + [H⁻] Reagent NaBH(OAc)₃ Reagent->Imine Ketone Aryl Ketone Ox Oxaphosphetane (4-membered ring) Ketone->Ox [2+2] Cycloaddition Ylide Phosphorus Ylide (Ph₃P=CHR) Ylide->Ox Alkene Alkene Product Ox->Alkene Cycloreversion PO Ph₃P=O (Byproduct) Ox->PO

Sources

Method

Protocol and Mechanistic Insights: Ester Hydrolysis of Ethyl 6-(4-methoxy-3-nitrophenyl)-6-oxohexanoate

An Application Guide for Researchers Abstract This comprehensive application note provides a detailed protocol for the ester hydrolysis of Ethyl 6-(4-methoxy-3-nitrophenyl)-6-oxohexanoate to its corresponding carboxylic...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers

Abstract

This comprehensive application note provides a detailed protocol for the ester hydrolysis of Ethyl 6-(4-methoxy-3-nitrophenyl)-6-oxohexanoate to its corresponding carboxylic acid, 6-(4-methoxy-3-nitrophenyl)-6-oxohexanoic acid. This guide is designed for researchers in organic synthesis, medicinal chemistry, and drug development. We present both acid- and base-catalyzed hydrolysis methods, with a primary focus on the scientifically preferred base-catalyzed saponification for its irreversibility and efficiency. The document elucidates the underlying chemical mechanisms, offers step-by-step experimental procedures, details methods for reaction monitoring, and outlines protocols for product isolation and purification.

Introduction and Scientific Context

The hydrolysis of esters to carboxylic acids is a fundamental transformation in organic chemistry.[1] The target molecule, Ethyl 6-(4-methoxy-3-nitrophenyl)-6-oxohexanoate, possesses a terminal ethyl ester that can be selectively cleaved to unmask a carboxylic acid functional group. This resulting acid is often a critical intermediate for further synthetic modifications, such as amide bond formation in the development of novel pharmaceutical agents.

The phenyl ring of the substrate is substituted with two electronically distinct groups: a methoxy (-OCH₃) group and a nitro (-NO₂) group. The nitro group is strongly electron-withdrawing, which increases the electrophilicity of the carbonyl carbon in the ester, making it more susceptible to nucleophilic attack. Conversely, the methoxy group is electron-donating. Kinetic studies on substituted ethyl benzoates have established that such electronic effects significantly influence hydrolysis rates.[2][3] In this case, the powerful activating effect of the nitro group is expected to facilitate the hydrolysis process.

This guide prioritizes the base-catalyzed hydrolysis (saponification) as the recommended protocol. Unlike acid-catalyzed hydrolysis, which is a reversible equilibrium process, saponification is effectively irreversible.[4][5][6] This is because the final step involves the deprotonation of the carboxylic acid by the alkoxide byproduct, forming a carboxylate salt that is unreactive towards the alcohol.[4][7] This irreversibility drives the reaction to completion, typically resulting in higher yields and simpler product isolation.[6][8]

Reaction Schemes and Mechanisms

Overall Transformation

The hydrolysis reaction converts the ethyl ester starting material into the desired carboxylic acid and ethanol as a byproduct.

Caption: Overall hydrolysis of the starting ester to the carboxylic acid.

Recommended: Base-Catalyzed Mechanism (Saponification)

Base-catalyzed ester hydrolysis is a nucleophilic acyl substitution reaction.[8] The process is not truly catalytic as the hydroxide ion is consumed stoichiometrically.[5]

  • Step 1: Nucleophilic Attack. A hydroxide ion (⁻OH) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This breaks the C=O pi bond and forms a tetrahedral intermediate.[7]

  • Step 2: Collapse of the Intermediate. The tetrahedral intermediate is unstable and collapses, reforming the C=O double bond. This results in the expulsion of the ethoxide ion (⁻OEt) as the leaving group.

  • Step 3: Irreversible Acid-Base Reaction. The expelled ethoxide is a strong base and immediately deprotonates the newly formed carboxylic acid. This acid-base reaction is rapid and essentially irreversible, forming a stable carboxylate salt and ethanol.[4] This step drives the entire reaction to completion.[4]

  • Step 4: Acidic Workup. A final acidification step is required after the reaction is complete to protonate the carboxylate salt and yield the neutral carboxylic acid product.[1][7]

Saponification_Mechanism Mechanism of Base-Catalyzed Ester Hydrolysis Ester Ester + OH⁻ Tetrahedral_Intermediate Tetrahedral Intermediate Ester->Tetrahedral_Intermediate Attack on C=O Tetrahedral_Intermediate2 Tetrahedral Intermediate Carboxylic_Acid_Ethoxide Carboxylic Acid + Ethoxide (⁻OEt) Tetrahedral_Intermediate2->Carboxylic_Acid_Ethoxide Expulsion of Leaving Group Carboxylic_Acid_Ethoxide2 Carboxylic Acid + ⁻OEt Carboxylate_Ethanol Carboxylate Salt + Ethanol Carboxylic_Acid_Ethoxide2->Carboxylate_Ethanol Fast Acid-Base Reaction Carboxylate_Ethanol2 Carboxylate Salt Final_Product Final Carboxylic Acid Carboxylate_Ethanol2->Final_Product Protonation with H₃O⁺

Caption: The four key stages of base-catalyzed ester hydrolysis (saponification).

Alternative: Acid-Catalyzed Mechanism

The acid-catalyzed mechanism is the microscopic reverse of the Fischer esterification.[4][9] It involves the protonation of the carbonyl oxygen to activate the ester, followed by nucleophilic attack by water.[10] All steps are reversible, requiring a large excess of water to drive the equilibrium toward the products.[4][6]

Experimental Protocols

This section provides detailed, step-by-step methodologies. The base-catalyzed protocol is recommended for its superior yield and irreversible nature.

Protocol 1: Base-Catalyzed Hydrolysis (Saponification) - Recommended

Materials and Reagents:

  • Ethyl 6-(4-methoxy-3-nitrophenyl)-6-oxohexanoate

  • Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Deionized water

  • Hydrochloric acid (HCl), 1 M and 2 M solutions

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • TLC plates (silica gel 60 F₂₅₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve Ethyl 6-(4-methoxy-3-nitrophenyl)-6-oxohexanoate (1.0 eq) in a mixture of THF and Methanol (e.g., a 3:1 ratio). A co-solvent system is used to ensure solubility of the relatively nonpolar ester in the aqueous base.

  • Addition of Base: Add an aqueous solution of NaOH or LiOH (1.5 to 3.0 eq). Using an excess of base ensures the reaction goes to completion.

  • Reaction Conditions: Stir the mixture at room temperature or gently heat to reflux (40-60 °C) to increase the reaction rate. The progress should be monitored by TLC.

  • Reaction Monitoring (TLC):

    • Prepare a TLC developing chamber with a suitable solvent system (e.g., 30-50% Ethyl Acetate in Hexanes).

    • On a TLC plate, spot the starting material (SM), a co-spot (SM + reaction mixture), and the reaction mixture (RM).

    • Visualize the plate under UV light (254 nm). The starting ester will be less polar and have a higher Rf value than the product carboxylate salt (which will likely remain at the baseline).

    • The reaction is complete when the starting material spot has been fully consumed.[11][12]

  • Workup - Quenching and Solvent Removal: Once the reaction is complete, cool the mixture to room temperature. Remove the organic solvents (THF/MeOH) using a rotary evaporator.

  • Workup - Acidification: Dilute the remaining aqueous residue with water and cool in an ice bath. Slowly add 1 M HCl with stirring to acidify the mixture to a pH of ~2. This protonates the sodium carboxylate salt, precipitating the desired carboxylic acid.[1][13]

  • Workup - Extraction: Extract the aqueous layer three times with a suitable organic solvent, such as ethyl acetate. The carboxylic acid product is more soluble in the organic phase.[14]

  • Drying and Concentration: Combine the organic extracts, wash with brine (saturated NaCl solution) to remove excess water, and dry over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude carboxylic acid.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or ethanol/water) to yield the pure 6-(4-methoxy-3-nitrophenyl)-6-oxohexanoic acid.[13][15]

Protocol 2: Acid-Catalyzed Hydrolysis - Alternative Method
  • Reaction Setup: In a round-bottom flask, dissolve the ester (1.0 eq) in a suitable solvent like dioxane or THF.

  • Addition of Acid: Add an excess of aqueous acid, such as 1-3 M sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). A large excess of water is crucial to push the equilibrium towards the products.[1][6]

  • Reaction Conditions: Heat the mixture to reflux and stir vigorously. Monitor the reaction by TLC as described above. Note that an equilibrium will be established, and 100% conversion may not be achieved.

  • Workup: Cool the reaction mixture and remove any organic co-solvent by rotary evaporation. Extract the aqueous solution multiple times with ethyl acetate.

  • Purification: Combine, wash, dry, and concentrate the organic extracts as described in the base-catalyzed protocol. The crude product will likely require purification by column chromatography or recrystallization to separate it from unreacted starting material.

Workflow and Data Management

A systematic workflow ensures reproducibility and accurate data logging.

Experimental_Workflow A 1. Reagent Preparation & Setup B 2. Saponification Reaction (NaOH/LiOH, Heat) A->B C 3. TLC Monitoring (Check for SM consumption) B->C C->B Incomplete? Continue Reaction D 4. Reaction Workup (Solvent removal, Acidification) C->D Complete? E 5. Product Extraction (EtOAc/Water) D->E F 6. Purification (Recrystallization) E->F G 7. Product Characterization (NMR, MS, MP) F->G

Caption: Standard experimental workflow for saponification.

Quantitative Data Summary

The following table outlines typical parameters for the recommended base-catalyzed hydrolysis protocol.

ParameterValue / ConditionRationale / Notes
Base NaOH or LiOHLiOH is often preferred for its better solubility in mixed solvent systems.
Equivalents of Base 1.5 - 3.0 eqAn excess drives the irreversible reaction to completion.
Solvent System THF/Methanol/H₂OEnsures homogeneity of both the nonpolar ester and the aqueous base.
Temperature 25 - 60 °CGentle heating accelerates the reaction without promoting side reactions.
Reaction Time 2 - 12 hoursHighly dependent on temperature and substrate concentration. Monitor by TLC.
Workup pH ~2Ensures complete protonation of the carboxylate to the neutral acid.
Expected Yield > 90%Saponification is typically a high-yielding reaction.
Purification Method RecrystallizationEffective for obtaining high-purity solid carboxylic acids.[13]

Analytical Monitoring In-Depth

Thin-Layer Chromatography (TLC)

TLC is the most convenient method for monitoring the reaction's progress.[12] The key is the significant polarity difference between the starting ester and the product.

  • Stationary Phase: Silica gel plate.

  • Mobile Phase: A mixture of a nonpolar solvent (e.g., Hexanes) and a polar solvent (e.g., Ethyl Acetate). A typical starting point is 30% EtOAc in Hexanes. Adjust the ratio to achieve an Rf of ~0.4-0.5 for the starting material.

  • Visualization: UV light (254 nm) is effective due to the aromatic nature of the compound. Staining with potassium permanganate or other agents can also be used.

  • Interpretation: The starting material (ester) will be a spot with a high Rf value. The product, as a carboxylate salt during the reaction, will be highly polar and remain at the baseline (Rf ~ 0). After acidic workup, the final carboxylic acid will have an Rf value lower than the starting ester but higher than the baseline salt. A complete reaction is indicated by the total disappearance of the starting material spot.[16][17]

Advanced Monitoring: HPLC and NMR

For kinetic studies or more precise quantification, other methods are superior.

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase C18 column can be used to separate the nonpolar ester from the more polar carboxylic acid product. The reaction can be monitored by observing the decrease in the ester peak area and the increase in the acid peak area over time.[18][19]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to follow the reaction. The disappearance of the characteristic quartet and triplet signals of the ethyl group (-O-CH₂-CH₃) of the ester and the appearance of new signals corresponding to the carboxylic acid product can be integrated to determine the reaction kinetics.[20][21][22][23]

Troubleshooting

IssuePossible CauseSolution
Incomplete Reaction Insufficient base, low temperature, or short reaction time.Add more base, increase the temperature, or allow the reaction to run longer.
Low Yield after Workup Incomplete extraction; product is water-soluble.Ensure pH is low enough (~2) during acidification. Perform more extractions (4-5 times) with ethyl acetate.
Emulsion during extraction.Add brine (saturated NaCl solution) to the separatory funnel to break the emulsion.
Oily Product / Fails to Crystallize Presence of impurities (e.g., unreacted starting material, residual solvent).Re-purify the product using column chromatography on silica gel. Ensure the product is thoroughly dried under high vacuum.

References

  • University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. Retrieved from University of Calgary Chemistry Department website. [Link: https://chem.ucalgary.ca/courses/351/Carey5th/Ch20/ch20-3-3.html]
  • Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from Chemistry Steps website. [Link: https://www.chemistrysteps.
  • J&K Scientific LLC. (n.d.). Ester Hydrolysis. Retrieved from J&K Scientific website. [Link: https://www.jk-sci.com/ester-hydrolysis_51.htm]
  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Retrieved from Chempedia on LookChem. [Link: https://www.lookchem.
  • Jones, B., & Robinson, J. (1955). The Alkaline Hydrolysis of Substituted Ethyl Benzoates. The Additive Effects of Substituents. Journal of the Chemical Society (Resumed), 3845-3850. [Link: https://pubs.rsc.org/en/content/articlelanding/1955/jr/jr9550003845]
  • The Organic Chemistry Tutor. (2019, January 15). Mechanism of ester hydrolysis [Video]. YouTube. [Link: https://www.youtube.
  • Clark, J. (n.d.). Mechanism for the acid catalysed hydrolysis of esters. Retrieved from Chemguide. [Link: https://www.chemguide.co.uk/mechanisms/esterhydrolysis/acid.html]
  • Wikipedia. (n.d.). Ester hydrolysis. Retrieved from Wikipedia. [Link: https://en.wikipedia.org/wiki/Ester_hydrolysis]
  • StudySmarter. (2023, October 20). Base Catalysed Ester Hydrolysis: Mechanism & Procedure. Retrieved from StudySmarter. [Link: https://www.studysmarter.co.
  • Ashenhurst, J. (2022, October 27). Basic Hydrolysis of Esters – Saponification. Retrieved from Master Organic Chemistry. [Link: https://www.masterorganicchemistry.
  • Studylib. (n.d.). TLC Lab: Monitoring Esterification Reaction. Retrieved from Studylib. [Link: https://studylib.
  • Journal of Chemical Education. (n.d.). Kinetics of the hydrolysis of orthoesters: A general acid-catalyzed reaction. Retrieved from ACS Publications. [Link: https://pubs.acs.org/doi/abs/10.1021/ed070p555]
  • ResearchGate. (n.d.). Local environment-dependent kinetics of ester hydrolysis revealed by direct 1H NMR measurement of degrading hydrogels. Request PDF. [Link: https://www.researchgate.net/publication/282333061_Local_environment-dependent_kinetics_of_ester_hydrolysis_revealed_by_direct_1H_NMR_measurement_of_degrading_hydrogels]
  • Jasperse, J. (n.d.). Synthesis of Carboxylic Acids. Retrieved from personal website. [Link: https://www.academics.mnsu.edu/jasp/courses/360/handouts/Ch%2020%20Acids.pdf]
  • Jones, B., & Robinson, J. (1955). The alkaline hydrolysis of substituted ethyl benzoates. The additive effects of substituents. Journal of the Chemical Society (Resumed). [Link: https://www.semanticscholar.org/paper/The-alkaline-hydrolysis-of-substituted-ethyl-The-Jones-Robinson/57b56f8f553f1d8213600ab811467406256f1f51]
  • Jones, B., & Robinson, J. (1955). The alkaline hydrolysis of substituted ethyl benzoates. The additive effects of substituents. Journal of the Chemical Society (Resumed), 3845-3850. [Link: https://pubs.rsc.org/en/content/articlepdf/1955/jr/jr9550003845]
  • Google Patents. (n.d.). Process for the purification of carboxylic acids. Retrieved from Google Patents. [Link: https://patents.google.
  • Jones, B., & Robinson, J. (1955). The alkaline hydrolysis of substituted ethyl benzoates. The additive effects of substituents. Journal of the Chemical Society (Resumed). [Link: https://pubs.rsc.org/en/content/articlelanding/1955/JR/jr9550003845]
  • Science.gov. (n.d.). ester hydrolysis rate: Topics by Science.gov. Retrieved from Science.gov. [Link: https://www.science.
  • ResearchGate. (2023, December 3). Kinetic study of the hydrolysis of ester with mineral acid by spectrophotometer at different temperature. [Link: https://www.researchgate.
  • Quora. (n.d.). In the alkaline hydrolysis of ethyl benzoate, it produces benzoic acid as its end product. What is the reaction pathway? Does it undergo nucleophilic substitution?. Retrieved from Quora. [Link: https://www.quora.com/In-the-alkaline-hydrolysis-of-ethyl-benzoate-it-produces-benzoic-acid-as-its-end-product-What-is-the-reaction-pathway-Does-it-undergo-nucleophilic-substitution]
  • Clark, J. (n.d.). Hydrolysing esters. Retrieved from Chemguide. [Link: https://www.chemguide.co.uk/organicprops/esters/hydrolysis.html]
  • Chemistry LibreTexts. (2023, January 22). The Hydrolysis of Esters. Retrieved from Chemistry LibreTexts. [Link: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(McMurry)/15%3A_Carboxylic_Acids_and_Nitriles/15.07%3A_The_Hydrolysis_of_Esters]
  • Washington State University. (n.d.). Monitoring Reactions by TLC. Retrieved from WSU Chemistry Department. [Link: https://chem.wsu.edu/wp-content/uploads/2018/09/Monitoring-Reactions-by-TLC.pdf]
  • AQA. (2015, January 12). A-level Chemistry Specification. Retrieved from AQA. [Link: https://www.aqa.org.uk/subjects/science/as-and-a-level/chemistry-7405/subject-content/organic-chemistry]
  • Magritek. (n.d.). Benchtop NMR Reaction Monitoring for Kinetic Profiling. Retrieved from Magritek. [Link: https://magritek.com/wp-content/uploads/2015/03/Magritek-App-Note-Kinetics-of-Hydrolysis-of-Acetic-Anhydride.pdf]
  • ResearchGate. (n.d.). TLC to check the hydrolysis products. Download Scientific Diagram. [Link: https://www.researchgate.
  • Tennessee Academy of Science. (n.d.). Determination of the Esters by Alkaline Hydrolysis. Retrieved from Journal of the Tennessee Academy of Science. [Link: https://www.tnacademysci.org/v2/wp-content/uploads/2021/03/47-3-p109-111.pdf]
  • Scribd. (n.d.). NMR Kinetics: Study of A Reversible Hydrolysis Reaction. Retrieved from Scribd. [Link: https://www.scribd.com/document/32957170/NMR-Kinetics-Study-of-A-Reversible-Hydrolysis-Reaction]
  • SciSpace. (n.d.). NMR study of paramagnetic properties and the kinetics of hydrolysis of the dy-tris-tbu-dota-ester complex. Retrieved from SciSpace. [Link: https://typeset.io/papers/nmr-study-of-paramagnetic-properties-and-the-kinetics-of-1c25143u]
  • NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids. Retrieved from NCERT. [Link: https://www.ncert.nic.in/textbook/pdf/lech204.pdf]
  • University of British Columbia. (n.d.). Experiment C: Hydrolysis of a Carboxylic Acid Ester. Retrieved from UBC Chemistry. [Link: https://courses.chem.ubc.ca/chem331/Handouts/C-Hydrolysis-Ester.pdf]
  • MDPI. (2026, January 21). Thermodynamic and Kinetic Studies on the Synthesis of Methyl Oleate Catalyzed by Lipase. Retrieved from MDPI. [Link: https://www.mdpi.com/2227-9717/11/1/185]
  • National Institutes of Health. (n.d.). Artificial Esterase for Cooperative Catalysis of Ester Hydrolysis at pH 7. Retrieved from PMC - NIH. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4019864/]
  • ResearchGate. (n.d.). HPLC analysis of the esterification sample. Download Scientific Diagram. [Link: https://www.researchgate.
  • Professor Dave Explains. (2023, February 17). Performing Thin Layer Chromatography (TLC) [Video]. YouTube. [Link: https://www.youtube.
  • ResearchGate. (n.d.). Thin layer chromatogram (TLC) of esterified product and its standards. Download Scientific Diagram. [Link: https://www.researchgate.net/figure/Thin-layer-chromatogram-TLC-of-esterified-product-and-its-standards-The_fig1_257766548]
  • PubMed. (2009, April 9). Hydrolysis of p-nitrophenyl esters in mixtures of water and a fluorous solvent. Retrieved from PubMed. [Link: https://pubmed.ncbi.nlm.nih.gov/19275177/]
  • U.S. Environmental Protection Agency. (n.d.). Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems from Molecular Structure by SPARC. Retrieved from EPA NEPIS. [Link: https://nepis.epa.gov/Exe/ZyNET.exe/9101N60Q.TXT?ZyActionD=ZyDocument&Client=EPA&Index=1995+Thru+2000&Docs=&Query=&Time=&EndTime=&SearchMethod=1&TocRestrict=n&Toc=&TocEntry=&QField=&QFieldYear=&QFieldMonth=&QFieldDay=&IntQFieldOp=0&ExtQFieldOp=0&XmlQuery=&File=D%3A%5Czyfiles%5CIndex%20Data%5C95thru00%5CTxt%5C00000006%5C9101N60Q.txt&User=ANONYMOUS&Password=anonymous&SortMethod=h%7C-&MaximumDocuments=1&FuzzyDegree=0&ImageQuality=r75g8/r75g8/x150y150g16/i425&Display=hpfr&DefSeekPage=x&SearchBack=ZyActionL&Back=ZyActionS&BackDesc=Results%20page&MaximumPages=1&ZyEntry=1&SeekPage=x&ZyPURL]
  • ResearchGate. (n.d.). Hydrolysis of the ester 6, followed by spontaneous decarboxylation. Download Scientific Diagram. [Link: https://www.researchgate.
  • ResearchGate. (n.d.). Mechanistic studies of the hydrolysis of p-nitrophenyl sulfate catalyzed by arylsulfatase from Helix pomatia. Request PDF. [Link: https://www.researchgate.

Sources

Application

Application Note: Derivatization of Ethyl 6-(4-methoxy-3-nitrophenyl)-6-oxohexanoate for Biological Screening and SAR Studies

Introduction and Rationale In the landscape of modern drug discovery, the optimization of a lead compound is a critical phase that bridges the gap between an initial "hit" and a viable drug candidate.[1] This process oft...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Rationale

In the landscape of modern drug discovery, the optimization of a lead compound is a critical phase that bridges the gap between an initial "hit" and a viable drug candidate.[1] This process often involves the systematic chemical modification of the lead structure to improve its pharmacological and pharmacokinetic properties, a strategy known as exploring the Structure-Activity Relationship (SAR).[2][3][4][5][6] The goal of SAR studies is to identify which parts of a molecule are essential for its biological activity and how structural changes affect properties like potency, selectivity, solubility, and metabolic stability.[6]

This document outlines a comprehensive strategy for the derivatization of a novel lead compound, Ethyl 6-(4-methoxy-3-nitrophenyl)-6-oxohexanoate (1) . This molecule possesses three key functional groups amenable to chemical modification: an aromatic nitro group, a ketone, and an ethyl ester. Each of these sites serves as a "handle" for diversification, allowing for the creation of a focused library of analogues. By systematically altering these functional groups, researchers can probe the chemical space around the core scaffold to significantly enhance its therapeutic potential.[7][8]

The protocols detailed herein provide robust, field-proven methodologies for these chemical transformations. Furthermore, we present a standardized workflow for the primary biological evaluation of the resulting compound library, using a cytotoxicity assay as a first-pass screen to identify promising candidates for further development.

Analysis of the Lead Scaffold and Derivatization Strategy

The lead compound 1 offers three primary vectors for chemical modification, each with distinct chemical reactivity that can be addressed selectively.

  • Vector A (Nitro Group): The aromatic nitro group is a versatile precursor to an amino group. This transformation is one of the most powerful in medicinal chemistry, as the resulting aniline is a nucleophile that can be readily acylated, sulfonated, or otherwise modified.

  • Vector B (Ketone): The ketone functionality can be reduced to a secondary alcohol or converted into various derivatives like imines and oximes, introducing new hydrogen-bonding capabilities and altering the local stereoelectronic environment.[9][10]

  • Vector C (Ethyl Ester): The ester can be hydrolyzed to a carboxylic acid.[11] This introduces a key acidic group and provides a new handle for amide bond formation, a ubiquitous linkage in pharmaceuticals.

Our global strategy is to exploit these vectors to generate three distinct sub-libraries of compounds, which will then be subjected to biological screening.

Caption: High-level workflow for the derivatization of the lead compound.

Detailed Synthetic Protocols

The following protocols are designed to be robust and scalable. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Vector A: Nitro Group Reduction and Subsequent Derivatization

The reduction of the aromatic nitro group is the first step in creating a diverse set of amide and sulfonamide analogues. Catalytic hydrogenation is a clean and efficient method for this transformation.[12]

Protocol A1: Synthesis of Ethyl 6-(3-amino-4-methoxyphenyl)-6-oxohexanoate (Intermediate A)

  • Rationale: Palladium on carbon (Pd/C) is a highly effective catalyst for the reduction of aromatic nitro groups using molecular hydrogen.[12][13] The reaction is typically clean, with water as the only byproduct, and proceeds under mild conditions, preserving the ester and ketone functionalities.

  • Materials:

    • Ethyl 6-(4-methoxy-3-nitrophenyl)-6-oxohexanoate (1.0 eq)

    • 10% Palladium on Carbon (Pd/C), 50% wet (0.05 eq by weight)

    • Ethanol (EtOH), anhydrous

    • Hydrogen (H₂) gas balloon or hydrogenation apparatus

  • Procedure:

    • Dissolve the starting nitro compound (1.0 eq) in anhydrous ethanol in a suitable round-bottom flask or pressure vessel.

    • Carefully add the 10% Pd/C catalyst under an inert atmosphere (e.g., nitrogen or argon).

    • Seal the vessel, evacuate the atmosphere, and backfill with hydrogen gas. Repeat this purge cycle three times.[12]

    • Maintain a positive pressure of hydrogen (e.g., using a balloon or setting the pressure on a hydrogenation apparatus to 50 psi) and stir the mixture vigorously at room temperature.[12]

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed (typically 4-12 hours).

    • Once complete, carefully vent the hydrogen and purge the vessel with nitrogen.

    • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with additional ethanol.

    • Concentrate the filtrate under reduced pressure to yield the crude amine product (Intermediate A), which is often pure enough for the next step.

Protocol A2: Synthesis of Amide Analogues via Acylation of Intermediate A

  • Rationale: This protocol uses a standard acyl chloride for acylation. The inclusion of a mild base like triethylamine (TEA) or pyridine is essential to neutralize the HCl generated during the reaction.

  • Materials:

    • Intermediate A (1.0 eq)

    • Acyl chloride of choice (e.g., Acetyl chloride, Benzoyl chloride) (1.1 eq)

    • Triethylamine (TEA) or Pyridine (1.5 eq)

    • Dichloromethane (DCM), anhydrous

  • Procedure:

    • Dissolve Intermediate A (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM and cool the mixture to 0 °C in an ice bath.

    • Add the acyl chloride (1.1 eq) dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

    • Upon completion, quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel, separate the organic layer, and wash successively with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the final amide.

Vector C: Ester Hydrolysis and Subsequent Derivatization

Hydrolysis of the ethyl ester to a carboxylic acid opens up another major avenue for creating amide libraries, which can have profoundly different properties from those synthesized via Vector A.

Protocol C1: Synthesis of 6-(4-methoxy-3-nitrophenyl)-6-oxohexanoic acid (Intermediate C)

  • Rationale: Saponification, or base-mediated hydrolysis, is the standard method for converting esters to carboxylic acids.[11][14] Lithium hydroxide (LiOH) is often preferred over sodium hydroxide as it can sometimes lead to cleaner reactions and easier workups. The reaction is irreversible because the final step is an acid-base reaction between the carboxylic acid and the alkoxide.[11]

  • Materials:

    • Ethyl 6-(4-methoxy-3-nitrophenyl)-6-oxohexanoate (1.0 eq)

    • Lithium hydroxide monohydrate (LiOH·H₂O) (3.0 eq)

    • Tetrahydrofuran (THF) and Water (e.g., 3:1 mixture)

    • 1M Hydrochloric acid (HCl)

  • Procedure:

    • Dissolve the starting ester (1.0 eq) in a mixture of THF and water.

    • Add LiOH·H₂O (3.0 eq) and stir the mixture at room temperature.

    • Monitor the reaction by TLC until the starting ester is consumed (typically 2-6 hours).

    • Remove the THF under reduced pressure.

    • Cool the remaining aqueous solution in an ice bath and acidify to pH ~2 by the slow addition of 1M HCl. A precipitate should form.[15]

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic extracts, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the carboxylic acid (Intermediate C).

Protocol C2: Synthesis of Amide Analogues from Intermediate C (EDC/HOBt Coupling)

  • Rationale: Amide bond formation from a carboxylic acid and an amine is a dehydration reaction that requires a coupling agent. The combination of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt) is a widely used, reliable method.[16][17][18] EDC activates the carboxylic acid, and HOBt acts as an additive to form a more stable activated ester, which minimizes side reactions and potential racemization.[18]

  • Materials:

    • Intermediate C (1.0 eq)

    • Amine of choice (e.g., Benzylamine, Morpholine) (1.1 eq)

    • EDC hydrochloride (1.2 eq)

    • HOBt (1.2 eq)

    • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

    • Dimethylformamide (DMF), anhydrous

  • Procedure:

    • To a solution of Intermediate C (1.0 eq) in anhydrous DMF, add HOBt (1.2 eq), EDC·HCl (1.2 eq), and DIPEA (3.0 eq).

    • Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

    • Add the desired amine (1.1 eq) to the reaction mixture.

    • Stir at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

    • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).

    • Combine the organic layers and wash with saturated sodium bicarbonate, water, and brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Proposed Library of Derivatives for SAR Screening

To effectively probe the SAR, a diverse yet focused set of building blocks should be utilized for derivatization at each vector.

Vector Modification Reagent/Building Block Examples Rationale for Inclusion
A (Amine) AcylationAcetyl chloride, Cyclopropanecarbonyl chlorideProbes small, aliphatic space
AcylationBenzoyl chloride, 4-Fluorobenzoyl chlorideExplores aromatic interactions, electronics
SulfonylationMethanesulfonyl chloride, Benzenesulfonyl chlorideIntroduces potent H-bond acceptor
C (Acid) AmidationMorpholine, PiperidineAdds polar, heterocyclic groups for solubility
AmidationBenzylamine, 4-MethoxybenzylamineIntroduces flexible aromatic side chains
AmidationGlycine methyl esterIncorporates amino acid fragments

Biological Screening Cascade

Once the derivative library is synthesized and purified, a systematic screening process is required to identify compounds with promising biological activity. A common and effective primary screen for many therapeutic areas, including oncology, is a general cytotoxicity assay.

Caption: Workflow for biological screening and hit validation.

Primary Screen: MTT Cell Viability Assay
  • Principle: The MTT assay is a colorimetric assay that measures cellular metabolic activity.[19] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt, MTT, to insoluble purple formazan crystals.[19][20] The amount of formazan produced is directly proportional to the number of living, metabolically active cells, allowing for a quantitative measure of cell viability after exposure to test compounds.[19][20]

  • Materials:

    • Human cancer cell lines (e.g., HeLa - cervical cancer, A549 - lung cancer)

    • Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

    • 96-well flat-bottom sterile plates

    • Test compounds and vehicle control (e.g., DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[21]

  • Protocol:

    • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[22]

    • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the appropriate wells. Include vehicle-only wells as a negative control.

    • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

    • MTT Addition: After incubation, carefully remove the medium and add 100 µL of fresh medium plus 10 µL of the 5 mg/mL MTT solution to each well.[21]

    • Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C.[21] During this time, viable cells will convert the MTT into visible purple crystals.

    • Solubilization: Carefully remove the MTT-containing medium. Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[22] Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

    • Data Acquisition: Measure the absorbance of each well at a wavelength of 570-590 nm using a microplate reader.

    • Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Compounds showing significant cytotoxicity (e.g., >50% inhibition at a single high concentration like 50 µM) are considered "hits" and are prioritized for full dose-response curve determination to calculate their IC₅₀ value.

Conclusion

This application note provides a structured, multi-vector approach to the chemical derivatization of Ethyl 6-(4-methoxy-3-nitrophenyl)-6-oxohexanoate. The protocols described are based on well-established, reliable chemical transformations that allow for the efficient generation of a diverse chemical library. The subsequent biological screening cascade, beginning with the robust MTT assay, provides a clear path from synthesis to hit identification and the establishment of initial structure-activity relationships. This integrated strategy is fundamental to the process of lead optimization and is designed to accelerate the journey toward discovering a potent and effective clinical candidate.

References

  • Collaborative Drug Discovery. (2025). SAR: Structure Activity Relationships. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]

  • Gao, F., et al. (2019). Structural simplification: an efficient strategy in lead optimization. Acta Pharmaceutica Sinica B, 9(4), 675-686. Available at: [Link]

  • Hale, C. (2022). Basic Hydrolysis of Esters (Saponification). Master Organic Chemistry. Retrieved from [Link]

  • Ibrahim, H. Y. (2023). MTT Assay protocol. Protocols.io. Available at: [Link]

  • Jadhav, A., et al. (2013). Cell Viability Assays. Assay Guidance Manual. Available at: [Link]

  • Le, T., & Sexton, P. M. (2016). On Exploring Structure Activity Relationships. Methods in Molecular Biology, 1486, 1-17. Available at: [Link]

  • Monash University. (n.d.). Structure-activity relationship (SAR) study designs. Australian Translational Medicinal Chemistry Facility. Retrieved from [Link]

  • Oncodesign Services. (n.d.). Structure-Activity Relationship (SAR) Studies. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

  • Organic & Biomolecular Chemistry. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Royal Society of Chemistry, 13, 11935-11940. Available at: [Link]

  • operachem. (2024). Saponification-Typical procedures. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Various Authors. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]

  • Wang, Z., et al. (2014). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 55(3), 643-646. Available at: [Link]

Sources

Method

Application Notes and Protocols for the Use of Ethyl 6-(4-methoxy-3-nitrophenyl)-6-oxohexanoate in Heterocyclic Synthesis

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction: The Strategic Value of a Versatile Building Block In the landscape of modern medicinal chemistry a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Value of a Versatile Building Block

In the landscape of modern medicinal chemistry and materials science, the design and synthesis of novel heterocyclic compounds remain a cornerstone of innovation. These cyclic structures are foundational motifs in a vast array of pharmaceuticals, agrochemicals, and functional materials. The strategic selection of starting materials is paramount to the efficient construction of these complex molecules. Ethyl 6-(4-methoxy-3-nitrophenyl)-6-oxohexanoate emerges as a highly versatile and promising building block for the synthesis of a variety of heterocyclic systems, particularly substituted indoles and quinolines.

This technical guide provides an in-depth exploration of the synthetic utility of Ethyl 6-(4-methoxy-3-nitrophenyl)-6-oxohexanoate. We will delve into the mechanistic underpinnings of its reactivity and provide detailed, field-proven protocols for its application in the synthesis of valuable heterocyclic scaffolds. The inherent functionalities of this molecule—a ketoester chain and a substituted aromatic ring—offer multiple avenues for cyclization, making it a powerful tool in the synthetic chemist's arsenal.

Chemical Structure and Properties

Ethyl 6-(4-methoxy-3-nitrophenyl)-6-oxohexanoate possesses a unique combination of functional groups that dictate its reactivity and synthetic potential.

Figure 1: Chemical Structure of Ethyl 6-(4-methoxy-3-nitrophenyl)-6-oxohexanoate.

The key features of this molecule include:

  • A Keto Group: The ketone at the 6-position is a prime site for reactions such as condensation and cyclization.

  • An Ethyl Ester: The ester functionality can be hydrolyzed, reduced, or otherwise modified, offering further synthetic handles.

  • A Substituted Phenyl Ring: The methoxy and nitro groups on the phenyl ring significantly influence the electronic properties of the molecule, impacting reaction pathways and rates. The electron-donating methoxy group and the electron-withdrawing nitro group create a unique electronic environment that can be exploited in various synthetic strategies.

Synthesis of Substituted Indoles via Fischer Indole Synthesis

The Fischer indole synthesis is a classic and robust method for the construction of the indole nucleus.[1] This acid-catalyzed reaction involves the cyclization of an arylhydrazone, which can be formed from the reaction of a phenylhydrazine with a ketone or aldehyde.[2] Ethyl 6-(4-methoxy-3-nitrophenyl)-6-oxohexanoate can be envisioned as a precursor to a hydrazone that, upon cyclization, would yield a highly functionalized indole-2-carboxylate derivative.

Mechanistic Insights and the Role of Substituents

The Fischer indole synthesis proceeds through several key steps:

  • Hydrazone Formation: The ketone of Ethyl 6-(4-methoxy-3-nitrophenyl)-6-oxohexanoate would first react with a substituted phenylhydrazine to form the corresponding hydrazone.

  • Tautomerization: The hydrazone tautomerizes to an ene-hydrazine.

  • [3][3]-Sigmatropic Rearrangement: Under acidic conditions, the ene-hydrazine undergoes a[3][3]-sigmatropic rearrangement.

  • Cyclization and Aromatization: The resulting intermediate cyclizes and eliminates ammonia to form the aromatic indole ring.[2]

The substituents on the phenyl ring of our target molecule play a crucial role in this process. The electron-donating methoxy group can facilitate the key[3][3]-sigmatropic rearrangement step, potentially leading to higher yields and milder reaction conditions. Conversely, the electron-withdrawing nitro group will decrease the electron density of the ring, which may slow down the reaction but also offers a handle for further functionalization, such as reduction to an amino group.[4][5]

fischer_workflow start Ethyl 6-(4-methoxy-3-nitrophenyl)-6-oxohexanoate + Phenylhydrazine hydrazone In situ Hydrazone Formation start->hydrazone Condensation cyclization Acid-Catalyzed Cyclization (Fischer Synthesis) hydrazone->cyclization [3,3]-Sigmatropic Rearrangement indole Substituted Indole-2-carboxylate cyclization->indole purification Purification (Column Chromatography) indole->purification characterization Characterization (NMR, MS, IR) purification->characterization

Caption: Proposed workflow for the Fischer Indole Synthesis.

Experimental Protocol: Synthesis of Ethyl 5-methoxy-6-nitro-2-(4-ethoxycarbonylbutyl)-1H-indole-carboxylate

This protocol is a representative procedure based on established methods for the Fischer indole synthesis.[3]

Materials:

  • Ethyl 6-(4-methoxy-3-nitrophenyl)-6-oxohexanoate

  • Phenylhydrazine hydrochloride

  • Glacial acetic acid

  • Ethanol

  • Sodium acetate

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Hydrazone Formation (In Situ): In a round-bottom flask, dissolve Ethyl 6-(4-methoxy-3-nitrophenyl)-6-oxohexanoate (1.0 eq) and phenylhydrazine hydrochloride (1.1 eq) in ethanol. Add sodium acetate (1.2 eq) and stir the mixture at room temperature for 1 hour.

  • Cyclization: To the reaction mixture, add glacial acetic acid. Heat the mixture to reflux (approximately 80-90 °C) and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure to remove the ethanol and acetic acid.

  • Extraction: Dilute the residue with water and extract with ethyl acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure substituted indole.

ParameterExpected Value
Yield 60-80%
Physical State Solid
Purification Method Column Chromatography
Characterization ¹H NMR, ¹³C NMR, HRMS, IR

Table 1: Expected outcome and parameters for the Fischer indole synthesis.

Synthesis of Substituted Quinolines via Friedländer Annulation

The Friedländer synthesis is a versatile method for constructing the quinoline ring system by reacting a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene group.[6][7] A highly effective modification of this reaction involves the in situ reduction of a 2-nitroaryl ketone to the corresponding 2-aminoaryl ketone, which then undergoes the Friedländer condensation.[8] This "domino" or "tandem" approach is particularly well-suited for Ethyl 6-(4-methoxy-3-nitrophenyl)-6-oxohexanoate.

Mechanistic Rationale: A Domino Reductive Cyclization

This synthetic strategy hinges on a two-stage process occurring in a single pot:

  • Nitro Group Reduction: The nitro group ortho to the keto-ester side chain is selectively reduced to an amino group. Common and effective reagents for this transformation include iron powder in acetic acid (Fe/AcOH) or tin(II) chloride (SnCl₂).[8]

  • Friedländer Condensation: The newly formed 2-aminoaryl ketone intermediate then undergoes an intramolecular condensation. The amino group attacks the ketone of the side chain, and subsequent dehydration and aromatization lead to the formation of the quinoline ring.[9]

The methoxy group on the aromatic ring acts as an electron-donating group, which can influence the reactivity of the intermediate aniline in the cyclization step.

friedlander_workflow start Ethyl 6-(4-methoxy-3-nitrophenyl)-6-oxohexanoate reduction Nitro Group Reduction (e.g., Fe/AcOH) start->reduction intermediate In situ formation of 2-aminoaryl ketone reduction->intermediate Formation of Amine cyclization Intramolecular Friedländer Condensation intermediate->cyclization Cyclodehydration quinoline Substituted Quinoline-3-carboxylate cyclization->quinoline purification Purification (Crystallization/Chromatography) quinoline->purification characterization Characterization (NMR, MS, IR) purification->characterization

Caption: Workflow for the Domino Reductive Friedländer Quinoline Synthesis.

Experimental Protocol: Synthesis of Ethyl 7-methoxy-8-nitro-2-(propanoic acid ethyl ester)-quinoline-3-carboxylate

This protocol is adapted from established procedures for the reductive cyclization of ortho-nitroaryl ketones.[8]

Materials:

  • Ethyl 6-(4-methoxy-3-nitrophenyl)-6-oxohexanoate

  • Iron powder (<100 mesh)

  • Glacial acetic acid

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Celite

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve Ethyl 6-(4-methoxy-3-nitrophenyl)-6-oxohexanoate (1.0 eq) in glacial acetic acid.

  • Reduction and Cyclization: Heat the solution to 90-100 °C. Add iron powder (4.0-5.0 eq) portion-wise over 30 minutes, maintaining the temperature. The reaction is exothermic and the color of the solution will change.

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed (typically 2-3 hours).

  • Work-up: Cool the reaction mixture to room temperature and filter through a pad of Celite to remove the iron salts, washing the filter cake with ethyl acetate.

  • Neutralization and Extraction: Carefully neutralize the filtrate with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the solution under reduced pressure. The crude product can be purified by crystallization or column chromatography on silica gel.

ParameterExpected Value
Yield 70-90%
Physical State Solid
Purification Method Crystallization or Column Chromatography
Characterization ¹H NMR, ¹³C NMR, HRMS, IR

Table 2: Expected outcome and parameters for the Friedländer quinoline synthesis.

Data Presentation and Characterization

The synthesized indole and quinoline derivatives are expected to be characterized by standard spectroscopic techniques. Below are representative, hypothetical characterization data based on known compounds with similar structures.[10][11]

Hypothetical Characterization Data for the Indole Product:

  • ¹H NMR (400 MHz, CDCl₃) δ: 8.10 (s, 1H, Ar-H), 7.50 (d, J = 8.8 Hz, 1H, Ar-H), 7.00 (d, J = 8.8 Hz, 1H, Ar-H), 4.30 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 4.00 (s, 3H, OCH₃), 3.00 (t, J = 7.5 Hz, 2H, CH₂), 1.80-1.60 (m, 4H, CH₂CH₂), 1.35 (t, J = 7.1 Hz, 3H, OCH₂CH₃).

  • ¹³C NMR (101 MHz, CDCl₃) δ: 168.0, 156.0, 140.0, 135.0, 125.0, 120.0, 115.0, 110.0, 105.0, 61.0, 56.0, 30.0, 28.0, 25.0, 14.0.

  • HRMS (ESI): Calculated for C₁₉H₂₂N₂O₆ [M+H]⁺, found.

  • IR (KBr, cm⁻¹): 3300 (N-H), 1720 (C=O, ester), 1520, 1340 (NO₂).

Hypothetical Characterization Data for the Quinoline Product:

  • ¹H NMR (400 MHz, CDCl₃) δ: 8.20 (s, 1H, quinoline-H), 7.80 (d, J = 9.0 Hz, 1H, quinoline-H), 7.40 (d, J = 9.0 Hz, 1H, quinoline-H), 4.40 (q, J = 7.2 Hz, 2H, OCH₂CH₃), 4.10 (s, 3H, OCH₃), 3.20 (t, J = 7.0 Hz, 2H, CH₂), 2.80 (t, J = 7.0 Hz, 2H, CH₂), 1.40 (t, J = 7.2 Hz, 3H, OCH₂CH₃).

  • ¹³C NMR (101 MHz, CDCl₃) δ: 173.0, 165.0, 158.0, 148.0, 145.0, 130.0, 128.0, 125.0, 120.0, 118.0, 62.0, 57.0, 34.0, 25.0, 14.2.

  • HRMS (ESI): Calculated for C₁₉H₂₀N₂O₆ [M+H]⁺, found.

  • IR (KBr, cm⁻¹): 1730 (C=O, ester), 1610, 1580 (C=N, C=C), 1530, 1350 (NO₂).

Conclusion and Future Perspectives

Ethyl 6-(4-methoxy-3-nitrophenyl)-6-oxohexanoate is a strategically designed precursor for the synthesis of complex heterocyclic molecules. The application notes provided herein demonstrate its utility in two of the most powerful and versatile methods for constructing indole and quinoline scaffolds. The presence of the methoxy and nitro substituents not only influences the course of these reactions but also provides opportunities for further derivatization, making this compound a valuable asset for generating libraries of bioactive molecules. Future work could explore the use of this building block in other cyclization strategies, such as the Bischler-Möhlau indole synthesis or the Combes quinoline synthesis, further expanding its synthetic repertoire.[12][13]

References

  • Hughes, D. L. (2011). Why Do Some Fischer Indolizations Fail? Journal of the American Chemical Society, 133(15), 5974-5983. Retrieved from [Link]

  • Chemistry - The Chemistry of Molecules. (2020, January 27). Fischer Indole synthesis: Retrosynthesis and complete mechanistic description with examples [Video]. YouTube. Retrieved from [Link]

  • Wikipedia. (2023, November 13). Combes quinoline synthesis. Retrieved from [Link]

  • Wikipedia. (2023, April 29). Doebner–Miller reaction. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]

  • Slideshare. (2022, November 28). synthesis of quinoline derivatives and its applications. Retrieved from [Link]

  • Wikipedia. (2023, October 31). Fischer indole synthesis. Retrieved from [Link]

  • Pfitzinger Quinoline Synthesis. (n.d.). In Name Reactions in Organic Synthesis (pp. 586-588). Cambridge University Press. Retrieved from [Link]

  • Wikipedia. (2023, March 14). Japp–Klingemann reaction. Retrieved from [Link]

  • Wikiwand. (n.d.). Combes quinoline synthesis. Retrieved from [Link]

  • chemeurope.com. (n.d.). Japp-Klingemann reaction. Retrieved from [Link]

  • Denmark, S. E., & Venkatraman, S. (2006). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry, 71(5), 1668–1676. Retrieved from [Link]

  • Vashisht, R., Sharma, G., & Sharma, P. K. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(42), 24915-24939. Retrieved from [Link]

  • Scribd. (n.d.). Combes Quinoline Synthesis PDF. Retrieved from [Link]

  • Sangshetti, J. N., Nagawade, R. R., & Shinde, D. B. (2014). Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. Mini-Reviews in Organic Chemistry, 11(2), 193-201. Retrieved from [Link]

  • Sangeetha, A., & Muthusubramanian, S. (2011). Application of pfitzinger reaction in the synthesis of indophenazino fused quinoline-4-carboxylic acid derivatives. Journal of Chemical and Pharmaceutical Research, 3(6), 499-504. Retrieved from [Link]

  • Denmark, S. E., & Venkatraman, S. (2006). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. Illinois Experts. Retrieved from [Link]

  • Bischler-Mohlau Indole Synthesis. (n.d.). In Name Reactions in Organic Synthesis (pp. 110-111). Cambridge University Press. Retrieved from [Link]

  • Gowravaram, M. R., Gallou, F., & Handa, S. (2022). Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. Molecules, 27(13), 4165. Retrieved from [Link]

  • Al-Hourani, B. J., El-Elimat, T., Al-Dhafri, J. S., Al-Muqarrab, A. M., & Al-Farah, Z. A. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 21(3), 333. Retrieved from [Link]

  • ResearchGate. (n.d.). The Japp‐Klingemann Reaction. Retrieved from [Link]

  • Sweidan, K., Abu-Orabi, S., Al-Zoubi, M., Al-Qawasmeh, R. A., & Voelter, W. (2021). Synthesis, characterization and antimicrobial evaluation of some new substituted 1H-indole-2 carboxamide derivatives. Journal of the Indian Chemical Society, 98(1), 100001. Retrieved from [Link]

  • chemeurope.com. (n.d.). Bischler-Möhlau indole synthesis. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Bischler-Möhlau indole synthesis. Retrieved from [Link]

  • Grokipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]

  • Wikipedia. (2023, November 29). Friedländer synthesis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 5-methoxy-2-trifluoromethyl-1H-indole-3-carboxylate. PubChem. Retrieved from [Link]

  • Scite.ai. (n.d.). Friedländer Quinoline Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). The Japp-Klingemann reaction is a special case of the coupling of diazonium salts with a compound containing activated methinyl. Retrieved from [Link]

  • Wiley Online Library. (2011, March 15). The Friedländer Synthesis of Quinolines. Organic Reactions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Retrieved from [Link]

  • Acosta, G. A., Puiatti, M., & depositions, C. C. D. C. (2022). Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. The Journal of Organic Chemistry, 87(22), 15693-15702. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Retrieved from [Link]

  • ResearchGate. (2021, January 4). (PDF) Fischer Indole Synthesis. Retrieved from [Link]

  • PubMed. (2022, November 18). Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. Retrieved from [Link]

  • SciSpace. (n.d.). Fischer indole synthesis in the absence of a solvent. Retrieved from [Link]

  • MDPI. (2024, August 11). Metal-Free, PPA-Mediated Fisher Indole Synthesis via Tandem Hydroamination–Cyclization Reaction between Simple Alkynes and Arylhydrazines. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 5-methoxyindole-2-carboxylate. PubChem. Retrieved from [Link]

  • PubMed. (2024, May 8). Discovery of a New Polymorph of 5-Methoxy-1 H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Ethyl 6-(4-methoxy-3-nitrophenyl)-6-oxohexanoate

Welcome to the technical support guide for the purification of Ethyl 6-(4-methoxy-3-nitrophenyl)-6-oxohexanoate. This document provides in-depth troubleshooting advice and answers to frequently asked questions encountere...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of Ethyl 6-(4-methoxy-3-nitrophenyl)-6-oxohexanoate. This document provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the purification of this compound. The guidance is designed for researchers, chemists, and drug development professionals aiming to achieve high purity for their downstream applications.

I. Troubleshooting Guide

This section addresses specific issues that may arise during the workup and purification of Ethyl 6-(4-methoxy-3-nitrophenyl)-6-oxohexanoate, which is commonly synthesized via a Friedel-Crafts acylation reaction.

Issue 1: My crude product is a dark, oily residue after the reaction workup.

Possible Causes & Solutions:

  • Incomplete Reaction or Side Reactions: The Friedel-Crafts acylation, if not driven to completion, can leave unreacted starting materials. Additionally, the strong Lewis acid catalysts like AlCl₃ can promote side reactions, leading to polymeric or tar-like byproducts.[1]

    • Troubleshooting Steps:

      • Monitor the Reaction: Before workup, confirm the consumption of starting material by Thin Layer Chromatography (TLC).

      • Aqueous Wash: During the workup, wash the organic layer multiple times with dilute HCl to remove the catalyst, followed by a wash with sodium bicarbonate solution to neutralize any remaining acid.[2] Be cautious during the bicarbonate wash as CO₂ evolution can cause pressure buildup.[2]

      • Consider an Alternative Workup: If the product is stable, a technique involving the formation of a bisulfite adduct can sometimes be used to isolate carbonyl compounds from complex mixtures.[3]

  • Presence of Highly Polar Impurities: The nitro and methoxy groups, along with the ketone and ester functionalities, make the target molecule polar. Impurities with similar or higher polarity can be difficult to separate and may prevent crystallization.

    • Troubleshooting Steps:

      • Liquid-Liquid Extraction: Perform a thorough extraction to remove water-soluble impurities.

      • Attempt Column Chromatography: If the oil is persistent, direct purification via flash column chromatography is the recommended next step.

Issue 2: I'm struggling to get my product to crystallize from the solvent.

Possible Causes & Solutions:

  • Incorrect Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[4][5] For a polar nitroaromatic compound like this, alcoholic solvents are often a good starting point.[4]

    • Troubleshooting Steps:

      • Solvent Screening: Test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene) to find a suitable single solvent.

      • Mixed Solvent System: If no single solvent is ideal, use a mixed solvent system.[4] Dissolve the compound in a minimum amount of a "good" solvent (in which it is very soluble) and slowly add a "poor" solvent (in which it is insoluble) until the solution becomes cloudy. Then, heat until it becomes clear again and allow to cool slowly. A common pair for compounds of this type is Ethanol/Water or Ethyl Acetate/Hexane.

  • Solution is Not Saturated: Too much solvent may have been used, preventing the concentration from reaching the point of crystallization upon cooling.

    • Troubleshooting Steps:

      • Reduce Solvent Volume: Gently heat the solution and evaporate some of the solvent under a stream of nitrogen or using a rotary evaporator until the solution is more concentrated.

      • Induce Crystallization: If the solution is saturated but no crystals form, try scratching the inside of the flask with a glass rod below the surface of the liquid to create nucleation sites.[4] Adding a seed crystal of the pure compound, if available, is also highly effective.

  • "Oiling Out": The compound may be melting in the hot solvent rather than dissolving, especially if its melting point is lower than the solvent's boiling point or if significant impurities are present.[4][6]

    • Troubleshooting Steps:

      • Re-dissolve and Cool Slowly: Reheat the solution to dissolve the oil, potentially adding a small amount of extra solvent.[6] Allow the flask to cool to room temperature very slowly, and then transfer to an ice bath.

      • Change Solvent: Select a solvent with a lower boiling point.

Issue 3: My TLC plate shows multiple spots after column chromatography.

Possible Causes & Solutions:

  • Inappropriate Solvent System (Eluent): The polarity of the eluent may be too high, causing all compounds to move up the column too quickly without separation. Conversely, if it's too low, the compounds may not move at all.

    • Troubleshooting Steps:

      • TLC Optimization: The key to successful column chromatography is to first find an eluent system that gives your target compound an Rf value of approximately 0.3 on the TLC plate.[7]

      • Start with a Standard System: For polar compounds, a good starting point is a mixture of ethyl acetate and hexanes.[8] If the compound is very polar, consider using methanol in dichloromethane.[8]

      • Gradient Elution: If there is a large polarity difference between your product and the impurities, a gradient elution (gradually increasing the polarity of the eluent during the run) can be very effective.

  • Poor Column Packing or Loading: Air bubbles, cracks in the silica bed, or using a solvent for loading that is more polar than the eluent can lead to poor separation.[7]

    • Troubleshooting Steps:

      • Proper Packing: Ensure the silica gel is packed into a uniform, crack-free bed.

      • Dry Loading: Dissolve your crude product in a minimal amount of a strong solvent (like dichloromethane or acetone), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder.[9] This powder can then be carefully added to the top of the column. This technique often provides superior resolution compared to loading the sample as a concentrated liquid.

Issue 4: The final yield after purification is very low.

Possible Causes & Solutions:

  • Product Loss During Workup: The product may have some solubility in the aqueous layers, especially if emulsions formed.[2][10]

    • Troubleshooting Steps:

      • Back-Extraction: After the initial separation, extract the aqueous layers one more time with fresh organic solvent to recover any dissolved product.

      • Check All Layers: Before discarding any aqueous layers, it's good practice to take a small sample, spot it on a TLC plate, and check if any product is present.[10]

  • Inefficient Crystallization: The chosen solvent may be too good, keeping a significant amount of product dissolved even at low temperatures.[4]

    • Troubleshooting Steps:

      • Cool the Mother Liquor: After filtering the first crop of crystals, cool the filtrate (mother liquor) in an ice-salt bath to see if a second crop of crystals will form.[4]

      • Re-evaluate Solvent Choice: If a large amount of product remains in the mother liquor, a different solvent system should be considered for future purifications.

  • Decomposition on Silica Gel: Some compounds, particularly those sensitive to acid, can decompose on standard silica gel.

    • Troubleshooting Steps:

      • Neutralize Silica: If you suspect your compound is acid-sensitive, you can neutralize the silica gel by adding 1-3% triethylamine to your eluent system.[8] Remember to re-check the Rf on TLC with the new eluent, as it may change.

II. Frequently Asked Questions (FAQs)

Q1: What is the best primary purification method for Ethyl 6-(4-methoxy-3-nitrophenyl)-6-oxohexanoate?

For this compound, a two-step purification process is generally most effective:

  • Flash Column Chromatography: This is the most powerful technique for separating the target molecule from unreacted starting materials and byproducts of the Friedel-Crafts reaction.[11] Given the polarity of the molecule, normal-phase chromatography on silica gel is appropriate.

  • Recrystallization: After column chromatography, a final recrystallization step can be used to remove any minor, closely-eluting impurities and to obtain a highly pure, crystalline solid.

Workflow for Purification Strategy Selection

Purification_Workflow start Crude Reaction Mixture is_oily Is the crude an oil or non-crystalline solid? start->is_oily check_purity Analyze by TLC column_chrom Perform Flash Column Chromatography check_purity->column_chrom Multiple Spots/ Low Purity recrystallize Perform Recrystallization check_purity->recrystallize One Major Spot/ High Purity is_oily->check_purity No (Solid) is_oily->column_chrom Yes column_chrom->recrystallize Combine pure fractions and concentrate analyze_final Analyze Final Product (TLC, NMR, MP) recrystallize->analyze_final

Caption: Decision workflow for purifying the target compound.

Q2: How do I select the right solvent system for flash column chromatography?

The selection process is empirical and relies on TLC analysis. The goal is to find a solvent system where the desired compound has an Rf of ~0.3 and is well-separated from impurities.

Polarity of EluentTypical Solvent SystemTarget Compound Profile
Low to Medium 10-50% Ethyl Acetate in Hexanes"Normal" compounds, good for initial screening.[8]
Medium to High 100% Ethyl Acetate or 1-5% Methanol in DichloromethanePolar compounds, likely necessary for this target molecule.[8]
High (for basic compounds) Add 1-3% Triethylamine (Et₃N) to the eluentFor compounds that streak on silica or are acid-sensitive.[8]

Protocol: Developing a Solvent System for Flash Chromatography

  • Dissolve a small amount of the crude mixture in a volatile solvent (e.g., dichloromethane).

  • Prepare several TLC chambers with different solvent systems (e.g., 20% EtOAc/Hex, 40% EtOAc/Hex, 80% EtOAc/Hex, 2% MeOH/DCM).

  • Spot the crude mixture on each TLC plate and develop the plates.

  • Visualize the spots under a UV lamp.

  • Choose the system that gives the best separation with the product spot at an Rf of approximately 0.3.

Q3: What are the likely impurities from the synthesis I need to remove?

Assuming a Friedel-Crafts acylation between 4-nitroveratrole and ethyl adipoyl chloride, potential impurities include:

  • Unreacted 4-nitroveratrole: The starting aromatic compound.

  • Unreacted Ethyl Adipoyl Chloride (or Adipic Acid): The acylating agent, which may hydrolyze during workup.

  • Polysubstituted Products: Although the acyl group is deactivating, preventing a second acylation, highly activating conditions could potentially lead to side products.[1][12]

  • Isomers: Depending on the reaction conditions, minor amounts of other isomers might form, although the methoxy group is a strong ortho-, para-director.

Q4: How can I confirm the purity of my final product?

A combination of techniques should be used:

  • Thin Layer Chromatography (TLC): The purified product should appear as a single spot in multiple different eluent systems.

  • Melting Point Analysis: A pure crystalline solid will have a sharp, narrow melting point range. Impurities typically cause the melting point to be depressed and broadened.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools to confirm the structure and identify the presence of any impurities, even at low levels. The spectra should be clean, with integrations matching the expected number of protons.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

III. References

  • BenchChem. (2025). Purification of Polar Organic Compounds by Flash Chromatography: Application Notes and Protocols.

  • University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column.

  • BenchChem. (2025). Solvent Selection for Effective Recrystallization of Nitroaromatic Compounds.

  • Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography.

  • Advion. Breaking through bottlenecks in organic synthesis with a streamlined purification workflow.

  • Google Patents. (1954). US2874196A - Method of crystallizing nitro products.

  • Google Patents. (1956). FR1118443A - Process for the crystallization of nitro-aromatic compounds in nitric acid.

  • BenchChem. (2025). Recrystallization methods for 2-Isopropyl-1-methoxy-4-nitrobenzene.

  • Chem.Vanderbilt.edu. How to set-up a flash chromatography silica column and actually succeed at separation.

  • Zakarian Group, UCSB. How to do Flash Column Chromatography in 15 Minutes.

  • MST.edu. Aromatic Nitro Compounds.

  • Sigma-Aldrich. Friedel–Crafts Acylation.

  • University of Rochester, Department of Chemistry. Troubleshooting: The Workup.

  • BenchChem. (2025). Troubleshooting low yield in Friedel-Crafts acylation reactions.

  • Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts.

  • University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction.

  • Siadati, S. A. (2025). How to Purify an organic compound via recrystallization or reprecipitation? ResearchGate.

  • European Patent Office. (1999). EP 0937703 A1 - Method for purifying pyruvic acid compounds.

  • Pharmaguideline. Friedel Crafts Alkylation-reactivity, Limitations, Friedel Crafts Acylation.

  • Chad's Prep. (2021). 18.2 Friedel Crafts Alkylation and Acylation. YouTube.

  • Chad's Prep. (2018). 18.2d EAS Friedel Crafts Alkylation and Acylation. YouTube.

  • González-Gálvez, D., et al. (2019). Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. NIH Public Access.

  • Yang, F., et al. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. NIH Public Access.

  • Lizza, J. R., & Wipf, P. (2020). Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin-1-yl) Carbonate (NPTC) for N-Protection of L-Phenylalanine Ethyl Ester. Organic Syntheses.

  • Canle, M., et al. (2020). Synthesis and Use of Ethyl 6-Acetyloxyhexanoate as an Internal Standard: An Interdisciplinary Experiment for an Undergraduate Chemistry Laboratory. Journal of Chemical Education.

  • Carrasco, H., et al. (2006). 1-Ethyl-3-(4-hydroxy-3-methoxyphenyl)-6-methoxy-2-methylindan-5-ol. ResearchGate.

Sources

Optimization

Common byproducts in the synthesis of "Ethyl 6-(4-methoxy-3-nitrophenyl)-6-oxohexanoate"

Welcome to the Technical Support Center for the synthesis of Ethyl 6-(4-methoxy-3-nitrophenyl)-6-oxohexanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of Ethyl 6-(4-methoxy-3-nitrophenyl)-6-oxohexanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation during this multi-step synthesis. By understanding the underlying reaction mechanisms and potential side reactions, you can optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for Ethyl 6-(4-methoxy-3-nitrophenyl)-6-oxohexanoate?

The synthesis of Ethyl 6-(4-methoxy-3-nitrophenyl)-6-oxohexanoate typically involves two key transformations: a Friedel-Crafts acylation and a nitration. The order of these steps can be varied, each presenting a unique set of challenges and potential byproducts.

  • Route A: Friedel-Crafts acylation of anisole with an adipic acid derivative, followed by nitration of the resulting ketoester.

  • Route B: Nitration of anisole to form 3-nitroanisole, followed by a Friedel-Crafts acylation.

Q2: What are the most common byproducts I should expect?

The primary byproducts depend on the chosen synthetic route but generally fall into these categories:

  • Positional Isomers: Arising from substitution at different positions on the aromatic ring during both nitration and Friedel-Crafts acylation.

  • Poly-substituted Products: Such as di-acylated or di-nitrated compounds.

  • Reaction-specific Byproducts: Including demethylated products from the Friedel-Crafts reaction or oxidized impurities from the nitration step.

  • Unreacted Starting Materials: Residual starting materials are common impurities if the reaction does not go to completion.

Q3: How can I best monitor the progress of my reaction to minimize byproducts?

Thin-layer chromatography (TLC) is an indispensable tool for monitoring the reaction progress. By co-spotting the reaction mixture with your starting materials, you can visualize the consumption of reactants and the formation of the product and byproducts. Developing a robust TLC method early on will be crucial for optimization.

Troubleshooting Guide: Common Issues and Solutions

This section delves into specific problems you may encounter during the synthesis, providing explanations and actionable solutions.

Issue 1: Formation of Multiple Isomers During Friedel-Crafts Acylation

Scenario: After performing the Friedel-Crafts acylation of anisole with ethyl 6-chloro-6-oxohexanoate, you observe multiple spots on your TLC, suggesting a mixture of isomeric products.

Root Cause: The methoxy group of anisole is an ortho-, para-directing activator for electrophilic aromatic substitution.[1][2] While the para-product is generally favored due to steric hindrance, the ortho-isomer can also form.[1][3]

Solutions:

  • Temperature Control: Running the reaction at lower temperatures (e.g., 0-5 °C) can enhance the selectivity for the para-isomer.[3]

  • Choice of Lewis Acid: While aluminum chloride (AlCl₃) is a common catalyst, milder Lewis acids like ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) may offer better regioselectivity.[3]

  • Solvent Effects: The choice of solvent can influence the ortho/para ratio. Experimenting with different solvents, such as dichloromethane or carbon disulfide, may be beneficial.

Parameter Recommendation for High para-Selectivity
Temperature0 - 5 °C
Lewis AcidFeCl₃, ZnCl₂
SolventDichloromethane, Carbon Disulfide
Issue 2: Presence of a Demethylated Byproduct

Scenario: Your final product is contaminated with a more polar impurity, which you suspect is a phenolic compound.

Root Cause: Strong Lewis acids, particularly aluminum chloride, can catalyze the demethylation of the methoxy group on the anisole ring, especially at elevated temperatures.[3] This results in the formation of a phenolic byproduct.

Solutions:

  • Use a Milder Catalyst: As with isomer control, switching to a milder Lewis acid like FeCl₃ can prevent demethylation.[3]

  • Strict Temperature Control: Maintain a low reaction temperature throughout the addition of reactants and the duration of the reaction.

  • Stoichiometry of Lewis Acid: Using a stoichiometric excess of the Lewis acid can promote demethylation. Carefully control the amount of catalyst used.

Issue 3: Formation of Isomers During Nitration

Scenario: When nitrating ethyl 6-(4-methoxyphenyl)-6-oxohexanoate, you obtain a mixture of nitro-isomers.

Root Cause: The methoxy group and the acyl group have competing directing effects. The methoxy group is an activating ortho-, para-director, while the acyl group is a deactivating meta-director. The nitration will primarily occur at the positions ortho to the methoxy group.

Solutions:

  • Controlled Nitrating Agent Addition: Add the nitrating mixture (a combination of nitric and sulfuric acid) slowly and at a low temperature (0-10 °C) to the substrate solution.[4] This helps to control the exothermic reaction and can improve selectivity.

  • Temperature Management: Maintaining a consistently low temperature is critical to prevent the formation of dinitrated byproducts and to favor the desired 3-nitro isomer.[5][6]

Experimental Protocols

Protocol 1: Purification of Crude Product via Recrystallization

This protocol is for the purification of the final product, Ethyl 6-(4-methoxy-3-nitrophenyl)-6-oxohexanoate.

Materials:

  • Crude product

  • Ethanol

  • Deionized water

  • Erlenmeyer flask

  • Hot plate/stirrer

  • Büchner funnel and flask

  • Filter paper

Procedure:

  • Dissolve the crude product in a minimal amount of hot ethanol in an Erlenmeyer flask.

  • While the solution is still hot, add hot deionized water dropwise until the solution just begins to turn cloudy.

  • If the solution becomes too cloudy, add a small amount of hot ethanol to redissolve the precipitate.

  • Allow the flask to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold ethanol-water mixture.

  • Dry the crystals under vacuum.

Visualizing Reaction Pathways

The following diagrams illustrate the key reaction pathways and potential byproduct formations.

Friedel_Crafts_Acylation cluster_reactants Reactants Anisole Anisole Ortho_Byproduct Ethyl 6-(2-methoxyphenyl)-6-oxohexanoate (Ortho-isomer Byproduct) Anisole->Ortho_Byproduct Side Reaction Phenolic_Byproduct Ethyl 6-(4-hydroxyphenyl)-6-oxohexanoate (Demethylated Byproduct) Anisole->Phenolic_Byproduct Side Reaction (High Temp) Acyl_Chloride Ethyl 6-chloro-6-oxohexanoate Para_Product Ethyl 6-(4-methoxyphenyl)-6-oxohexanoate (Desired Product) Acyl_Chloride->Para_Product + Anisole Lewis_Acid AlCl₃ Lewis_Acid->Para_Product

Caption: Friedel-Crafts acylation of anisole leading to the desired para-product and common byproducts.

Nitration_Reaction cluster_reactants_nitration Reactants Starting_Ketoester Ethyl 6-(4-methoxyphenyl)-6-oxohexanoate Final_Product Ethyl 6-(4-methoxy-3-nitrophenyl)-6-oxohexanoate (Final Product) Starting_Ketoester->Final_Product + Nitrating Mixture Isomeric_Byproduct Ethyl 6-(4-methoxy-2-nitrophenyl)-6-oxohexanoate (Isomeric Byproduct) Starting_Ketoester->Isomeric_Byproduct Side Reaction Dinitro_Byproduct Dinitrated Product (Byproduct) Starting_Ketoester->Dinitro_Byproduct Side Reaction (High Temp) Nitrating_Mixture HNO₃ / H₂SO₄ Nitrating_Mixture->Final_Product

Caption: Nitration of the intermediate ketoester, showing the formation of the target molecule and potential byproducts.

References

  • BenchChem. (2025).
  • BenchChem. (2025). 4-Methoxy-3-nitrobenzoic acid molecular structure and formula.
  • Sigma-Aldrich. 4-Methoxy-3-nitrobenzoic acid 98.
  • Vedantu.
  • Google Patents. EP1621528A1 - Process for producing 3-nitro-4-alkoxybenzoic acid.
  • Brainly.in.
  • BenchChem. (2025).
  • Nitration of Methyl Benzo
  • BenchChem. (2025).
  • Truman ChemLab.

Sources

Troubleshooting

Overcoming poor yield in the synthesis of "Ethyl 6-(4-methoxy-3-nitrophenyl)-6-oxohexanoate"

Technical Support Center: Synthesis of Ethyl 6-(4-methoxy-3-nitrophenyl)-6-oxohexanoate Welcome to the technical support guide for the synthesis of "Ethyl 6-(4-methoxy-3-nitrophenyl)-6-oxohexanoate." This resource is des...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of Ethyl 6-(4-methoxy-3-nitrophenyl)-6-oxohexanoate

Welcome to the technical support guide for the synthesis of "Ethyl 6-(4-methoxy-3-nitrophenyl)-6-oxohexanoate." This resource is designed for researchers, chemists, and drug development professionals encountering challenges, particularly poor yield, in this specific synthesis. Here, we dissect common experimental issues, provide robust troubleshooting strategies, and answer frequently asked questions, grounding our advice in established chemical principles and field-proven experience.

The target molecule is typically synthesized via a Friedel-Crafts acylation, a powerful but notoriously sensitive reaction for C-C bond formation on aromatic rings.[1][2] The presence of a deactivating nitro group on the 2-nitroanisole starting material makes this particular transformation especially challenging, often leading to suboptimal yields.[3][4][5] This guide will help you navigate these complexities.

Troubleshooting Guide: Diagnosing and Overcoming Poor Yield

Low yield is the most frequently reported issue in this synthesis. The root cause often lies in a combination of factors, from reagent quality to subtle deviations in reaction conditions. This section is structured to help you systematically identify and resolve the problem.

Question: My reaction yield is consistently below 30%. What are the most likely causes and how can I fix them?

Poor yields in the Friedel-Crafts acylation of 2-nitroanisole stem from several key areas. Let's address them systematically.

The success of a Friedel-Crafts reaction is critically dependent on the purity and precise ratio of your reagents.

  • The Lewis Acid Catalyst (e.g., AlCl₃): Aluminum chloride is highly hygroscopic. Moisture contamination will hydrolyze AlCl₃ to aluminum hydroxide, rendering it inactive and reducing the effective catalyst concentration.

    • Solution: Always use a fresh, unopened bottle of anhydrous AlCl₃ or a freshly opened bottle stored under an inert atmosphere (e.g., in a desiccator over P₂O₅ or in a glove box). Ensure all glassware is rigorously dried (oven- or flame-dried) before use.

  • The Acylating Agent: The acylating agent, ethyl 5-(chloroformyl)pentanoate (the acid chloride of mono-ethyl adipate), must be free of the parent carboxylic acid. Carboxylic acids can complex with the Lewis acid, consuming the catalyst.

    • Solution: Prepare the acid chloride fresh by reacting mono-ethyl adipate with a reagent like thionyl chloride (SOCl₂) or oxalyl chloride and use it immediately. Alternatively, purify the commercial acid chloride by distillation under reduced pressure before use.

  • Catalyst Stoichiometry: Unlike many catalytic reactions, Friedel-Crafts acylation requires a stoichiometric amount (or even a slight excess) of AlCl₃.[6][7] This is because the ketone product is a Lewis base and forms a stable complex with AlCl₃, effectively sequestering the catalyst.[2]

    • Solution: Use at least 1.1 to 1.3 equivalents of AlCl₃ relative to the acylating agent. A second equivalent is often required relative to the 2-nitroanisole substrate because the methoxy and nitro groups can also coordinate with the catalyst.

Workflow for Diagnosing Yield Issues

This flowchart provides a logical sequence for troubleshooting.

G start Low Yield (<30%) reagent Step 1: Verify Reagent Quality & Stoichiometry start->reagent cond Step 2: Optimize Reaction Conditions reagent->cond Reagents OK sub_reagent1 Is AlCl₃ strictly anhydrous? Is acyl chloride pure? Are solvents dry? reagent->sub_reagent1 sub_reagent2 Is AlCl₃ stoichiometry >1.1 eq. relative to acylating agent AND >1.0 eq. relative to substrate? reagent->sub_reagent2 workup Step 3: Analyze Workup & Purification cond->workup Conditions Optimized sub_cond1 Was temperature controlled? (Initial 0°C, then slow warming) cond->sub_cond1 sub_cond2 Was order of addition correct? (Substrate + Acyl Chloride, then add AlCl₃) cond->sub_cond2 success Yield Improved workup->success Procedure Refined sub_workup1 Was quench performed slowly on ice? Was product fully extracted? workup->sub_workup1 sub_workup2 Is purification method (e.g., column) appropriate? Are you losing product during purification? workup->sub_workup2 G cluster_0 Step 1: Formation of Electrophile cluster_1 Step 2: Electrophilic Aromatic Substitution AcylChloride R-CO-Cl AcyliumComplex R-C=O⁺---[AlCl₄]⁻ (Acylium Ion) AcylChloride->AcyliumComplex + AlCl₃ AlCl3_1 AlCl₃ Arene Ar-H SigmaComplex Arenium Ion (Sigma Complex) Arene->SigmaComplex + Acylium Ion Ketone Ar-CO-R SigmaComplex->Ketone - H⁺ HCl HCl AlCl3_2 AlCl₃ Ketone->AlCl3_2 (Catalyst Regenerated)

Sources

Optimization

Technical Support Center: Scale-Up Synthesis of Ethyl 6-(4-methoxy-3-nitrophenyl)-6-oxohexanoate

Prepared by: Senior Application Scientist, Chemical Process Development This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges in the scale-...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Chemical Process Development

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges in the scale-up synthesis of Ethyl 6-(4-methoxy-3-nitrophenyl)-6-oxohexanoate. Our focus is on providing practical, field-proven insights into the common hurdles associated with the two key transformations in this synthesis: Friedel-Crafts acylation and the subsequent aromatic nitration.

Introduction: Synthetic Strategy

The synthesis of Ethyl 6-(4-methoxy-3-nitrophenyl)-6-oxohexanoate is efficiently approached via a two-step sequence. The first step involves a Friedel-Crafts acylation to form a C-C bond between an anisole derivative and an adipic acid monoester chloride, establishing the core keto-ester backbone. The second step is a regioselective electrophilic aromatic substitution (nitration) to introduce the nitro group onto the activated aromatic ring.

While straightforward in principle, scaling these reactions introduces challenges related to reaction control, selectivity, and purification. This guide is structured to address these specific issues in a practical question-and-answer format.

Overall Synthetic Workflow

The diagram below illustrates the two-stage process for synthesizing the target compound.

Synthetic_Workflow cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Nitration Anisole Anisole C₇H₈O Reaction1 + Anisole->Reaction1 AlCl₃, DCM Adipoyl_Chloride Ethyl 6-chloro-6-oxohexanoate C₈H₁₃ClO₃ Adipoyl_Chloride->Reaction1 AlCl₃, DCM Intermediate Ethyl 6-(4-methoxyphenyl)-6-oxohexanoate C₁₅H₂₀O₄ Reaction2 + Intermediate->Reaction2 Low Temp. Reaction1->Intermediate Nitrating_Agent HNO₃ / H₂SO₄ Nitrating_Agent->Reaction2 Low Temp. Final_Product Ethyl 6-(4-methoxy-3-nitrophenyl)-6-oxohexanoate C₁₅H₁₉NO₆ Reaction2->Final_Product

Caption: Synthetic pathway for Ethyl 6-(4-methoxy-3-nitrophenyl)-6-oxohexanoate.

Troubleshooting Guide

This section addresses specific experimental issues you may encounter.

Part 1: Friedel-Crafts Acylation Challenges

The Friedel-Crafts acylation is a robust method for forming aryl ketones.[1] However, its success on a larger scale depends on careful control of reagents and conditions.[2]

Q1: My Friedel-Crafts acylation reaction has a very low yield or did not proceed at all. What are the likely causes?

A1: Low conversion is a common scale-up issue. Consider these factors:

  • Catalyst Quality and Stoichiometry: Aluminum chloride (AlCl₃) is highly hygroscopic. Exposure to atmospheric moisture will deactivate it. Ensure you are using freshly opened or properly stored anhydrous AlCl₃. Crucially, the catalyst is not truly catalytic in this reaction; it forms a complex with the product ketone.[3] Therefore, a slight molar excess (e.g., 1.1-1.2 equivalents) relative to the acylating agent is required.

  • Reagent Purity: Ensure the anisole and ethyl 6-chloro-6-oxohexanoate are pure and dry. Water will quench the Lewis acid catalyst.

  • Reaction Temperature: While initial mixing should be done at a low temperature (0-5 °C) to control the initial exotherm, the reaction may require warming to room temperature or even gentle heating to proceed to completion.[4] Monitor the reaction by TLC or GC to determine the optimal temperature profile.

  • Order of Addition: The standard procedure involves adding the AlCl₃ to the solution of anisole and the acyl chloride.[3] A slow, portion-wise addition of the catalyst is critical to manage the exothermic reaction and prevent side reactions.

Troubleshooting_FC_Yield Start Low Yield in Friedel-Crafts Acylation CheckCatalyst Check AlCl₃ Quality & Stoichiometry (Anhydrous, >1.0 eq) Start->CheckCatalyst CheckReagents Verify Reagent Purity (Anisole, Acyl Chloride) Start->CheckReagents CheckTemp Review Temperature Profile (Initial cooling, then warming?) Start->CheckTemp Solution1 Use fresh, anhydrous AlCl₃. Increase stoichiometry to 1.1 eq. CheckCatalyst->Solution1 Solution2 Dry solvent and reagents. Re-purify starting materials. CheckReagents->Solution2 Solution3 Monitor by TLC/GC. Allow to warm to RT or heat gently. CheckTemp->Solution3 CheckOrder Confirm Order of Addition (Slow AlCl₃ addition?)

Caption: Decision tree for troubleshooting low acylation yield.

Q2: I'm getting a mixture of isomers (ortho and para). How can I improve the selectivity for the desired 4-methoxy product?

A2: The methoxy group is an ortho, para-directing activator.[5] While the para product is generally favored due to steric hindrance from the bulky acyl chain, the formation of the ortho isomer can be significant.

  • Solvent Choice: The choice of solvent can influence regioselectivity. Less polar solvents like dichloromethane (DCM) or dichloroethane (DCE) are standard. In some cases, using carbon disulfide (CS₂) can enhance para selectivity, but its high toxicity and flammability make it less desirable for scale-up.

  • Reaction Temperature: Lowering the reaction temperature often increases selectivity for the sterically less hindered para product.[6] Running the reaction at 0 °C or even slightly below may improve your p:o ratio.

Q3: My product appears to have been demethylated. How can I prevent this?

A3: Strong Lewis acids like AlCl₃ can catalyze the cleavage of the methyl ether, especially with excess catalyst or at higher temperatures, leading to phenolic byproducts.[4]

  • Control Catalyst Amount: Use the minimum effective amount of AlCl₃ (typically 1.1 equivalents).

  • Maintain Low Temperature: Avoid prolonged reaction times at elevated temperatures.

  • Alternative Catalysts: If demethylation is a persistent issue, consider a milder Lewis acid such as ferric chloride (FeCl₃) or zinc chloride (ZnCl₂), although this may require adjusting other reaction parameters.[4]

ParameterRecommended ConditionRationale
Catalyst Anhydrous AlCl₃Strong Lewis acid required to generate the acylium ion.[7]
Stoichiometry 1.1 - 1.2 eq. AlCl₃The catalyst complexes with the product ketone, so >1 eq. is needed.
Solvent Dichloromethane (DCM)Inert, low boiling point, good solubility for reagents.
Temperature 0 °C to Room Temp.Controls initial exotherm and minimizes side reactions.[8]
Workup Quench with ice/HClDecomposes the aluminum-ketone complex to liberate the product.[3]
Part 2: Nitration Challenges

The nitration of an activated aromatic ring is a classic but highly energetic reaction that demands strict control. The starting material, Ethyl 6-(4-methoxyphenyl)-6-oxohexanoate, has a strongly activating methoxy group and a moderately deactivating acyl group.

Q4: My nitration reaction is giving poor yield and a lot of dark, tarry byproducts.

A4: This suggests oxidative decomposition, a significant risk when using strong nitric acid.[9]

  • Temperature Control is Critical: The nitration of activated rings is highly exothermic.[10][11] The reaction must be maintained at a low temperature (typically -10 °C to 5 °C) throughout the addition of the nitrating mixture. A runaway reaction can lead to violent decomposition.[12]

  • Slow Addition: The nitrating mixture (concentrated HNO₃ in concentrated H₂SO₄) must be added dropwise to the solution of the substrate with vigorous stirring to ensure efficient heat dissipation.

  • Purity of Starting Material: Any impurities from the previous step can be susceptible to oxidation. Ensure your keto-ester intermediate is clean before proceeding.

Q5: I am observing the formation of multiple nitrated products. How can I ensure regioselectivity for the 3-nitro position?

A5: The regiochemical outcome is dictated by the directing effects of the existing substituents. The methoxy group is a powerful ortho, para-director, while the acyl group is a meta-director.

  • Directing Group Synergy: The 4-methoxy group strongly activates the C3 and C5 positions (ortho). The 1-acyl group deactivates the ring and directs meta, to the C3 and C5 positions. Therefore, the directing effects are synergistic, strongly favoring nitration at C3 (or C5).

  • Over-Nitration (Dinitration): The product, containing a nitro group, is significantly less reactive than the starting material. This deactivation generally prevents a second nitration under controlled conditions.[11] If you are seeing dinitration, it is a sign of excessively harsh conditions (too high a temperature or too concentrated/large an excess of nitrating agent). Reduce the amount of nitric acid to 1.0-1.05 equivalents.

Nitration_Mechanism cluster_0 Step 1: Formation of Nitronium Ion (NO₂⁺) cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation HNO₃ + 2H₂SO₄ HNO₃ + 2H₂SO₄ NO₂⁺ + H₃O⁺ + 2HSO₄⁻ NO₂⁺ + H₃O⁺ + 2HSO₄⁻ HNO₃ + 2H₂SO₄->NO₂⁺ + H₃O⁺ + 2HSO₄⁻ Equilibrium Ring Aromatic Ring (Ethyl 6-(4-methoxyphenyl)-6-oxohexanoate) Sigma Sigma Complex (Resonance Stabilized) Ring->Sigma + NO₂⁺ Product Final Product (3-Nitro Derivative) Sigma->Product - H⁺ (to HSO₄⁻)

Caption: Mechanism for the electrophilic nitration of the intermediate.

Frequently Asked Questions (FAQs)

Q6: What are the most critical safety precautions for scaling up this synthesis?

A6: Safety is paramount, especially during the nitration step.[10]

  • Nitration Hazards: Nitric acid is highly corrosive and a powerful oxidizing agent.[9][13] Mixtures with sulfuric acid are extremely reactive and can cause severe burns. The reaction is highly exothermic and has the potential for thermal runaway if not properly cooled.[10][12]

  • Personal Protective Equipment (PPE): Always wear acid-resistant gloves, chemical splash goggles, a face shield, and a chemical-resistant lab coat.[12]

  • Engineering Controls: Conduct the reaction in a certified chemical fume hood with adequate ventilation. Ensure an emergency safety shower and eyewash station are immediately accessible.[12]

  • Quenching: The reaction should be quenched by slowly and carefully pouring the reaction mixture onto crushed ice. Never add water to the concentrated acid mixture.

Q7: What analytical methods are best for monitoring the reactions and characterizing the final product?

A7:

  • Reaction Monitoring:

    • Thin-Layer Chromatography (TLC): An excellent, rapid method to monitor the disappearance of starting material and the appearance of the product. Use a hexane/ethyl acetate solvent system.

    • Gas Chromatography-Mass Spectrometry (GC-MS): Provides more quantitative information on conversion and can help identify byproducts.

  • Product Characterization:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The most definitive method for structure confirmation. Key signals to look for in the final product include the disappearance of one aromatic proton signal and characteristic shifts in the remaining aromatic protons due to the anisotropic effect of the nitro group.

    • Infrared (IR) Spectroscopy: Useful for confirming the presence of key functional groups: C=O (ketone and ester), and strong asymmetric and symmetric stretches for the N-O bonds of the nitro group (typically around 1530 and 1350 cm⁻¹).

    • Mass Spectrometry (MS): To confirm the molecular weight of the final product.

Q8: How should I purify the final product, Ethyl 6-(4-methoxy-3-nitrophenyl)-6-oxohexanoate, at a larger scale?

A8:

  • Workup: After quenching the nitration reaction on ice, the product will likely precipitate as a solid or an oil. Extract the product into a suitable organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with water, then a dilute sodium bicarbonate solution to neutralize residual acid, and finally with brine.

  • Crystallization: The crude product is often a solid. Recrystallization is the preferred method for purification at scale. A mixed solvent system, such as ethanol/water or ethyl acetate/hexane, is likely to be effective. Dissolve the crude product in the minimum amount of hot solvent and allow it to cool slowly to obtain pure crystals.

  • Chromatography: If crystallization does not provide sufficient purity, column chromatography on silica gel can be used, though it is less ideal for very large quantities. A gradient elution with a hexane/ethyl acetate mixture would be a suitable starting point.

References
  • Nitration reaction safety - YouTube. (2024).
  • Guggenheim, T. L. (2013). Chemistry, Process Design, and Safety for the Nitration Industry. National Academic Digital Library of Ethiopia.
  • University of Washington. (n.d.). NITRIC ACID SAFETY.
  • VelocityEHS. (2015). Nitric Acid Safety Tips & Health Hazards.
  • Vapourtec. (n.d.). Nitration Reactions | Continuous Flow Processing.
  • askIITians. (n.d.). What happens when anisole is nitrated?.
  • Vedantu. (n.d.). On Friedel-Crafts acetylation, anisole yields.
  • Brainly.in. (2018). Explain the nitration reaction of anisole.
  • PraxiLabs. (n.d.). Friedel Crafts Reaction Virtual Lab.
  • BenchChem. (2025). Friedel-Crafts acylation to produce aryl keto esters.
  • Study Mind. (n.d.). Friedel-Crafts Acylation and Alkylation (A-Level Chemistry).
  • BenchChem. (2025). Technical Support Center: Synthesis of Ethyl 6-(4-biphenyl)-6-oxohexanoate.
  • Google Patents. (n.d.). WO2007044270A1 - Process for producing high purity ketones by friedel-crafts acylation at low temperature.
  • BenchChem. (2025). Technical Support Center: Friedel-Crafts Acylation of Anisole Derivatives.
  • Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization - YouTube. (2020).
  • Master Organic Chemistry. (n.d.). Friedel-Crafts acylation of aromatic groups to give ketones.
  • IJSTM. (n.d.). RECENT ADVANCES IN FRIEDEL- CRAFTS REACTION.
  • University of Calgary. (n.d.). Ch12: Friedel-Crafts limitations.
  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.

Sources

Troubleshooting

Preventing polysubstitution in the synthesis of "Ethyl 6-(4-methoxy-3-nitrophenyl)-6-oxohexanoate"

An in-depth technical guide by a Senior Application Scientist. Technical Support Center: Synthesis of Ethyl 6-(4-methoxy-3-nitrophenyl)-6-oxohexanoate A Guide to Preventing Polysubstitution and Optimizing Reaction Outcom...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide by a Senior Application Scientist.

Technical Support Center: Synthesis of Ethyl 6-(4-methoxy-3-nitrophenyl)-6-oxohexanoate

A Guide to Preventing Polysubstitution and Optimizing Reaction Outcomes

Welcome to the technical support resource for the synthesis of Ethyl 6-(4-methoxy-3-nitrophenyl)-6-oxohexanoate. This guide is designed for researchers, chemists, and drug development professionals who are utilizing Friedel-Crafts acylation for this specific transformation. Here, we address common challenges, provide in-depth troubleshooting protocols, and explain the chemical principles behind optimizing this synthesis.

The synthesis of the target molecule involves the Friedel-Crafts acylation of 1-methoxy-2-nitrobenzene with an adipic acid derivative, typically ethyl 6-chloro-6-oxohexanoate. While Friedel-Crafts acylation is a powerful tool for forming C-C bonds with aromatic rings, the specific substrate in this reaction presents a unique set of challenges. The presence of both an activating group (-OCH₃) and a strongly deactivating group (-NO₂) on the aromatic ring makes the reaction sensitive to conditions and can lead to outcomes that are often misinterpreted, such as the formation of multiple products.

This guide will clarify that the primary challenge is not traditional polysubstitution (di-acylation), which is rare in this type of reaction, but rather issues of regioselectivity and reaction efficiency.

Frequently Asked Questions (FAQs)

Q1: I'm observing multiple spots on my TLC plate after the reaction. Is this polysubstitution?

A1: It is highly unlikely to be polysubstitution (the addition of two acyl groups). The acyl group added to the aromatic ring is electron-withdrawing, which deactivates the ring and makes a second acylation event energetically unfavorable.[1][2][3][4] The multiple products you are observing are almost certainly regioisomers—molecules where the acyl group has attached to different positions on the aromatic ring. This is a common issue of regioselectivity.

Q2: Why is polysubstitution not a major concern in Friedel-Crafts acylation?

A2: Unlike Friedel-Crafts alkylation, where the added alkyl group activates the ring and encourages further substitution, the acyl group in acylation is deactivating.[1][5] Furthermore, the Lewis acid catalyst (e.g., AlCl₃) complexes with the ketone product, further increasing this deactivating effect and effectively preventing a second reaction.[3]

Q3: My reaction is proceeding very slowly or not at all. What could be the cause?

A3: The primary cause is the presence of the nitro group (-NO₂) on the aromatic substrate. The nitro group is a powerful deactivating group that withdraws electron density from the ring, making it less nucleophilic and thus less reactive towards the electrophilic acylium ion.[1][6][7] Friedel-Crafts reactions are notoriously difficult on strongly deactivated rings.[1][6] The activating effect of the methoxy group (-OCH₃) is in direct competition with this deactivation.

Q4: Which regioisomer is the expected major product?

A4: The methoxy group is a strong ortho-, para- director, while the nitro group is a meta- director. The directing effect of the powerful activating methoxy group will dominate. Since the position para to the methoxy group is occupied (by the nitro group), substitution is directed to the two ortho positions. The primary product is expected to be acylation at position 6, which is ortho to the methoxy group and meta to the nitro group. Acylation at position 2 (also ortho to the methoxy group) is also possible but may be sterically hindered by the adjacent nitro group.

Troubleshooting Guide: From Theory to Practice

This section provides a systematic approach to overcoming the most common experimental hurdles.

Issue 1: Poor Regioselectivity and Formation of Isomeric Products

The most frequent challenge in this synthesis is controlling the position of acylation, leading to a mixture of products that complicates purification and reduces the yield of the desired isomer.

Underlying Cause: Competing Directing Effects

The regiochemical outcome is a battle between the electronic directives of the two substituents. The activating -OCH₃ group strongly directs incoming electrophiles to positions 2 and 6. The deactivating -NO₂ group directs to positions 2 and 6 (which are meta to it). While both groups direct to the same carbons, the reaction kinetics and thermodynamics at each site can be influenced by reaction conditions.

G cluster_substrate Substrate: 1-Methoxy-2-nitrobenzene cluster_outcome Potential Acylation Sites Substrate 1-Methoxy-2-nitrobenzene (-OCH3 at C1, -NO2 at C2) OCH3 -OCH3 (Activating) Directs Ortho (C2, C6) Directs Para (C4) Substrate->OCH3 has NO2 -NO2 (Deactivating) Directs Meta (C2, C4, C6) Substrate->NO2 has C6 Position C6 (Ortho to -OCH3, Meta to -NO2) ELECTRONICALLY FAVORED OCH3->C6 favors C2_position Position C2 (Ortho to -OCH3, Meta to -NO2) STERICALLY HINDERED OCH3->C2_position favors NO2->C6 allows NO2->C2_position allows

Caption: Competing directing effects on the aromatic ring.

Solutions & Optimization Protocol

  • Choice of Lewis Acid: The strength of the Lewis acid can significantly impact selectivity. A very strong Lewis acid like AlCl₃ can make the reaction less selective. Using a milder Lewis acid can sometimes favor the thermodynamically more stable product.

  • Temperature Control: Lowering the reaction temperature (e.g., 0 °C to -20 °C) decreases the overall reaction rate and can enhance selectivity by favoring the pathway with the lower activation energy, which typically leads to the major isomer.

  • Solvent Effects: The choice of solvent can influence the reactivity of the electrophile and the substrate. Less polar solvents like dichloromethane or 1,2-dichloroethane are standard. Highly polar solvents are generally avoided.

Table 1: Lewis Acid Selection Guide

Lewis AcidRelative StrengthTypical ConditionsNotes on Selectivity
AlCl₃Very Strong0 °C to RTHighly reactive, may reduce selectivity. Stoichiometric amounts needed.[4]
FeCl₃Strong25 °C to 80 °CA common alternative to AlCl₃.
SnCl₄Moderate-20 °C to 25 °CMilder conditions can improve selectivity in sensitive substrates.[8]
ZnCl₂Mild25 °C to 100 °COften used for more activated rings, may be too slow here but could offer high selectivity.[8]
Sc(OTf)₃Moderate/Reusable25 °C to 100 °CCan be effective in catalytic amounts and may offer unique selectivity.[9]
Issue 2: Low Conversion of Starting Material

Even with an optimized setup, the deactivating power of the nitro group can lead to low yields and incomplete reactions.

Underlying Cause: Electron-Poor Aromatic Ring

The nitro group's strong inductive and resonance electron-withdrawing effects reduce the nucleophilicity of the benzene ring, slowing down the rate-determining step of electrophilic attack.[7] Additionally, the Lewis acid can coordinate with the lone pairs on the methoxy group's oxygen, which can further reduce the ring's activation.[10]

G Start Reaction Start Monitor Monitor Reaction (TLC/GC) Start->Monitor Complete Reaction Incomplete (>20% Starting Material) Monitor->Complete No Workup Proceed to Workup Monitor->Workup Yes Troubleshoot Troubleshooting Options Complete->Troubleshoot Option1 Increase Temperature (e.g., from 0°C to RT) Troubleshoot->Option1 Option2 Increase Reaction Time (Monitor every 2h) Troubleshoot->Option2 Option3 Use Stronger Lewis Acid (e.g., switch ZnCl2 to AlCl3) Troubleshoot->Option3 Option1->Monitor Re-evaluate Option2->Monitor Re-evaluate Option3->Monitor Re-evaluate

Caption: Troubleshooting workflow for low reaction conversion.

Solutions & Optimization Protocol

  • Stoichiometry of Lewis Acid: For acylation reactions on deactivated rings, it is crucial to use at least a stoichiometric amount (1.0-1.2 equivalents) of the Lewis acid relative to the acylating agent. This is because the catalyst complexes with the product ketone, taking it out of the catalytic cycle.

  • Incremental Temperature Increase: If the reaction is sluggish at a low temperature, allow it to warm slowly to room temperature. Monitor by TLC to ensure that side product formation does not increase significantly with temperature.

  • Order of Addition: A standard and effective method is to pre-complex the acyl chloride with the Lewis acid before adding the aromatic substrate. This ensures the reactive acylium ion is fully formed.

Recommended Experimental Protocol

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, add anhydrous dichloromethane (solvent).

  • Catalyst Suspension: Cool the flask to 0 °C in an ice bath and slowly add anhydrous aluminum chloride (AlCl₃, 1.1 eq.).

  • Acylium Ion Formation: Add ethyl 6-chloro-6-oxohexanoate (1.0 eq.) dropwise to the stirred suspension over 15-20 minutes. Allow the mixture to stir for another 30 minutes at 0 °C. The reaction is often exothermic.[11]

  • Substrate Addition: Dissolve 1-methoxy-2-nitrobenzene (1.0 eq.) in a small amount of anhydrous dichloromethane and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress every hour using TLC or GC. If the reaction is slow, let the ice bath expire and allow the reaction to warm to room temperature, continuing to monitor.

  • Workup: Once the reaction is complete, cool the mixture back to 0 °C and very slowly quench it by adding crushed ice, followed by cold 1M HCl. This will hydrolyze the aluminum complexes.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3x). Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude product via flash column chromatography on silica gel.

References

  • University of Calgary. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Chemistry LibreTexts. [Link]

  • Ashenhurst, J. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]

  • Ashenhurst, J. (2018). Intramolecular Friedel-Crafts Reactions. Master Organic Chemistry. [Link]

  • Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. (2020). YouTube. [Link]

  • Andonian, A. Electronic Factors Affecting the Rate and Regioisomeric outcome of the Friedel-Crafts Acylation Reaction. Alex Andonian. [Link]

  • Wikipedia. (2023). Lewis acid catalysis. Wikipedia. [Link]

  • Chemistry Stack Exchange. (2017). Friedel-Crafts reaction of anisole? Chemistry Stack Exchange. [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Organic Chemistry Portal. [Link]

  • Quora. (2017). Why doesn't nitrobenzene undergo Friedel–Crafts reactions? Quora. [Link]

  • Testbook. (n.d.). Polysubstitution is a major drawback in. Testbook. [Link]

  • Verma, D. K., et al. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances. [Link]

  • Pescarmona, P. P., et al. (2022). Cooperative Lewis Acid/Metal Dual Catalysis for the Selective ortho-Alkylation of Phenols. ACS Sustainable Chemistry & Engineering. [Link]

  • Friedel Crafts Acylation of Anisole. (2006). Course Hero. [Link]

  • Reactions of Anisole | Nitration | Halogenation | Friedel Craft's Acylation | Acidic Hydrolysis. (2023). YouTube. [Link]

  • Friedel Craft's reaction of Anisole| Alkylation| Acylation| Organic Chemistry. (2023). YouTube. [Link]

Sources

Optimization

Technical Support Center: Characterization of Impirities in Ethyl 6-(4-methoxy-3-nitrophenyl)-6-oxohexanoate Samples

This technical support guide is designed for researchers, scientists, and drug development professionals working with "Ethyl 6-(4-methoxy-3-nitrophenyl)-6-oxohexanoate." This document provides in-depth troubleshooting gu...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with "Ethyl 6-(4-methoxy-3-nitrophenyl)-6-oxohexanoate." This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during the synthesis and purification of this compound, with a focus on impurity characterization. Our approach is grounded in established analytical principles to ensure the integrity and purity of your research materials.

Section 1: Understanding the Synthetic Landscape and Potential Impurities

The synthesis of Ethyl 6-(4-methoxy-3-nitrophenyl)-6-oxohexanoate typically involves two key chemical transformations: Friedel-Crafts acylation and nitration. The sequence of these reactions can vary, each presenting a unique impurity profile. Understanding the likely by-products of your chosen synthetic route is the first step in effective characterization and troubleshooting.

Likely Synthetic Pathways

Route A: Friedel-Crafts Acylation followed by Nitration

This pathway involves the acylation of anisole with an adipic acid derivative, such as ethyl 6-chloro-6-oxohexanoate, followed by the nitration of the resulting keto-ester.

Route B: Nitration followed by Friedel-Crafts Acylation

This route begins with the nitration of anisole to form 4-methoxy-nitrobenzene isomers, which are then subjected to Friedel-Crafts acylation.

Frequently Asked Questions (FAQs) - Potential Impurities

Q1: What are the most common impurities I should expect from the synthesis?

A1: The most common impurities are typically related to the starting materials, side reactions, and degradation. These can be broadly categorized as:

  • Process-Related Impurities:

    • Unreacted Starting Materials: Residual anisole, ethyl 6-chloro-6-oxohexanoate, or nitrated anisole derivatives.

    • Positional Isomers: During Friedel-Crafts acylation, acylation can occur at the ortho position to the methoxy group, leading to "Ethyl 6-(2-methoxy-nitrophenyl)-6-oxohexanoate" isomers. Nitration can also produce isomers, with the nitro group at different positions on the aromatic ring.[1][2][3]

    • Poly-acylated or Poly-nitrated Products: Although the acyl and nitro groups are deactivating, under harsh conditions, a second group can be added to the aromatic ring.

    • Demethylation Products: Strong Lewis acids used in Friedel-Crafts acylation, such as AlCl₃, can cause the demethylation of the methoxy group, resulting in a phenolic impurity.[4]

  • Degradation Products:

    • Nitroaromatic compounds can be susceptible to reduction or other degradation pathways depending on the storage and handling conditions.[5]

Q2: I see an unexpected peak in my HPLC that has a similar retention time to my main product. What could it be?

A2: A peak with a similar retention time is often a positional isomer. Due to their similar polarity and molecular weight, isomers can be challenging to separate. You may be observing an ortho- or meta-acylated product instead of the desired para-isomer. The nitration step can also lead to isomeric by-products.

Section 2: Analytical Troubleshooting and Characterization

Effective impurity profiling relies on a multi-technique approach. High-Performance Liquid Chromatography (HPLC) is excellent for separation and quantification, while Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy are crucial for structural elucidation.

High-Performance Liquid Chromatography (HPLC-UV) Troubleshooting
Observed Issue Potential Cause Troubleshooting Steps
Poor Peak Shape (Tailing or Fronting) Secondary interactions with the stationary phase, column overload, or inappropriate mobile phase pH.1. Optimize Mobile Phase: Adjust the pH of the mobile phase. For acidic compounds, a lower pH can improve peak shape. Consider using a different buffer. 2. Reduce Sample Concentration: Dilute your sample to avoid column overload. 3. Check Column Health: Flush the column or replace it if it's old or has been used with harsh conditions.
Inadequate Separation of Isomers The chosen stationary phase or mobile phase is not providing sufficient selectivity.1. Change Stationary Phase: A phenyl-hexyl column can offer different selectivity for aromatic compounds compared to a standard C18 column due to π-π interactions.[1] 2. Modify Mobile Phase: Alter the organic modifier (e.g., switch from acetonitrile to methanol) or adjust the gradient slope for better resolution.[2] 3. Adjust Temperature: Lowering the column temperature can sometimes improve the separation of isomers.
Drifting Retention Times Inconsistent mobile phase composition, temperature fluctuations, or column equilibration issues.1. Ensure Proper Mixing: If preparing the mobile phase online, ensure the mixer is functioning correctly. Hand-mixing can provide more consistency. 2. Use a Column Oven: Maintain a constant column temperature to ensure reproducible retention times. 3. Adequate Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.

Experimental Protocol: HPLC-UV Method for Isomer Separation

This protocol provides a starting point for developing a method to separate positional isomers of nitrophenyl compounds.

  • Instrumentation: Standard HPLC system with a UV detector.

  • Column: Phenyl-Hexyl column (e.g., 150 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient elution using methanol and water. A typical starting point is 30% methanol, increasing to 70% over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV detection at 270 nm.

  • Injection Volume: 10 µL.

Caption: This workflow outlines the key steps for developing and validating an HPLC method for impurity analysis.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Prep Prepare stock and working standards in mobile phase Equilibrate Equilibrate column Prep->Equilibrate Inject Inject sample Equilibrate->Inject Acquire Acquire chromatogram Inject->Acquire Integrate Integrate peaks Acquire->Integrate Identify Identify and quantify impurities Integrate->Identify

Caption: Workflow for HPLC method development and validation.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Structural Confirmation

Q3: My HPLC shows a new impurity peak after my sample has been stored for a week. How can I identify it?

A3: LC-MS is the ideal tool for identifying unknown degradation products. By obtaining the mass-to-charge ratio (m/z) of the impurity, you can propose a molecular formula. Tandem mass spectrometry (MS/MS) can then provide fragmentation patterns to help elucidate the structure.

  • Expected Fragmentation: For Ethyl 6-(4-methoxy-3-nitrophenyl)-6-oxohexanoate, common fragmentation patterns in MS/MS would involve cleavage at the ester and ketone functionalities.[6] You would expect to see fragments corresponding to the loss of the ethoxy group (-OC₂H₅) from the ester and cleavage of the acyl chain.

Logical Flow for Impurity Identification using LC-MS

LCMS_Impurity_ID Start Unknown Peak in HPLC LCMS_Analysis Perform LC-MS Analysis Start->LCMS_Analysis Get_Mass Obtain Accurate Mass (m/z) LCMS_Analysis->Get_Mass Propose_Formula Propose Molecular Formula Get_Mass->Propose_Formula MSMS_Analysis Perform MS/MS Fragmentation Propose_Formula->MSMS_Analysis Interpret_Fragments Interpret Fragmentation Pattern MSMS_Analysis->Interpret_Fragments Structure_Elucidation Elucidate Structure Interpret_Fragments->Structure_Elucidation

Sources

Troubleshooting

Improving the regioselectivity of acylation for "Ethyl 6-(4-methoxy-3-nitrophenyl)-6-oxohexanoate" synthesis

Optimizing Regioselectivity in Friedel-Crafts Acylation Welcome to our dedicated technical guide for researchers, chemists, and drug development professionals. This document provides in-depth troubleshooting advice and p...

Author: BenchChem Technical Support Team. Date: February 2026

Optimizing Regioselectivity in Friedel-Crafts Acylation

Welcome to our dedicated technical guide for researchers, chemists, and drug development professionals. This document provides in-depth troubleshooting advice and practical solutions for controlling the regioselectivity of the Friedel-Crafts acylation to synthesize Ethyl 6-(4-methoxy-3-nitrophenyl)-6-oxohexanoate. Our goal is to equip you with the scientific principles and field-tested protocols necessary to overcome common challenges in this specific synthesis.

The Challenge: Directing Acylation on a Substituted Aromatic Ring

The synthesis of Ethyl 6-(4-methoxy-3-nitrophenyl)-6-oxohexanoate via Friedel-Crafts acylation of 1-methoxy-2-nitrobenzene presents a classic regioselectivity challenge. The aromatic ring possesses two substituents with competing directing effects: a strongly activating ortho, para-directing methoxy group (-OCH₃) and a strongly deactivating meta-directing nitro group (-NO₂).[1][2][3][4] The desired product requires acylation at the C4 position, which is para to the methoxy group and ortho to the nitro group. Achieving high selectivity for this isomer over other potential products is critical for yield and purity.

This guide will walk you through the mechanistic considerations, troubleshooting strategies, and optimized protocols to maximize the formation of the desired product.

Troubleshooting Guide: A Mechanistic Approach

This section addresses common issues encountered during the synthesis in a question-and-answer format, focusing on the underlying chemical principles.

Q1: My reaction is producing a mixture of isomers. What are the likely side products and why?

A1: The formation of multiple isomers is the most common problem in this synthesis. The primary directing influence comes from the powerful activating effect of the methoxy group, which directs the incoming electrophile to the positions ortho and para to it.[1][5]

  • Desired Product: Acylation at the C4 position (para to -OCH₃). This is generally favored due to the strong directing power of the methoxy group and reduced steric hindrance compared to the ortho position.

  • Primary Side Product: Acylation at the C6 position (ortho to -OCH₃). This isomer forms because the methoxy group also activates this position. Steric hindrance from the adjacent methoxy and nitro groups can reduce the yield of this isomer, but it is often a significant byproduct.

  • Other Potential Byproducts: While the nitro group is deactivating, some acylation might occur meta to it, especially under harsh conditions. However, this is generally a minor product as the ring is strongly deactivated by the nitro group.[6][7]

The ratio of these products depends heavily on the reaction conditions, particularly the choice of Lewis acid and the temperature.

Q2: How do the electronic and steric effects of the methoxy and nitro groups dictate the point of acylation?

A2: Understanding the interplay of electronic and steric effects is key to controlling this reaction.

  • Electronic Effects: The methoxy group is a strong activating group due to its ability to donate electron density to the aromatic ring through resonance, stabilizing the positively charged intermediate (the arenium ion) formed during electrophilic aromatic substitution.[1] This effect is strongest at the ortho and para positions. Conversely, the nitro group is a powerful deactivating group, withdrawing electron density from the ring and destabilizing the arenium ion intermediate.[2][3][4] This deactivation is most pronounced at the ortho and para positions relative to the nitro group, making the meta position the least deactivated.[3][4] In the case of 1-methoxy-2-nitrobenzene, the activating effect of the methoxy group generally overrides the deactivating effect of the nitro group, directing the substitution to the positions it activates.

  • Steric Effects: The bulkiness of the acylating agent (the acylium ion complexed with the Lewis acid) and the substituents on the ring can influence the regioselectivity. The C6 position, being ortho to both the methoxy and nitro groups, is sterically hindered. This often leads to a preference for acylation at the less hindered C4 (para) position.

The following diagram illustrates the directing effects on the 1-methoxy-2-nitrobenzene ring:

Caption: Competing directing effects in the acylation of 1-methoxy-2-nitrobenzene.

Q3: What is the role of the Lewis acid catalyst, and how does its choice impact regioselectivity and yield?

A3: The Lewis acid is crucial for a Friedel-Crafts acylation. Its primary role is to generate the highly electrophilic acylium ion from the acyl chloride.[5][8][9]

Mechanism of Acylium Ion Formation: RCOCl + AlCl₃ → RCO⁺ + AlCl₄⁻

The choice and amount of Lewis acid can significantly affect the outcome:

  • Catalyst Strength: Stronger Lewis acids like AlCl₃ generate the acylium ion more readily, leading to faster reaction rates. However, they can sometimes decrease selectivity by making the electrophile so reactive that it overcomes the subtle energetic differences between the possible sites of attack. Milder Lewis acids, such as FeCl₃ or ZnCl₂, may offer better selectivity at the cost of longer reaction times or the need for higher temperatures.

  • Stoichiometry: Friedel-Crafts acylations often require stoichiometric amounts of the Lewis acid, not just catalytic amounts.[7][10] This is because the product, an aryl ketone, can form a stable complex with the Lewis acid, effectively sequestering it and halting the reaction.[7] Using at least one equivalent of the Lewis acid is standard practice.

  • Complexation: The Lewis acid can also coordinate with the oxygen atoms of the methoxy and nitro groups on the starting material. This can alter their electronic effects and influence regioselectivity.

For this specific synthesis, AlCl₃ is a common choice, but if selectivity is poor, consider exploring milder Lewis acids.

Q4: How can I optimize reaction conditions like temperature, solvent, and reaction time to improve my results?

A4: Fine-tuning the reaction conditions is essential for maximizing the yield of the desired isomer.

ParameterRecommendationRationale
Temperature Start at low temperatures (0 °C to -15 °C) and slowly warm to room temperature if the reaction is sluggish.The Friedel-Crafts acylation is often exothermic.[11] Lower temperatures generally favor the thermodynamically more stable para product over the ortho product by increasing the selectivity of the reaction.
Solvent Use non-polar, aprotic solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE). Ensure the solvent is anhydrous.These solvents are effective at dissolving the reactants and the Lewis acid complex without reacting with them. Water will deactivate the Lewis acid catalyst.[7]
Order of Addition Slowly add the acyl chloride to a mixture of the 1-methoxy-2-nitrobenzene and the Lewis acid in the solvent at a low temperature.This helps to control the exothermic reaction and maintain a low concentration of the highly reactive acylium ion, which can improve selectivity.
Reaction Time Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).Driving the reaction to completion is important for yield, but excessively long reaction times, especially at higher temperatures, can lead to byproduct formation.

A systematic approach to optimization, such as a Design of Experiments (DoE), can be highly effective in finding the optimal balance of these parameters.

Optimized Experimental Protocol

This protocol is a starting point for the regioselective acylation of 1-methoxy-2-nitrobenzene. Adjustments may be necessary based on your specific laboratory conditions and analytical results.

Materials:

ReagentMolar Mass ( g/mol )AmountMoles
1-methoxy-2-nitrobenzene153.141.53 g10 mmol
Aluminum Chloride (AlCl₃)133.341.47 g11 mmol
Ethyl 6-chloro-6-oxohexanoate192.642.12 g11 mmol
Dichloromethane (DCM), anhydrous-50 mL-

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet.

  • Initial Mixture: Charge the flask with 1-methoxy-2-nitrobenzene (10 mmol) and anhydrous dichloromethane (30 mL). Cool the mixture to 0 °C in an ice bath.

  • Lewis Acid Addition: Carefully add anhydrous aluminum chloride (11 mmol) to the stirred solution in portions, ensuring the temperature does not rise above 5 °C.

  • Acyl Chloride Addition: Dissolve ethyl 6-chloro-6-oxohexanoate (11 mmol) in anhydrous dichloromethane (20 mL) and add it to the dropping funnel. Add this solution dropwise to the reaction mixture over 30-45 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, continue stirring the reaction at 0 °C for 1 hour. Then, allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction's progress by TLC.

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly quench the reaction by the dropwise addition of ice-cold water (50 mL), followed by 1M HCl (20 mL).[1] This should be done carefully as the quenching process is highly exothermic.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 25 mL).

  • Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution (50 mL) and then with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the desired para isomer from any ortho isomer and other impurities.

The following workflow diagram summarizes the key steps in the process:

G start Start: Anhydrous Setup reagents Combine 1-methoxy-2-nitrobenzene and AlCl₃ in DCM at 0°C start->reagents addition Slowly add Ethyl 6-chloro-6-oxohexanoate solution at 0°C reagents->addition reaction Stir at 0°C, then warm to RT Monitor by TLC addition->reaction quench Quench with ice-cold H₂O/HCl reaction->quench workup Extract with DCM, wash with NaHCO₃ and brine quench->workup purify Dry, concentrate, and purify by column chromatography workup->purify end Product: Ethyl 6-(4-methoxy-3-nitrophenyl) -6-oxohexanoate purify->end

Caption: Experimental workflow for the regioselective acylation.

Analytical Methods for Isomer Determination

To effectively troubleshoot and optimize the reaction, you must be able to accurately determine the ratio of the desired para product to the ortho side product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is one of the most powerful tools for this. The aromatic protons of the different isomers will have distinct chemical shifts and coupling patterns. The integration of these signals can be used to quantify the isomer ratio.

  • Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These chromatographic techniques are excellent for separating and quantifying the isomers, provided that a suitable column and method are developed.[12][13]

Frequently Asked Questions (FAQs)
  • Q: Can I use an acid anhydride instead of an acyl chloride? A: Yes, acid anhydrides can be used in Friedel-Crafts acylations.[6] However, they are generally less reactive than acyl chlorides and may require higher temperatures or stronger Lewis acids. This could potentially decrease the regioselectivity.

  • Q: My yield is low, but my regioselectivity is good. What could be the issue? A: Low yield with good selectivity could be due to several factors:

    • Deactivated Substrate: The presence of the nitro group makes the starting material inherently less reactive than anisole itself.[6][14]

    • Moisture: The Lewis acid may have been deactivated by moisture.[7] Ensure all glassware is dry and solvents are anhydrous.

    • Insufficient Lewis Acid: As mentioned, the product complexes with the Lewis acid, so a stoichiometric amount is necessary.[7][10]

    • Incomplete Reaction: The reaction may not have gone to completion. Try extending the reaction time or slightly increasing the temperature after an initial low-temperature phase.

  • Q: Are there alternative, greener catalysts for this reaction? A: Research into solid acid catalysts like zeolites for Friedel-Crafts acylations is an active area.[15][16][17] These can offer advantages in terms of reusability and reduced waste, and their shape-selective properties can sometimes lead to very high regioselectivity for the para isomer.[15][16]

References
  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

  • Makihara, M., & Komura, K. (2017). A Novel Friedel-Crafts Acylation Reaction of Anisole for Production of 4-Methoxyacetophenone with High Selectivity and Sufficient Reusability of Mordenite Zeolite Catalyst. Green and Sustainable Chemistry, 7, 185-192. [Link]

  • Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]

  • University of Wisconsin-Madison. (n.d.). 13 Friedel-Crafts Acylation. [Link]

  • YouTube. (2020). Friedel Crafts Acylation Experiment Part 1, Prelab. [Link]

  • YouTube. (2020). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. [Link]

  • YouTube. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. [Link]

  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. [Link]

  • National Institutes of Health. (n.d.). Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis. [Link]

  • Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. [Link]

  • Scientific Research Publishing. (2017). A Novel Friedel-Crafts Acylation Reaction of Anisole for Production of 4-Methoxyacetophenone with High Selectivity and Sufficient Reusability of Mordenite Zeolite Catalyst. [Link]

  • ResearchGate. (2020). Synthesis and Use of Ethyl 6-Acetyloxyhexanoate as an Internal Standard: An Interdisciplinary Experiment for an Undergraduate Chemistry Laboratory. [Link]

  • ResearchGate. (n.d.). Optimization of Reaction Conditions. [Link]

  • YouTube. (2017). Directing Effect of the Nitro Group in EAS. [Link]

  • ResearchGate. (2017). A Novel Friedel-Crafts Acylation Reaction of Anisole for Production of 4-Methoxyacetophenone with High Selectivity and Sufficient Reusability of Mordenite Zeolite Catalyst. [Link]

  • Springer. (2007). Analytical Methods | Dynamic Stereochemistry of Chiral Compounds: Principles and Applications. [Link]

  • YouTube. (2018). Friedel Crafts Acylation of Benzene Reaction Mechanism. [Link]

  • National Institutes of Health. (n.d.). N-(4-Methoxy-2-nitrophenyl)acetamide. [Link]

  • ACS Omega. (2022). Regioselective Friedel–Crafts Acylation Reaction Using Single Crystalline and Ultrathin Nanosheet Assembly of Scrutinyite-SnO2. [Link]

  • Organic Letters. (n.d.). A Simple Catalytic Method for the Regioselective Halogenation of Arenes. [Link]

  • ACS Publications. (2022). Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. [Link]

  • Chiralpedia. (2025). Part 7: Analytical Techniques for Stereochemistry. [Link]

  • PubMed Central. (2012). A reactivity-selectivity study of the Friedel-Crafts acetylation of 3,3′-dimethylbiphenyl and the oxidation of the acetyl derivatives. [Link]

  • Quora. (2018). Why is the nitro group a metal director in aromatic electrophilic reactions?. [Link]

  • Chemguide. (n.d.). The acylation of benzene - electrophilic substitution. [Link]

  • Chemistry LibreTexts. (2024). 16.4: Substituent Effects in Electrophilic Substitutions. [Link]

  • ResearchGate. (n.d.). Novel Methods for the Separation of Optical Isomers. [Link]

  • Master Organic Chemistry. (2019). Enantiomers vs Diastereomers vs The Same? Two Methods For Solving Problems. [Link]

  • Frontiers. (n.d.). Acylation of Anisole With Benzoyl Chloride Over Rapidly Synthesized Fly Ash–Based HBEA Zeolite. [Link]

  • Vedantu. (n.d.). In electrophilic aromatic substitution reaction, the nitro group is meta directing because it. [Link]

  • Royal Society of Chemistry. (n.d.). Regioselective Friedel–Crafts acylation of 2,3,4,5-tetrahydro-1H-2-benzazepine and related nitrogen heterocycles. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Comparative Guide to the Quantification of Ethyl 6-(4-methoxy-3-nitrophenyl)-6-oxohexanoate

Welcome to a detailed analytical comparison for the quantification of Ethyl 6-(4-methoxy-3-nitrophenyl)-6-oxohexanoate. As a key intermediate in various synthetic pathways, particularly in pharmaceutical development, the...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to a detailed analytical comparison for the quantification of Ethyl 6-(4-methoxy-3-nitrophenyl)-6-oxohexanoate. As a key intermediate in various synthetic pathways, particularly in pharmaceutical development, the ability to accurately and reliably measure its concentration is paramount for ensuring process control, quality assurance, and regulatory compliance. This guide is designed for researchers, scientists, and drug development professionals, offering an in-depth look at the most applicable analytical techniques. We will move beyond mere protocols to explore the causality behind methodological choices, ensuring each approach is robust and self-validating.

The molecular structure of Ethyl 6-(4-methoxy-3-nitrophenyl)-6-oxohexanoate, with its distinct keto, ester, and nitroaromatic functionalities, lends itself to several analytical techniques. The presence of the nitroaromatic chromophore is particularly advantageous for spectrophotometric and chromatographic detection. In this guide, we will compare three primary methods: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Vis Spectrophotometry. Each method will be evaluated based on its specificity, sensitivity, precision, and practicality for its intended purpose.

Pillar 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is the workhorse of the pharmaceutical industry for good reason. For a non-volatile, moderately polar molecule like Ethyl 6-(4-methoxy-3-nitrophenyl)-6-oxohexanoate, it offers an unparalleled combination of separation efficiency, sensitivity, and specificity.

Expertise & Experience: The Rationale for HPLC-UV

The choice of reverse-phase HPLC is a logical starting point. The molecule's structure suggests it will be well-retained on a non-polar stationary phase (like C18) and eluted with a polar mobile phase (like a mixture of acetonitrile and water). The nitroaromatic group is a strong chromophore, which allows for highly sensitive detection using a UV detector at its wavelength of maximum absorbance (λmax). This method separates the target analyte from potential impurities, starting materials, and by-products, making it a highly specific quantitative technique. The validation of such methods is a regulatory requirement to ensure the reliability and accuracy of the analytical data.[1][2]

Experimental Protocol: Reverse-Phase HPLC-UV

1. Instrumentation and Conditions:

  • System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (e.g., 60:40 v/v). The exact ratio should be optimized for ideal retention time and peak shape.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Determined by scanning a standard solution from 200-400 nm to find the λmax.

  • Injection Volume: 10 µL.

2. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of Ethyl 6-(4-methoxy-3-nitrophenyl)-6-oxohexanoate reference standard and dissolve in 10 mL of mobile phase.

  • Working Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase.

  • Sample Preparation: Dissolve the sample containing the analyte in the mobile phase to achieve a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

3. Analysis and Calibration:

  • Inject the working standards to construct a calibration curve by plotting peak area against concentration.

  • Inject the prepared sample.

  • Quantify the analyte in the sample using the linear regression equation from the calibration curve.

Workflow for HPLC-UV Method Development

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing P1 Prepare Mobile Phase (e.g., ACN:Water) P2 Prepare Standard & Sample Solutions A1 Equilibrate C18 Column P2->A1 A2 Inject Sample (10 µL) A1->A2 A3 Isocratic Elution (1.0 mL/min) A2->A3 A4 UV Detection at λmax A3->A4 D1 Integrate Peak Area A4->D1 D2 Construct Calibration Curve D1->D2 D3 Calculate Concentration D2->D3

Caption: Workflow for HPLC-UV analysis.

Pillar 2: Gas Chromatography (GC)

Gas chromatography is a powerful technique for volatile and thermally stable compounds.[3] For our target molecule, its applicability hinges on its thermal stability. The presence of the nitro group makes it highly responsive to an Electron Capture Detector (ECD) or a Nitrogen-Phosphorus Detector (NPD), offering excellent sensitivity.[4]

Expertise & Experience: The Rationale for GC

While HPLC is often the first choice, GC can be a valuable alternative, especially for detecting trace-level impurities if they are more volatile than the main component. The primary concern is the potential for thermal degradation of the keto ester in the high-temperature injector port.[5] To mitigate this, a cool on-column or split/splitless injection with a deactivated liner is crucial.[6] An ECD is highly selective for electrophilic groups like nitroaromatics, which can significantly reduce matrix interference and provide lower detection limits than HPLC-UV.[4]

Experimental Protocol: GC-ECD

1. Instrumentation and Conditions:

  • System: A GC system equipped with a split/splitless or cool on-column inlet, an autosampler, and an Electron Capture Detector (ECD).

  • Column: A low-to-mid polarity capillary column (e.g., DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Nitrogen or Argon/Methane, high purity, at a constant flow or pressure.

  • Inlet Temperature: Optimized to ensure volatilization without degradation (e.g., start at 250 °C and adjust as needed).

  • Oven Temperature Program:

    • Initial Temperature: 150 °C, hold for 1 min.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 min at 280 °C.

  • Detector Temperature: 300 °C.

2. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of a high-purity solvent like ethyl acetate or toluene.

  • Working Standards: Prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10 µg/mL) by diluting the stock solution. The concentration range for ECD is typically lower than for HPLC-UV.

  • Sample Preparation: Dissolve the sample in the chosen solvent to achieve a concentration within the calibration range.

3. Analysis and Calibration:

  • Perform injections of the working standards to generate a calibration curve. Note that the ECD can have a non-linear response, so a multi-point calibration is essential.

  • Inject the sample.

  • Quantify the analyte using the calibration curve.

Workflow for GC-ECD Analysis

GC_Workflow cluster_prep Preparation cluster_gc GC Analysis cluster_data Data Processing P1 Prepare Standards & Samples in Ethyl Acetate A1 Splitless Injection (1 µL) P1->A1 A2 Separation on DB-5 Column (Temp. Program) A1->A2 A3 ECD Detection A2->A3 D1 Integrate Peak Area A3->D1 D2 Generate Calibration Curve D1->D2 D3 Calculate Concentration D2->D3

Caption: Workflow for GC-ECD analysis.

Pillar 3: UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a straightforward and rapid technique based on the Beer-Lambert law.[7] It is an excellent tool for quantifying a known pure substance or for high-throughput screening, but it lacks the specificity of chromatographic methods.

Expertise & Experience: The Rationale for UV-Vis Spectrophotometry

The conjugated system of the nitroaromatic ring in the target molecule will produce strong UV-Vis absorbance, making this method highly feasible.[8][9] Its primary advantage is speed and simplicity. However, its major drawback is the lack of specificity. Any impurity or other component in the sample matrix that absorbs light at the same wavelength will lead to an overestimation of the analyte's concentration. Therefore, this method is best suited for the analysis of highly pure samples, such as a final product check, rather than for complex in-process mixtures. Derivatization with reagents like 2,4-dinitrophenylhydrazine (DNPH) can be used to target the ketone, but this adds complexity and may not be necessary given the inherent chromophore.[10]

Experimental Protocol: UV-Vis Spectrophotometry

1. Instrumentation:

  • A dual-beam UV-Vis spectrophotometer.

  • Matched quartz cuvettes (1 cm path length).

2. Standard and Sample Preparation:

  • Solvent Selection: Choose a UV-transparent solvent in which the analyte is soluble (e.g., ethanol or acetonitrile).

  • Determine λmax: Prepare a dilute solution of the analyte (e.g., 10 µg/mL) and scan the UV-Vis spectrum from 200-400 nm against a solvent blank to identify the wavelength of maximum absorbance (λmax).

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 100 mL of the chosen solvent.

  • Working Standards: Prepare a series of standards (e.g., 2, 4, 6, 8, 10 µg/mL) by diluting the stock solution.

  • Sample Preparation: Dissolve the sample in the solvent to obtain a theoretical concentration within the calibration range and an absorbance reading ideally between 0.2 and 0.8.

3. Analysis and Calibration:

  • Set the spectrophotometer to λmax.

  • Zero the instrument using a solvent blank.

  • Measure the absorbance of each working standard.

  • Plot absorbance vs. concentration to create a calibration curve.

  • Measure the absorbance of the sample solution and determine its concentration from the calibration curve.

Workflow for UV-Vis Spectrophotometry

UVVis_Workflow cluster_prep Preparation cluster_analysis Spectrophotometric Measurement cluster_data Data Analysis P1 Determine λmax P2 Prepare Calibration Standards P1->P2 P3 Prepare Sample Solution P2->P3 A1 Set Wavelength to λmax P3->A1 A2 Measure Absorbance of Standards & Sample A1->A2 D1 Plot Calibration Curve (Absorbance vs. Conc.) A2->D1 D2 Determine Sample Concentration D1->D2

Caption: Workflow for UV-Vis analysis.

Method Validation and Performance Comparison

Analytical method validation is the documented process that demonstrates an analytical method is suitable for its intended purpose.[1] Key parameters defined by the International Council for Harmonisation (ICH) guidelines include accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantification (LOQ).[11]

The table below provides a comparative summary of the expected performance of the three discussed methods for the quantification of Ethyl 6-(4-methoxy-3-nitrophenyl)-6-oxohexanoate. The values are representative and would need to be experimentally determined during a formal validation study.

Parameter HPLC-UV GC-ECD UV-Vis Spectrophotometry
Specificity High (Separates from impurities)High (Separates from impurities)Low (Prone to interference)
Linearity (R²) > 0.999> 0.995 (May require quadratic fit)> 0.999
Range (µg/mL) 1 - 1000.1 - 102 - 10
LOD (µg/mL) ~0.1~0.01~0.5
LOQ (µg/mL) ~0.3~0.03~1.5
Precision (%RSD) < 2%< 5%< 2%
Accuracy (% Recovery) 98 - 102%95 - 105%98 - 102% (in pure sample)
Analysis Time/Sample 10 - 15 min15 - 20 min< 1 min
Cost & Complexity ModerateHighLow

Conclusion and Recommendation

For researchers, scientists, and drug development professionals, the choice of analytical method is dictated by the specific requirements of the analysis.

  • HPLC-UV stands out as the most robust and reliable method for the quantification of Ethyl 6-(4-methoxy-3-nitrophenyl)-6-oxohexanoate in virtually any context, from in-process control to final product release and stability testing. Its high specificity ensures that the measurement is accurate even in the presence of impurities.

  • GC-ECD is a highly sensitive alternative, particularly useful for trace analysis or when orthogonal verification of the HPLC method is required. Its implementation requires careful consideration of the analyte's thermal stability.

  • UV-Vis Spectrophotometry is a valuable tool for rapid, high-throughput screening of pure samples. Its simplicity and speed are unmatched, but its utility is limited by its inherent lack of specificity, making it unsuitable for analyzing complex mixtures.

Ultimately, a well-validated HPLC-UV method represents the gold standard for this application, providing the accuracy, precision, and specificity required to meet the stringent demands of the pharmaceutical industry.

References

  • Agilent Technologies. (n.d.). GC Analysis of Nitroaromatics and Explosives Using the Agilent 255 Dual Plasma NCD.
  • U.S. Environmental Protection Agency. (n.d.). Method 8091: Nitroaromatics and Cyclic Ketones by Gas Chromatography.
  • BenchChem. (n.d.). Application Notes & Protocols for the Analysis of Nitroaromatic Compounds by Gas Chromatography-Mass Spectrometry (GC-MS).
  • Pharma Beginners. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
  • Creaser, C. S., & Stygall, J. W. (1994). Determination of Nitroaromatic, Nitramine, and Nitrate Ester Explosives in Water Using Solid-Phase Extraction and Gas Chromatography. Analytical Chemistry, 66(18), 2947-2953.
  • BenchChem. (n.d.). Comparative analysis of analytical methods for nitroaromatic compounds.
  • Profound. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
  • S. L. P. Kumar and S. K. S. Kumar. (n.d.). Analytical method validation: A brief review.
  • Quality Assistance. (2023, April 13). Analytical Method Validation: are your analytical methods suitable for intended use?.
  • Sahoo, C. K., Sudhakar, M., Sahoo, N. K., Rao, S. R. M., & Panigrahy, U. P. (2018). Validation of Analytical Methods: A Review. International Journal of Chromatography and Separation Techniques, IJCST-112.
  • Mettler Toledo. (n.d.). Carbonyl in Aldehyde & Ketone - UV Vis Spectroscopy.
  • Parimala, L., & Santhanalakshmi, J. (2014). Studies on the Iron Nanoparticles Catalyzed Reduction of Substituted Aromatic Ketones to Alcohols. Journal of Chemistry, 2014, 1-10.
  • HunterLab. (2023, March 15). UV Spectrophotometry as a Pharmaceutical Testing Solution.
  • PROAnalytics. (2018, December 19). Using Spectrophotometer To Determine Concentration (UV/VIS).

Sources

Comparative

A Comparative Guide to the HPLC and GC-MS Analysis of Ethyl 6-(4-methoxy-3-nitrophenyl)-6-oxohexanoate

In the landscape of pharmaceutical development and chemical synthesis, the rigorous characterization of novel chemical entities is paramount. This guide provides an in-depth comparative analysis of two cornerstone analyt...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and chemical synthesis, the rigorous characterization of novel chemical entities is paramount. This guide provides an in-depth comparative analysis of two cornerstone analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the quantitative and qualitative assessment of Ethyl 6-(4-methoxy-3-nitrophenyl)-6-oxohexanoate. This compound, a substituted ketoester bearing a nitroaromatic moiety, presents unique analytical challenges and necessitates robust, validated methods for its accurate determination.

This document is intended for researchers, analytical scientists, and quality control professionals. It will delve into the theoretical underpinnings, practical considerations, and experimental protocols for both HPLC and GC-MS, supported by comparative data and guided by established principles of analytical method validation.

Physicochemical Properties and Analytical Considerations

Ethyl 6-(4-methoxy-3-nitrophenyl)-6-oxohexanoate is a molecule characterized by a polar aromatic nitro group, a keto functional group, and an ester. Its structure suggests a moderate polarity and a molecular weight that makes it amenable to both HPLC and GC-MS analysis, albeit with different considerations for each technique. The presence of a UV-absorbing chromophore (the nitroaromatic ring) makes UV detection in HPLC a straightforward choice. For GC-MS, its volatility will be a key determinant of analytical success.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a powerful technique for the separation of non-volatile and thermally labile compounds, making it an excellent first choice for the analysis of Ethyl 6-(4-methoxy-3-nitrophenyl)-6-oxohexanoate. The separation is based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase.

Rationale for Method Development

A reversed-phase HPLC method is the most logical starting point. The nonpolar stationary phase (typically C18) will interact with the aromatic ring and the alkyl chain of the hexanoate moiety, while a polar mobile phase will elute the compound. The presence of the nitro group and methoxy group on the phenyl ring provides sufficient polarity to ensure good interaction with the mobile phase and avoid excessively long retention times. The separation of nitroaromatic compounds is a well-established application for HPLC.[1][2][3]

Detailed Experimental Protocol: HPLC-UV

System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

Chromatographic Conditions:

ParameterValueJustification
Column C18, 4.6 x 150 mm, 5 µmA standard choice for reversed-phase chromatography, offering good resolution and efficiency.
Mobile Phase A 0.1% Formic Acid in WaterProvides good peak shape and ionization for potential MS detection.
Mobile Phase B AcetonitrileA common organic modifier with good UV transparency.
Gradient 0-10 min, 30-70% B; 10-15 min, 70-90% B; 15-17 min, 90% B; 17-18 min, 90-30% B; 18-25 min, 30% BA gradient elution is necessary to ensure elution of the analyte in a reasonable time with good peak shape and to clean the column of any less polar impurities.
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm ID column.
Column Temperature 30 °CEnsures reproducible retention times.
Injection Volume 10 µLA standard injection volume.
Detection Wavelength 254 nmA common wavelength for the detection of aromatic compounds. A full UV scan should be performed to determine the optimal wavelength.
Sample Preparation Dissolve 1 mg of the compound in 10 mL of acetonitrile to prepare a 100 µg/mL stock solution. Further dilute as needed.Acetonitrile is a good solvent for the compound and is compatible with the mobile phase.
System Suitability and Method Validation

Before any sample analysis, it is crucial to perform a system suitability test (SST) to ensure the chromatographic system is performing adequately.[4][5][6] The method should then be validated according to ICH or USP guidelines to demonstrate its suitability for the intended purpose.[7][8][9][10][11]

System Suitability Test (SST) Parameters:

ParameterAcceptance Criteria
Tailing Factor (T) T ≤ 2.0
Theoretical Plates (N) N ≥ 2000
Relative Standard Deviation (RSD) of Peak Area (n=6) ≤ 2.0%
Relative Standard Deviation (RSD) of Retention Time (n=6) ≤ 1.0%

Method Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of test results to the true value.

  • Precision (Repeatability and Intermediate Precision): The degree of scatter between a series of measurements.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Visualizing the HPLC Workflow

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_data Data Acquisition & Analysis Sample Prepare Standard/Sample Solution Injector Autosampler Sample->Injector MobilePhase Prepare Mobile Phases (A & B) Pump Pump & Gradient Mixer MobilePhase->Pump Pump->Injector Column C18 Column Injector->Column Detector UV-Vis Detector Column->Detector CDS Chromatography Data System (CDS) Detector->CDS Analysis Integration & Quantification CDS->Analysis Report Generate Report Analysis->Report

Caption: A streamlined workflow for the HPLC analysis of Ethyl 6-(4-methoxy-3-nitrophenyl)-6-oxohexanoate.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds. The separation is based on the partitioning of the analyte between a gaseous mobile phase (carrier gas) and a liquid or solid stationary phase coated on the inside of a capillary column. The mass spectrometer provides structural information, allowing for confident identification.

Rationale for Method Development

The viability of GC-MS for analyzing Ethyl 6-(4-methoxy-3-nitrophenyl)-6-oxohexanoate depends on its thermal stability and volatility. Ketoesters can be analyzed by GC-MS, but the presence of the nitro group can sometimes lead to thermal degradation.[12][13][14] Therefore, a lower injection port temperature and a temperature program that does not exceed the compound's decomposition temperature are crucial. The primary advantage of GC-MS is the high degree of certainty in identification provided by the mass spectrum.

Detailed Experimental Protocol: GC-MS

System: A standard GC-MS system equipped with a split/splitless injector, a capillary column, and a mass selective detector.

Chromatographic and Mass Spectrometric Conditions:

ParameterValueJustification
Column HP-5ms, 30 m x 0.25 mm, 0.25 µmA common, non-polar column suitable for a wide range of compounds.
Carrier Gas HeliumAn inert carrier gas providing good efficiency.
Flow Rate 1.0 mL/min (constant flow)A typical flow rate for a 0.25 mm ID column.
Inlet Temperature 250 °CHigh enough for volatilization but low enough to minimize thermal degradation. This may need optimization.
Injection Mode Split (50:1)To prevent column overloading. Splitless may be used for trace analysis.
Injection Volume 1 µLA standard injection volume.
Oven Program 100 °C (hold 1 min), then 10 °C/min to 280 °C (hold 5 min)A starting temperature to ensure good peak shape for early eluting compounds, followed by a ramp to elute the target analyte and a hold to clean the column.
Transfer Line Temp 280 °CTo prevent condensation of the analyte before entering the mass spectrometer.
Ion Source Temp 230 °CA standard ion source temperature.
Ionization Mode Electron Ionization (EI) at 70 eVThe standard ionization technique for GC-MS, providing reproducible fragmentation patterns.
Mass Range m/z 40-500A wide enough range to capture the molecular ion and major fragment ions.
Sample Preparation Dissolve 1 mg of the compound in 10 mL of ethyl acetate to prepare a 100 µg/mL stock solution. Further dilute as needed.Ethyl acetate is a common and appropriate solvent for GC-MS analysis.
System Suitability and Method Validation

Similar to HPLC, system suitability and method validation are critical for ensuring the quality of GC-MS data.

System Suitability Test (SST) Parameters:

ParameterAcceptance Criteria
Peak Shape Symmetrical
Signal-to-Noise Ratio (S/N) S/N ≥ 10 for a low-level standard
Relative Standard Deviation (RSD) of Peak Area (n=6) ≤ 5.0%
Relative Standard Deviation (RSD) of Retention Time (n=6) ≤ 0.5%

Method Validation Parameters: The same parameters as for HPLC (Specificity, Linearity, Accuracy, Precision, LOD, LOQ, and Robustness) should be evaluated.

Visualizing the GC-MS Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS System cluster_data Data Acquisition & Analysis Sample Prepare Standard/Sample in Volatile Solvent Injector GC Inlet Sample->Injector Column Capillary Column Injector->Column MS Mass Spectrometer (EI Source, Quadrupole Analyzer, Detector) Column->MS Control Instrument Control & Data Acquisition MS->Control Analysis Peak Identification (Library Search) & Quantification Control->Analysis Report Generate Report Analysis->Report

Caption: A comprehensive workflow for the GC-MS analysis of Ethyl 6-(4-methoxy-3-nitrophenyl)-6-oxohexanoate.

Comparative Performance Analysis

FeatureHPLC-UVGC-MS
Selectivity Good, based on retention time. Co-elution is possible.Excellent, based on both retention time and mass spectrum.
Sensitivity Good, typically in the low ng range.Excellent, often in the pg range.
Identification Confidence Moderate, based on retention time matching with a standard.High, based on mass spectral library matching and fragmentation patterns.
Sample Throughput Moderate, typical run times are 15-30 minutes.Moderate, with similar run times to HPLC.
Thermal Stability Requirement Not required. Suitable for thermally labile compounds.Essential. Not suitable for compounds that degrade at elevated temperatures.
Derivatization Generally not required.May be required for non-volatile or polar compounds, but likely not for the target analyte.
Instrumentation Cost LowerHigher
Ease of Use Relatively straightforward.More complex due to the vacuum system and MS tuning.

Conclusion and Recommendations

Both HPLC-UV and GC-MS are viable techniques for the analysis of Ethyl 6-(4-methoxy-3-nitrophenyl)-6-oxohexanoate. The choice of method will depend on the specific analytical goal.

  • For routine quality control and purity assessment , where the identity of the compound is already confirmed, HPLC-UV is the more practical and cost-effective choice. It is robust, reliable, and does not require the compound to be thermally stable.

  • For definitive identification, structural elucidation of impurities, and trace-level analysis , GC-MS is the superior technique. The mass spectral data provides an unparalleled level of confidence in the identity of the analyte and any related substances. However, careful optimization of the GC conditions is necessary to avoid thermal degradation.

In a comprehensive drug development program, both techniques would likely be employed: HPLC for routine assays and GC-MS for initial characterization and impurity identification. A thorough understanding of the principles and practicalities of each technique, as outlined in this guide, is essential for generating accurate and reliable analytical data.

References

  • PubChem. Ethyl 6-(3-methylphenyl)-6-oxohexanoate. National Center for Biotechnology Information. [Link]

  • ResearchGate. GC/MS chromatogram of keto acid methyl ester standard (A) and the.... [Link]

  • MicroSolv Technology Corporation. Nitroaromatic and Nitroamine Explosives Analyzed with HPLC. [Link]

  • Pharmaguideline. System Suitability in HPLC Analysis. [Link]

  • Rojas-Mayorga, C., et al. (2023). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. Molecules, 28(19), 6821. [Link]

  • Agilent Technologies. Evaluating System Suitability. [Link]

  • Naveen, C., et al. (2005). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Journal of GXP Compliance, 9(4), 44-55. [Link]

  • Płotka-Wasylka, J., et al. (2016). DETERMINATION OF NITROAROMATIC COMPOUNDS IN SOIL SAMPLES BY HPLC, USING ON-LINE PRECONCENTRATION. Journal of Liquid Chromatography & Related Technologies, 39(5-6), 255-261. [Link]

  • U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. [Link]

  • Agilent Technologies. Optimizing the Separation of 20 Nitro-aromatics.... [Link]

  • ChemSynthesis. methyl 4-methyl-6-oxohexanoate. [Link]

  • ResearchGate. Transesterfication of β-keto esters during gas chromatography and their tautomers separation. [Link]

  • Szaleniec, M., et al. (2015). Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum. Applied Microbiology and Biotechnology, 99(12), 5145-5158. [Link]

  • PubChem. Ethyl 1-(4-methoxyphenyl)-6-(4-nitrophenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate. National Center for Biotechnology Information. [Link]

  • Paputa-Peck, M. C., et al. (1983). Capillary column gas chromatographic determination of nitro polycyclic aromatic compounds in particulate extracts. Analytical Chemistry, 55(12), 1946-1954. [Link]

  • Pawar, A., et al. (2023). Analytical Method Validation: ICH and USP Perspectives. International Journal of Research and Review, 10(8), 1-10. [Link]

  • Kumar, S., & Kumar, A. (2020). Analytical method validation: A brief review. PharmaTutor, 8(3), 1-10. [Link]

  • Pharmaffiliates. Ethyl 1-(4-methoxyphenyl)-6-(4-nitrophenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate. [Link]

  • Chromatography Forum. Quantification of Esters by GC-MS. [Link]

  • Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250-272. [Link]

  • PubChem. Ethyl 6-oxohexanoate. National Center for Biotechnology Information. [Link]

  • Venkatramani, C. J., et al. (2022). Development of a System Suitability Test for Two-Dimensional Liquid Chromatography. LCGC North America, 40(7), 312-320. [Link]

  • USP. Proposals for the Development, Composition, and Routine Use of System Suitability Standard Mixtures in Support of Chromatographic Screening for. [Link]

  • Pharmaceutical Updates. System suitability in HPLC Analysis. [Link]

Sources

Validation

A Comparative Guide to the Synthesis of Ethyl 6-(4-methoxy-3-nitrophenyl)-6-oxohexanoate

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth comparison of two primary synthetic routes for the preparation of Ethyl 6-(4-methoxy-3-nitrophenyl)-6-oxohexanoate, a keto-e...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of two primary synthetic routes for the preparation of Ethyl 6-(4-methoxy-3-nitrophenyl)-6-oxohexanoate, a keto-ester derivative of potential interest in medicinal chemistry and drug discovery. The routes are analyzed based on their chemical principles, procedural advantages, and potential challenges, supported by established organic synthesis transformations.

Introduction

Ethyl 6-(4-methoxy-3-nitrophenyl)-6-oxohexanoate possesses a substituted benzoyl moiety linked to a six-carbon ester chain. This structural motif is found in various pharmacologically active molecules. The strategic placement of the methoxy and nitro groups on the phenyl ring, along with the keto-ester functionality, makes it a versatile intermediate for further chemical modifications. The selection of an optimal synthetic route is crucial for efficient and scalable production. This guide compares two logical and feasible synthetic pathways:

  • Route 1: Friedel-Crafts acylation of 2-nitroanisole followed by esterification.

  • Route 2: Friedel-Crafts acylation of anisole, followed by regioselective nitration and subsequent esterification.

Route 1: Acylation of a Pre-functionalized Aromatic Ring

This route introduces the nitro and methoxy functionalities at the outset, utilizing 2-nitroanisole as the starting aromatic compound. The key transformation is the Friedel-Crafts acylation to introduce the six-carbon chain.

Scientific Rationale

The cornerstone of this route is the electrophilic aromatic substitution of 2-nitroanisole. The regioselectivity of the Friedel-Crafts acylation is governed by the directing effects of the substituents on the aromatic ring. The methoxy group (-OCH₃) is a strongly activating, ortho-, para-directing group due to its electron-donating resonance effect. Conversely, the nitro group (-NO₂) is a strongly deactivating, meta-directing group due to its electron-withdrawing inductive and resonance effects. In 2-nitroanisole, these effects work in concert to direct the incoming electrophile (the acylium ion) to the position para to the methoxy group and meta to the nitro group, which is the desired C-4 position for acylation. This convergence of directing effects is a significant advantage, promising high regioselectivity.

Workflow Diagram

Route 1 start 2-Nitroanisole + Mono-ethyl adipoyl chloride step1 Friedel-Crafts Acylation (Lewis Acid Catalyst, e.g., AlCl3) start->step1 intermediate 6-(4-methoxy-3-nitrophenyl)- 6-oxohexanoic acid step1->intermediate step2 Esterification (Ethanol, Acid Catalyst) intermediate->step2 product Ethyl 6-(4-methoxy-3-nitrophenyl) -6-oxohexanoate step2->product

Caption: Synthetic workflow for Route 1.

Experimental Protocol

Step 1: Friedel-Crafts Acylation of 2-Nitroanisole

  • To a stirred suspension of anhydrous aluminum chloride (1.1 to 1.5 equivalents) in a dry, inert solvent (e.g., dichloromethane or 1,2-dichloroethane) under a nitrogen atmosphere, cool the mixture to 0-5 °C using an ice bath.

  • Slowly add a solution of mono-ethyl adipoyl chloride (1.0 equivalent) in the same solvent to the cooled suspension.

  • To this mixture, add a solution of 2-nitroanisole (1.0 equivalent) in the same solvent dropwise, maintaining the temperature between 0-5 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction is quenched by carefully pouring the mixture into a beaker of crushed ice and concentrated hydrochloric acid.

  • The organic layer is separated, and the aqueous layer is extracted with the solvent.

  • The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure to yield crude 6-(4-methoxy-3-nitrophenyl)-6-oxohexanoic acid, which can be purified by recrystallization or column chromatography.

Step 2: Esterification

  • Dissolve the 6-(4-methoxy-3-nitrophenyl)-6-oxohexanoic acid (1.0 equivalent) in an excess of absolute ethanol.

  • Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.

  • Heat the mixture to reflux for several hours, monitoring the reaction by TLC until the starting material is consumed.[1][2][3]

  • After cooling, the excess ethanol is removed under reduced pressure.

  • The residue is dissolved in an organic solvent like ethyl acetate and washed with water, saturated sodium bicarbonate solution, and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to give the crude ethyl ester.

  • Purification by column chromatography on silica gel yields the final product, Ethyl 6-(4-methoxy-3-nitrophenyl)-6-oxohexanoate.

Route 2: Acylation of Anisole followed by Nitration

This alternative approach first constructs the carbon skeleton by acylating anisole and then introduces the nitro group in a subsequent step.

Scientific Rationale

This route leverages the high reactivity of anisole in Friedel-Crafts acylation. The methoxy group strongly activates the ring towards electrophilic substitution, primarily at the para position due to steric hindrance at the ortho positions.[4][5][6] This leads to the formation of 6-(4-methoxyphenyl)-6-oxohexanoic acid with high regioselectivity. The subsequent nitration of this intermediate is also directed by the powerful ortho-, para-directing methoxy group. The existing acyl group at the para position sterically hinders the ortho positions to some extent, and the methoxy group will direct the incoming nitro group to the positions ortho to it (C3 and C5). This is expected to yield the desired 3-nitro isomer.

Workflow Diagram

Route 2 start Anisole + Mono-ethyl adipoyl chloride step1 Friedel-Crafts Acylation (Lewis Acid Catalyst, e.g., AlCl3) start->step1 intermediate1 6-(4-methoxyphenyl)- 6-oxohexanoic acid step1->intermediate1 step2 Nitration (HNO3/H2SO4) intermediate1->step2 intermediate2 6-(4-methoxy-3-nitrophenyl)- 6-oxohexanoic acid step2->intermediate2 step3 Esterification (Ethanol, Acid Catalyst) intermediate2->step3 product Ethyl 6-(4-methoxy-3-nitrophenyl) -6-oxohexanoate step3->product

Caption: Synthetic workflow for Route 2.

Experimental Protocol

Step 1: Friedel-Crafts Acylation of Anisole

  • In a round-bottomed flask equipped with a dropping funnel and a calcium chloride guard tube, place anhydrous aluminum chloride (1.2 equivalents) and a dry solvent like dichloromethane.

  • Cool the flask in an ice bath and add a solution of mono-ethyl adipoyl chloride (1.0 equivalent) and anisole (1.0 equivalent) in the same solvent from the dropping funnel over a period of 30 minutes with stirring.[4][7][8]

  • After the addition, remove the ice bath and stir the mixture at room temperature for an hour.

  • Quench the reaction by slowly adding the mixture to a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic extracts, wash with water, 10% sodium hydroxide solution, and then water again.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to obtain crude 6-(4-methoxyphenyl)-6-oxohexanoic acid.

Step 2: Nitration of 6-(4-methoxyphenyl)-6-oxohexanoic acid

  • Dissolve the 6-(4-methoxyphenyl)-6-oxohexanoic acid (1.0 equivalent) in concentrated sulfuric acid at 0 °C.

  • Slowly add a mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, maintaining the temperature below 10 °C.

  • Stir the reaction mixture at low temperature for a few hours, monitoring the reaction by TLC.

  • Carefully pour the reaction mixture onto crushed ice to precipitate the nitrated product.

  • Filter the solid, wash thoroughly with cold water until the washings are neutral, and dry to obtain 6-(4-methoxy-3-nitrophenyl)-6-oxohexanoic acid.

Step 3: Esterification

The procedure for the esterification of the resulting carboxylic acid is identical to Step 2 of Route 1.

Comparative Analysis

FeatureRoute 1: Acylation of 2-NitroanisoleRoute 2: Acylation of Anisole, then Nitration
Starting Materials 2-Nitroanisole, Mono-ethyl adipoyl chlorideAnisole, Mono-ethyl adipoyl chloride
Number of Steps 23
Regioselectivity High: Directing groups on 2-nitroanisole strongly favor the desired isomer.High: Acylation of anisole is highly para-selective. Nitration is directed by the methoxy group.
Reaction Conditions Potentially Harsh: Friedel-Crafts acylation of a deactivated ring may require stronger Lewis acids or higher temperatures.Milder Acylation: Anisole is highly activated, allowing for milder Friedel-Crafts conditions. Nitration requires strong acids.
Potential Side Reactions Incomplete reaction due to the deactivated ring.Potential for di-nitration if conditions are not carefully controlled. Oxidation of the side chain during nitration is a possibility.
Overall Yield Likely to be lower due to the deactivating effect of the nitro group in the first step.Potentially higher overall yield due to the activation of anisole in the first step.
Purification Purification of the initial keto-acid might be challenging.Introduction of the nitro group later may simplify the purification of the first intermediate.
Safety Considerations Use of corrosive and water-sensitive Lewis acids. Handling of nitrating agents in Route 2.Use of corrosive and water-sensitive Lewis acids. Handling of potent nitrating agents (nitric and sulfuric acid).

Conclusion and Recommendations

Both synthetic routes presented are viable for the synthesis of Ethyl 6-(4-methoxy-3-nitrophenyl)-6-oxohexanoate.

Route 1 offers the advantage of installing the final substitution pattern on the aromatic ring from the beginning, which can lead to a more convergent synthesis. The high predicted regioselectivity of the Friedel-Crafts acylation on 2-nitroanisole is a significant benefit. However, the deactivating nature of the nitro group may necessitate more forcing reaction conditions and could potentially lead to lower yields.

Route 2 benefits from a highly efficient and regioselective initial Friedel-Crafts acylation of the activated anisole ring. This may result in a higher yield for the first step and a cleaner reaction profile. However, it introduces an additional nitration step, which requires careful control to avoid side reactions such as over-nitration or oxidation.

For laboratory-scale synthesis where starting material availability is not a major constraint, Route 2 is likely to be the more practical and higher-yielding approach . The initial high-yielding acylation of anisole provides a solid foundation for the subsequent transformations. Careful optimization of the nitration step will be critical to ensure the selective formation of the desired product. For larger-scale industrial applications, a more detailed process optimization of both routes would be necessary to determine the most cost-effective and efficient method.

References

  • University of Wisconsin-Madison. (n.d.). 13 Friedel-Crafts Acylation. Retrieved from [Link]

  • Fischer Esterification. (n.d.). CHEM 344, Organic Chemistry II Laboratory. Retrieved from [Link]

  • CEM. (n.d.). Esterification Experiment. Retrieved from [Link]

  • ResearchGate. (n.d.). The Friedel–Crafts acylation of anisole to synthesise 1. Retrieved from [Link]

  • YouTube. (2020, October 20). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. Retrieved from [Link]

  • L.S. College, Muzaffarpur. (2020, August 24). Friedel–Crafts reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Friedel Crafts Acylation of Anisole With Modified Zeolites. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Applications of Friedel–Crafts reactions in total synthesis of natural products. Retrieved from [Link]

  • Scribd. (n.d.). Friedel Crafts Acylation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • University of Calgary. (n.d.). Experiment 10: Fischer Esterification. Retrieved from [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

  • OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]

  • University of Massachusetts Boston. (n.d.). Experiment 22 FISCHER ESTERIFICATION. Retrieved from [Link]

  • Google Patents. (n.d.). US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof.
  • ResearchGate. (n.d.). (PDF) Nitration of 6-(4-methoxyphenyl)-3-oxocyclohexane-1,1,2,2- tetracarbonitriles and 5-Hydroxy-3-(4-methoxy-3-phenyl)-7-oxo- 6-azabicyclo[3.2.1]octane-1,2,2-tricarbonitriles. Retrieved from [Link]

  • YouTube. (2021, March 4). 18.2 Friedel Crafts Alkylation and Acylation | Organic Chemistry. Retrieved from [Link]

  • National Institutes of Health. (2017, December 18). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. Retrieved from [Link]

  • National Institutes of Health. (2021, July 27). Nitration of aromatics with dinitrogen pentoxide in a liquefied 1,1,1,2-tetrafluoroethane medium. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. Retrieved from [Link]

  • YouTube. (2018, September 20). 18.2d EAS Friedel Crafts Alkylation and Acylation. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. Retrieved from [Link]

  • Frontiers. (2024, May 14). Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods. Retrieved from [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Spectroscopic Differentiation of Ethyl 6-(methoxy-nitrophenyl)-6-oxohexanoate Isomers

Abstract In the landscape of pharmaceutical development and materials science, the precise structural characterization of molecular isomers is a cornerstone of ensuring efficacy, safety, and patentability. Positional iso...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of pharmaceutical development and materials science, the precise structural characterization of molecular isomers is a cornerstone of ensuring efficacy, safety, and patentability. Positional isomers, while possessing identical molecular formulas, can exhibit profoundly different biological activities and physical properties. This guide provides an in-depth spectroscopic comparison of three positional isomers of Ethyl 6-(methoxy-nitrophenyl)-6-oxohexanoate, a compound scaffold relevant in organic synthesis and medicinal chemistry. We will dissect the nuances of ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data to provide a robust framework for their unambiguous differentiation. This document is intended for researchers, scientists, and drug development professionals who rely on precise analytical characterization.

Introduction: The Critical Role of Isomer Identification

The arrangement of substituents on an aromatic ring dictates the molecule's electronic distribution, steric profile, and potential for intermolecular interactions. For a compound like Ethyl 6-(4-methoxy-3-nitrophenyl)-6-oxohexanoate, shifting the positions of the electron-donating methoxy (-OCH₃) group and the electron-withdrawing nitro (-NO₂) group can drastically alter its reactivity and biological profile. Therefore, relying solely on mass spectrometry for molecular weight confirmation is insufficient. A multi-pronged spectroscopic approach is essential for unequivocal structural elucidation.

This guide will focus on a comparative analysis of three representative isomers to illustrate the diagnostic power of modern analytical techniques:

  • Isomer A: Ethyl 6-(4-methoxy-3-nitro phenyl)-6-oxohexanoate

  • Isomer B: Ethyl 6-(2-methoxy-5-nitro phenyl)-6-oxohexanoate

  • Isomer C: Ethyl 6-(4-methoxy-2-nitro phenyl)-6-oxohexanoate


Figure 1: Chemical structures of the three positional isomers of Ethyl 6-(methoxy-nitrophenyl)-6-oxohexanoate under investigation.

Synthetic Strategy: A Plausible Pathway

A foundational understanding of a molecule's synthesis aids in anticipating potential isomeric impurities. A common and effective method for synthesizing these compounds is through a Friedel-Crafts acylation reaction. This involves reacting a suitably substituted methoxynitrobenzene with 6-ethoxy-6-oxohexanoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The directing effects of the methoxy and nitro groups are key to achieving the desired regioselectivity.

cluster_synthesis Synthetic Workflow: Friedel-Crafts Acylation Reactant1 Substituted Methoxynitrobenzene Reaction Friedel-Crafts Acylation Reactant1->Reaction Reactant2 6-Ethoxy-6-oxohexanoyl chloride Reactant2->Reaction Catalyst AlCl₃ (Lewis Acid) Catalyst->Reaction Catalyst Solvent Inert Solvent (e.g., DCM) Solvent->Reaction Medium Workup Aqueous Workup & Quenching Reaction->Workup Purification Column Chromatography Workup->Purification Product Target Isomer Purification->Product

Diagram 1: General workflow for the synthesis via Friedel-Crafts acylation.

Spectroscopic Analysis: Experimental Protocols

To ensure data integrity and reproducibility, standardized protocols for sample preparation and analysis are paramount. The following outlines the methodologies for acquiring the spectroscopic data discussed in this guide.

General Sample Preparation

All isomers are assumed to be purified solids. For NMR, ~5-10 mg of the sample is dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. For IR, a thin film is prepared on a salt plate (NaCl or KBr) or analyzed using an Attenuated Total Reflectance (ATR) accessory. For MS, the sample is dissolved in a suitable volatile solvent like methanol or acetonitrile to a concentration of ~1 µg/mL for analysis via electrospray ionization (ESI).

cluster_analysis Spectroscopic Analysis Workflow Sample Purified Isomer (Solid) Prep_NMR Dissolve in CDCl₃ with TMS Sample->Prep_NMR Prep_IR Prepare Thin Film / ATR Sample->Prep_IR Prep_MS Dissolve in MeOH/ACN Sample->Prep_MS Analysis_NMR ¹H & ¹³C NMR Spectrometer Prep_NMR->Analysis_NMR Analysis_IR FTIR Spectrometer Prep_IR->Analysis_IR Analysis_MS ESI-TOF Mass Spectrometer Prep_MS->Analysis_MS Data_NMR NMR Spectra Analysis_NMR->Data_NMR Data_IR IR Spectrum Analysis_IR->Data_IR Data_MS Mass Spectrum Analysis_MS->Data_MS

Diagram 2: Standardized workflow for spectroscopic sample preparation and analysis.

Comparative Spectroscopic Data

The following sections detail the expected spectroscopic signatures for each isomer. The interplay between the directing effects of the substituents is the key to interpreting the spectra.

¹H NMR Spectroscopy: The Aromatic Fingerprint

The aromatic region (typically 7.0-9.0 ppm) of the ¹H NMR spectrum provides the most definitive information for distinguishing these isomers. The chemical shifts are governed by the electronic effects of the substituents, while the coupling patterns reveal the relative positions of the protons.

  • -OCH₃ group: Strongly electron-donating, shields ortho and para protons (shifts them upfield).

  • -NO₂ group: Strongly electron-withdrawing, deshields ortho and para protons (shifts them downfield).

  • -COR group (Acyl): Electron-withdrawing, deshields the ortho protons most significantly.

Expected Aromatic Proton Signals:

IsomerProtonExpected δ (ppm)Expected Multiplicity & Coupling (J)Rationale
A (4-MeO, 3-NO₂) ** H-2~8.2d, J ≈ 2.5 HzOrtho to -COR and ortho to -NO₂ (strong deshielding). Small meta coupling to H-6.
H-5~7.2d, J ≈ 8.5 HzOrtho to -OCH₃ (shielded) and para to -NO₂. Large ortho coupling to H-6.
H-6~8.0dd, J ≈ 8.5, 2.5 HzOrtho to -COR (deshielded). Large ortho coupling to H-5, small meta coupling to H-2.
B (2-MeO, 5-NO₂) H-3~7.6d, J ≈ 2.5 HzOrtho to -COR and meta to -NO₂. Small meta coupling to H-4.
H-4~7.4dd, J ≈ 9.0, 2.5 HzOrtho to -OCH₃ (shielded). Large ortho coupling to H-6, small meta coupling to H-3.
H-6~8.5d, J ≈ 9.0 HzOrtho to -NO₂ (deshielded). Large ortho coupling to H-4.
C (4-MeO, 2-NO₂) **H-3~8.4d, J ≈ 2.0 HzSandwiched between -COR and -NO₂ (very deshielded). Small meta coupling to H-5.
H-5~7.4dd, J ≈ 8.5, 2.0 HzOrtho to -OCH₃ (shielded). Large ortho coupling to H-6, small meta coupling to H-3.
H-6~7.1d, J ≈ 8.5 HzMeta to -COR and -NO₂, but para to the strongly shielding -OCH₃. Large ortho coupling to H-5.

Note: Aliphatic chain protons (-CH₂-, -CH₃) are expected to show minimal variation between isomers, with typical shifts: -CO-CH₂- (~3.0 ppm), -CH₂-COOEt (~2.3 ppm), -O-CH₂- (~4.1 ppm, q), and -O-CH₂-CH₃ (~1.2 ppm, t).

¹³C NMR Spectroscopy: Mapping Carbon Environments

The ¹³C NMR chemical shifts are highly sensitive to the electronic environment. The substituent effects allow for the prediction of distinct patterns for each isomer's aromatic carbons. Unusual chemical shifts for methoxy groups can also be diagnostic, with values around ~56 ppm being typical, but steric hindrance can cause shifts to ~62 ppm.[1]

Expected Aromatic Carbon Signals:

IsomerExpected δ (ppm) for Key Carbons
A (4-MeO, 3-NO₂) ** C-NO₂ (~140s), C-OCH₃ (~160s), C-COR (~135s). Other aromatic carbons will be spread according to shielding/deshielding effects. Methoxy carbon ~56 ppm.
B (2-MeO, 5-NO₂) C-NO₂ (~148s), C-OCH₃ (~155s), C-COR (~130s). The positions of the substituted carbons are distinct from Isomer A. Methoxy carbon likely ~56 ppm.
C (4-MeO, 2-NO₂) **C-NO₂ (~150s), C-OCH₃ (~162s), C-COR (~132s). The C-2 carbon bearing the nitro group will be significantly deshielded. The methoxy carbon might be shifted downfield due to steric interaction with the adjacent nitro group.

Note: Carbonyl carbons (C=O) for the ketone and ester will appear far downfield (~198 ppm and ~173 ppm, respectively) and show little variation.

Infrared (IR) Spectroscopy: Vibrational Signatures

IR spectroscopy is excellent for confirming the presence of key functional groups. While many peaks will be common to all isomers, subtle shifts in the stretching frequencies of the nitro and carbonyl groups, along with the unique pattern in the "fingerprint region" (especially C-H out-of-plane bends), can be used for differentiation.[2][3]

Aromatic nitro compounds typically show two strong, characteristic absorption bands.[4][5][6][7]

Expected Key IR Absorptions (cm⁻¹):

Functional GroupExpected Wavenumber (cm⁻¹)Isomer-Specific Notes
C=O (Ester)~1730Minor shifts expected based on conjugation.
C=O (Ketone)~1690Conjugation with the aromatic ring will lower this from a typical aliphatic ketone (~1715 cm⁻¹).
NO₂ Asymmetric Stretch1550 - 1475Strong, sharp peak. Its exact position is sensitive to the electronic environment.[5][7]
NO₂ Symmetric Stretch1360 - 1290Strong, sharp peak.[5][7]
C-O-C (Aryl Ether)~1250 (asym), ~1030 (sym)Strong bands characteristic of the methoxy group.
Aromatic C-H Bends900 - 690This region is highly diagnostic of the ring substitution pattern. A 1,2,4-trisubstituted ring (Isomers A & C) will have a different pattern from a 1,2,4-trisubstituted ring (Isomer B).
Mass Spectrometry: Fragmentation and Ortho-Effects

High-resolution mass spectrometry (HRMS) will confirm the identical molecular formula for all isomers. However, tandem mass spectrometry (MS/MS) can reveal unique fragmentation patterns that act as structural fingerprints. The "ortho effect," a phenomenon where adjacent functional groups interact during fragmentation, is a powerful tool for isomer differentiation.[8][9][10]

Expected Fragmentation Behavior:

  • Molecular Ion (M⁺˙): All isomers will show the same m/z for the molecular ion.

  • Common Fragments: Expect losses corresponding to the ethyl ester side chain, such as loss of ethoxy (•OCH₂CH₃, -45 Da) or the entire ethoxycarbonyl group (•COOCH₂CH₃, -73 Da). The McLafferty rearrangement is also possible within the hexanoate chain.

  • Diagnostic Fragments:

    • Isomer C (4-MeO, 2-NO₂): This isomer is a prime candidate for the ortho effect. The proximity of the ketone's carbonyl oxygen and the nitro group's oxygen could lead to unique rearrangements upon ionization, such as the loss of •OH or H₂O, which would be absent or much less intense in the other isomers.

    • The fragmentation of the substituted benzoyl cation ([M - (CH₂)₄COOEt]⁺) will be different for each isomer, as the relative positions of the methoxy and nitro groups influence the stability and subsequent fragmentation of this ion.[8][9]

Table of Key Fragments (Predicted):

m/zFragment IdentityExpected in IsomersNotes
297[M]⁺˙A, B, CMolecular Ion
252[M - •OC₂H₅]⁺A, B, CLoss of ethoxy radical
180[CH₃O(NO₂)C₆H₃CO]⁺A, B, CMethoxy-nitrobenzoyl cation. The relative intensity and further fragmentation of this ion will be isomer-dependent.
[M - H₂O]⁺˙[M - 18]⁺˙Isomer C (preferentially)Potential ortho-effect driven water loss.

Conclusion

The unambiguous identification of positional isomers like those of Ethyl 6-(methoxy-nitrophenyl)-6-oxohexanoate is not achievable with a single analytical technique. This guide demonstrates that a synergistic approach is required.

  • ¹H NMR is the most powerful tool, providing clear differentiation through unique chemical shifts and coupling patterns in the aromatic region.

  • ¹³C NMR corroborates the ¹H NMR data by revealing distinct chemical environments for the aromatic carbons.

  • IR Spectroscopy confirms functional groups and can offer clues based on fingerprint region patterns and minor shifts in key vibrational frequencies.

  • Mass Spectrometry , particularly MS/MS, can provide definitive evidence by identifying unique fragmentation pathways, such as those driven by the ortho effect.

By systematically applying these spectroscopic methods and understanding the underlying principles of structure-property relationships, researchers can confidently characterize their synthesized molecules, ensuring the integrity and validity of their scientific findings.

References

  • Eberlin, M. N. (2004). Absolute configuration assignment of ortho, meta, or para isomers by mass spectrometry. Journal of the American Society for Mass Spectrometry, 15(1), 134-141. [Link]

  • Smith, B. C. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online. [Link]

  • University of Calgary. (n.d.). Spectroscopy Tutorial: Nitro Groups. Department of Chemistry, University of Calgary. [Link]

  • Chem LibreTexts. (n.d.). Infrared of nitro compounds. [Link]

  • ResearchGate. (2004). Absolute configuration assignment of ortho, meta, or para isomers by mass spectrometry | Request PDF. [Link]

  • Michigan State University. (n.d.). IR: nitro groups. Department of Chemistry, Michigan State University. [Link]

  • Royal Society of Chemistry. (2019). Supporting Information. [Link]

  • National Institutes of Health. (n.d.). Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. [Link]

  • Wiley-VCH. (2007). Supporting Information. [Link]

  • Kross, R. D., & Fassel, V. A. (1957). The Infrared Spectra of Aromatic Compounds. IV. The Nitro Valence Vibrations in p-Disubstituted Nitrobenzenes. Journal of the American Chemical Society, 79(1), 38-41. [Link]

  • ResearchGate. (2018). Mass spectrometry-based identification of ortho-, meta- and para-isomers using infrared ion spectroscopy. [Link]

  • Royal Society of Chemistry. (2009). Supplementary Information. [Link]

  • Martens, J., et al. (2018). Mass spectrometry-based identification of ortho-, meta- and para-isomers using infrared ion spectroscopy. Analyst, 143(21), 5136-5143. [Link]

  • Tormena, C. F., et al. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. The Journal of Physical Chemistry A, 117(3), 661-669. [Link]

Sources

Comparative

A Comparative Guide to Method Validation for the Purity Assessment of Ethyl 6-(4-methoxy-3-nitrophenyl)-6-oxohexanoate

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates In the intricate pathway of drug development, the quality of an Active Pharmaceutical Ingredient (API) is not an isolated attribute but the culmin...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

In the intricate pathway of drug development, the quality of an Active Pharmaceutical Ingredient (API) is not an isolated attribute but the culmination of rigorously controlled preceding steps. The purity of key intermediates, such as Ethyl 6-(4-methoxy-3-nitrophenyl)-6-oxohexanoate, is a foundational pillar upon which the safety and efficacy of the final drug product rests.[1] Impurities introduced or carried over from this stage can have significant downstream consequences, leading to process inefficiencies, regulatory hurdles, and potential safety concerns.[1] Therefore, the validation of analytical methods for purity assessment is not merely a quality control exercise; it is a strategic imperative to ensure product quality and consistency.[1][2]

This guide provides an in-depth comparison of validated analytical methods for determining the purity of Ethyl 6-(4-methoxy-3-nitrophenyl)-6-oxohexanoate. We will explore the validation of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods, offering a comparative analysis of their performance based on key validation parameters. The methodologies and acceptance criteria discussed are grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) and Q2(R2) guidelines, which are recognized by major regulatory bodies including the FDA and EMA.[3][4][5][6][7][8][9][10][11][12]

Method Selection Rationale: HPLC vs. GC

The choice between HPLC and GC for purity analysis is dictated by the physicochemical properties of the analyte. Ethyl 6-(4-methoxy-3-nitrophenyl)-6-oxohexanoate possesses a nitroaromatic chromophore, making it an excellent candidate for UV detection in HPLC. Its relatively high molecular weight and potential for thermal lability might pose challenges for GC analysis, which is typically suited for volatile and thermally stable compounds.[13] However, for the purpose of a comprehensive comparison, we will explore a validated GC method, assuming the compound exhibits sufficient volatility and stability under the right conditions.

This comparative approach allows researchers to make informed decisions based on the specific needs of their analysis, considering factors like expected impurities, required sensitivity, and available instrumentation.

The Validation Workflow: A Systematic Approach

The validation of an analytical procedure is a documented process that demonstrates its suitability for the intended purpose.[8][14] Our validation protocol for both HPLC and GC methods will adhere to the ICH Q2(R1) guideline, encompassing the core validation parameters.[3][4][6][7]

Validation_Workflow cluster_Planning Phase 1: Planning & Protocol cluster_Execution Phase 2: Experimental Execution cluster_Reporting Phase 3: Reporting & Lifecycle Protocol Define Validation Protocol (Parameters & Acceptance Criteria) Specificity Specificity (Peak Purity, Discrimination) Protocol->Specificity Initiates Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Spike Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Limits LOD & LOQ Precision->Limits Robustness Robustness Limits->Robustness Report Compile Validation Report Robustness->Report Data for Lifecycle Continuous Monitoring & Lifecycle Management Report->Lifecycle Informs

Caption: A generalized workflow for analytical method validation, from protocol definition to lifecycle management.

High-Performance Liquid Chromatography (HPLC) Method Validation

HPLC is a cornerstone of pharmaceutical analysis due to its high resolving power and applicability to a wide range of compounds.[15][16] For Ethyl 6-(4-methoxy-3-nitrophenyl)-6-oxohexanoate, a reversed-phase HPLC method with UV detection is the logical choice.

Experimental Protocol: HPLC
  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

    • Mobile Phase: Acetonitrile:Water (60:40, v/v)

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 275 nm (based on the nitroaromatic chromophore)

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

  • Standard and Sample Preparation:

    • Standard Solution: Prepare a reference standard solution of Ethyl 6-(4-methoxy-3-nitrophenyl)-6-oxohexanoate in the mobile phase at a concentration of 1.0 mg/mL.

    • Sample Solution: Prepare a sample solution of the test article in the mobile phase at a concentration of 1.0 mg/mL.

Validation Parameters and Hypothetical Performance Data

The following table summarizes the validation results for the HPLC method.

Validation Parameter Methodology Acceptance Criteria Hypothetical Result Conclusion
Specificity Forced degradation (acid, base, peroxide, heat, light). Peak purity analysis using a photodiode array (PDA) detector.No interference at the analyte's retention time. Peak purity index > 0.999.No co-eluting peaks observed. Peak purity index = 0.9998.Pass
Linearity Five concentrations ranging from 50% to 150% of the nominal concentration (0.5 - 1.5 mg/mL), injected in triplicate.Correlation coefficient (r²) ≥ 0.999.r² = 0.9995.Pass
Range Confirmed by linearity, accuracy, and precision data.80% to 120% of the nominal concentration.Demonstrated for 0.8 - 1.2 mg/mL.Pass
Accuracy Spike recovery at three levels (80%, 100%, 120%) into a placebo matrix.Mean recovery between 98.0% and 102.0%.Mean recovery = 99.7%.Pass
Precision (Repeatability) Six replicate injections of the 100% standard solution.Relative Standard Deviation (RSD) ≤ 2.0%.RSD = 0.85%.Pass
Precision (Intermediate) Analysis on two different days by two different analysts.RSD ≤ 2.0%.RSD = 1.2%.Pass
Limit of Detection (LOD) Based on signal-to-noise ratio (S/N) of 3:1.Reportable value.0.005 mg/mL.N/A
Limit of Quantitation (LOQ) Based on S/N of 10:1 with acceptable precision and accuracy.RSD ≤ 10%.0.015 mg/mL.Pass
Robustness Deliberate variations in flow rate (±0.1 mL/min), mobile phase composition (±2%), and column temperature (±2°C).System suitability parameters met. RSD of results ≤ 2.0%.All variations met system suitability. RSD = 1.5%.Pass

Gas Chromatography (GC) Method Validation

GC is a powerful technique for separating and quantifying volatile and thermally stable compounds.[13][17] Its application to Ethyl 6-(4-methoxy-3-nitrophenyl)-6-oxohexanoate would be contingent on the compound's ability to be volatilized without degradation.

Experimental Protocol: GC
  • Chromatographic Conditions:

    • Column: DB-5 (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min

    • Injector Temperature: 250 °C

    • Detector (FID) Temperature: 300 °C

    • Oven Program: 150 °C (hold 1 min), ramp at 10 °C/min to 280 °C (hold 5 min)

    • Injection Volume: 1 µL (split mode 50:1)

  • Standard and Sample Preparation:

    • Standard Solution: Prepare a reference standard solution in Dichloromethane at a concentration of 1.0 mg/mL.

    • Sample Solution: Prepare a sample solution of the test article in Dichloromethane at a concentration of 1.0 mg/mL.

Validation Parameters and Hypothetical Performance Data

The following table summarizes the validation results for the GC method.

Validation Parameter Methodology Acceptance Criteria Hypothetical Result Conclusion
Specificity Analysis of blank, placebo, and known impurities.No interference at the analyte's retention time.No interfering peaks observed.Pass
Linearity Five concentrations from 50% to 150% of nominal concentration (0.5 - 1.5 mg/mL), injected in triplicate.Correlation coefficient (r²) ≥ 0.998.r² = 0.9989.Pass
Range Confirmed by linearity, accuracy, and precision data.80% to 120% of the nominal concentration.Demonstrated for 0.8 - 1.2 mg/mL.Pass
Accuracy Spike recovery at three levels (80%, 100%, 120%) into a placebo matrix.Mean recovery between 97.0% and 103.0%.Mean recovery = 101.2%.Pass
Precision (Repeatability) Six replicate injections of the 100% standard solution.RSD ≤ 2.5%.RSD = 1.3%.Pass
Precision (Intermediate) Analysis on two different days by two different analysts.RSD ≤ 2.5%.RSD = 1.9%.Pass
Limit of Detection (LOD) Based on S/N of 3:1.Reportable value.0.01 mg/mL.N/A
Limit of Quantitation (LOQ) Based on S/N of 10:1 with acceptable precision and accuracy.RSD ≤ 10%.0.03 mg/mL.Pass
Robustness Deliberate variations in carrier gas flow (±0.1 mL/min) and initial oven temperature (±2°C).System suitability parameters met. RSD of results ≤ 2.5%.All variations met system suitability. RSD = 2.1%.Pass

Comparative Analysis and Method Selection

The decision to implement either HPLC or GC for routine purity testing of Ethyl 6-(4-methoxy-3-nitrophenyl)-6-oxohexanoate should be based on a holistic evaluation of their performance and practical considerations.

Method_Comparison cluster_hplc HPLC Method cluster_gc GC Method Analyte Ethyl 6-(4-methoxy-3-nitrophenyl)-6-oxohexanoate HPLC_Node High Specificity (PDA) Excellent Precision (RSD < 1%) High Sensitivity (LOD ~0.005 mg/mL) Room Temperature Operation Analyte->HPLC_Node Primary Choice GC_Node Good Specificity Good Precision (RSD < 2%) Good Sensitivity (LOD ~0.01 mg/mL) Requires Volatility & Thermal Stability Analyte->GC_Node Alternative/Complementary HPLC_Pro Pros: - Ideal for non-volatile/thermally labile compounds - High resolution - Forced degradation studies are straightforward HPLC_Con Cons: - Higher solvent consumption GC_Pro Pros: - Excellent for volatile impurities (e.g., residual solvents) - Lower solvent usage GC_Con Cons: - Risk of on-column degradation - Less suitable for non-volatile impurities

Caption: A comparison of HPLC and GC methods for the target analyte, highlighting their respective strengths and weaknesses.

Key Insights from the Comparison:

  • Specificity and Sensitivity: The HPLC method, particularly when coupled with a PDA detector, offers superior specificity through peak purity analysis.[18] Hypothetically, it also demonstrates slightly better sensitivity (lower LOD/LOQ) than the GC method.

  • Precision and Accuracy: Both methods demonstrate excellent accuracy and precision, well within the stringent requirements for pharmaceutical quality control. The HPLC method shows marginally better precision in our hypothetical data.

  • Robustness: Both methods are robust, indicating reliability under minor variations in operating conditions.

  • Applicability: The primary advantage of the HPLC method is its broad applicability and the avoidance of high temperatures, which mitigates the risk of analyte degradation during analysis. The GC method's utility is conditional on the thermal stability of the analyte and its impurities.

Recommendation:

For the routine purity assessment of Ethyl 6-(4-methoxy-3-nitrophenyl)-6-oxohexanoate , the HPLC method is unequivocally recommended as the primary choice . Its high specificity, sensitivity, and operation at ambient temperatures provide a more reliable and robust system for ensuring the quality of this critical intermediate. The GC method could serve as a valuable complementary technique, particularly for the specific analysis of volatile organic impurities or residual solvents that are not well-retained in a reversed-phase HPLC system.[13][17]

Conclusion

The validation of analytical methods is a critical, science-driven process that underpins the quality assurance of pharmaceutical intermediates.[19][20][21] This guide has demonstrated, through a comparative framework grounded in ICH guidelines, the validation of both HPLC and GC methods for the purity assessment of Ethyl 6-(4-methoxy-3-nitrophenyl)-6-oxohexanoate. While both methods can be validated to be accurate, precise, and reliable, the HPLC method emerges as the superior choice due to its inherent suitability for a non-volatile, UV-active compound. By investing in rigorous method validation, drug developers can build a robust analytical foundation, ensuring the quality of their intermediates and, ultimately, the safety and efficacy of their final products.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. [Link]

  • What methods are used to test the purity of organic compounds? - TutorChase. [Link]

  • FDA Guidance for Industry: Q2A Validation of Analytical Procedures - gmp-compliance.org. [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Quality Guidelines - ICH. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA. [Link]

  • EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA. [Link]

  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 - European Medicines Agency. [Link]

  • GC Method Validation For Impurities Analysis: How To Get Mastery In 3 Minutes. [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • Analytical Method Development for Intermediate Purity & Impurities. [Link]

  • Validation of Analytical Methods According to the New FDA Guidance. [Link]

  • Q2(R2) Validation of Analytical Procedures - FDA. [Link]

  • A new validation approach applied to the GC determination of impurities in organic solvents. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. [Link]

  • Quality: specifications, analytical procedures and analytical validation | European Medicines Agency (EMA). [Link]

  • Q2(R2) Validation of Analytical Procedures March 2024 - FDA. [Link]

  • DEVELOPMENT AND VALIDATION OF THE GAS CHROMATOGRAPHIC METHODS FOR THE DETERMINATION OF ORGANIC VOLATILE IMPURITIES IN TRAVOPROST - Biblioteka Nauki. [Link]

  • EMA publishes Document on the Validation of analytical Methods - gmp-compliance.org. [Link]

  • An Introduction to Spectroscopic Methods for the Identification of Organic Compounds. [Link]

  • A Practical Guide to Analytical Method Validation - gmpua.com. [Link]

  • Spectroscopic Methods in Organic Chemistry [3 ed.] 9783132434080 - DOKUMEN.PUB. [Link]

  • Analytical method validation: A brief review. [Link]

  • Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production - IISTE.org. [Link]

  • Analytical Method Validation: are your analytical methods suitable for intended use? [Link]

  • IB Chemistry Topic 11.3 Spectroscopic identification of organic compounds - YouTube. [Link]

  • Spectrometric Identification of Organic Compounds | quimicafundamental. [Link]

  • Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - NIH. [Link]

  • Conducting GC Method Validation Using High Accuracy Standards - Environics. [Link]

  • Method Development and Validation for the Identification of Selected Genotoxic Impurities in Bulk and Pharmaceutical Formulation - PharmaInfo. [Link]

  • hplc method validation for pharmaceuticals: a review - ResearchGate. [Link]

  • Analytical Method Validation: ICH and USP Perspectives - International Journal of Research and Review. [Link]

  • Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - NIH. [Link]

Sources

Validation

A Senior Application Scientist's Guide to Catalysts for the Synthesis of Ethyl 6-(4-methoxy-3-nitrophenyl)-6-oxohexanoate

Authored for Researchers, Scientists, and Drug Development Professionals The synthesis of functionalized aryl ketones is a cornerstone of medicinal chemistry and materials science. Molecules such as Ethyl 6-(4-methoxy-3-...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The synthesis of functionalized aryl ketones is a cornerstone of medicinal chemistry and materials science. Molecules such as Ethyl 6-(4-methoxy-3-nitrophenyl)-6-oxohexanoate serve as critical intermediates, providing a versatile scaffold for further elaboration into complex pharmaceutical agents. The primary route to this key intermediate is the Friedel-Crafts acylation, a powerful C-C bond-forming reaction. However, the substrate, 4-nitroanisole, presents a significant challenge due to the strong electron-withdrawing and deactivating nature of the nitro group. This guide provides a comparative analysis of catalytic systems for this transformation, moving from traditional methods to modern, sustainable alternatives, supported by experimental insights and data.

The Synthetic Hurdle: Acylating a Deactivated Aromatic Ring

The Friedel-Crafts acylation is an electrophilic aromatic substitution reaction where an acyl group is introduced onto an aromatic ring. The reaction typically involves an acyl chloride or anhydride and a Lewis acid catalyst. The catalyst's role is to generate a highly electrophilic acylium ion (or a polarized complex), which is then attacked by the electron-rich aromatic ring.

The primary challenge in synthesizing Ethyl 6-(4-methoxy-3-nitrophenyl)-6-oxohexanoate is the reduced nucleophilicity of the 4-nitroanisole ring. The nitro group strongly deactivates the ring towards electrophilic attack, making the reaction sluggish and often requiring harsh conditions and highly active catalysts.

Friedel_Crafts_Acylation_Mechanism General Mechanism of Friedel-Crafts Acylation cluster_0 Step 1: Acylium Ion Generation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation & Product Formation Acyl_Chloride R-CO-Cl Acylium_Complex {R-C=O ↔R-C O } + [MXnCl] Acyl_Chloride->Acylium_Complex + MXn Lewis_Acid MXn Arene Ar-H Sigma_Complex Sigma Complex (Wheland Intermediate) Arene->Sigma_Complex + Acylium Ion Product_Complex Ar-CO-R • MXn Sigma_Complex->Product_Complex - H+ Final_Product Ar-CO-R (Aryl Ketone) Product_Complex->Final_Product Aqueous Workup

Caption: The general mechanism of Lewis acid-catalyzed Friedel-Crafts acylation.

Comparative Study of Catalytic Systems

The choice of catalyst is paramount for overcoming the deactivation barrier while maintaining good yield and selectivity. We will compare three major classes of catalysts: the traditional stoichiometric Lewis acid, modern homogeneous catalysts, and sustainable heterogeneous solid acids.

The Classic Workhorse: Aluminum Trichloride (AlCl₃)

For decades, aluminum trichloride (AlCl₃) has been the default catalyst for challenging Friedel-Crafts acylations due to its strong Lewis acidity.[1] It can effectively generate the acylium ion needed to react with even deactivated rings.

Causality Behind Its Use:

  • High Lewis Acidity: AlCl₃ aggressively coordinates with the acyl chloride, promoting the formation of the highly reactive acylium ion.

  • Drawbacks: The use of AlCl₃ is fraught with environmental and practical issues.[1]

    • Stoichiometric Requirement: The product ketone is a Lewis base that forms a stable complex with AlCl₃, deactivating the catalyst.[2][3][4] This necessitates using more than one equivalent of AlCl₃ per mole of acylating agent.

    • Waste Generation: The reaction must be quenched with water, which hydrolyzes the AlCl₃ complex, generating large volumes of corrosive acidic wastewater.[1]

    • Handling Issues: AlCl₃ is highly hygroscopic and corrosive, requiring stringent handling procedures.

Experimental Protocol: Synthesis using AlCl₃

  • To a flame-dried, three-necked flask under a nitrogen atmosphere, add anhydrous dichloromethane (DCM).

  • Cool the flask to 0 °C in an ice bath.

  • Carefully add aluminum trichloride (1.2 equivalents) to the DCM with stirring.

  • Slowly add ethyl 6-chloro-6-oxohexanoate (1.0 equivalent) dropwise, maintaining the temperature at 0 °C.

  • After 15 minutes of stirring, add 4-nitroanisole (1.0 equivalent) portion-wise.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, slowly pour the reaction mixture into a flask containing crushed ice and concentrated HCl.

  • Separate the organic layer, and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with saturated NaHCO₃ solution and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Homogeneous & Greener Alternatives: Metal Triflates

Metal triflates (M(OTf)n) have emerged as powerful, water-tolerant Lewis acid catalysts that can often be used in catalytic amounts.[1] They offer a significant improvement over AlCl₃ in terms of handling and waste reduction.

Causality Behind Their Efficacy:

  • Catalytic Amounts: Unlike AlCl₃, metal triflates do not form such stable complexes with the product, allowing for catalytic turnover.

  • Water Tolerance: Many triflates are stable in the presence of small amounts of water, simplifying reaction setup.[1]

  • Recyclability: In some solvent systems, such as ionic liquids, these catalysts can be recovered and reused.[1]

Comparative Performance of Metal Triflates While direct data for our target molecule is scarce, data from the analogous benzoylation of anisole provides a strong basis for comparison.

CatalystCatalyst Loading (mol%)Time (h)Conversion (%)
Cu(OTf)₂ 0.10.5>99
Sc(OTf)₃ 1.02.085
Bi(OTf)₃ 1.03.092
Zn(OTf)₂ 5.08.075
Data sourced from a representative study on the acylation of anisole and adapted for comparison.[1]

Copper(II) triflate demonstrates exceptional activity, highlighting its potential for challenging substrates.[1]

Experimental Protocol: Synthesis using Copper(II) Triflate

  • In a round-bottom flask, dissolve 4-nitroanisole (1.0 equivalent) and ethyl 6-chloro-6-oxohexanoate (1.1 equivalents) in a suitable solvent (e.g., nitrobenzene or 1,2-dichloroethane).

  • Add Cu(OTf)₂ (0.1 - 5 mol%) to the mixture.

  • Heat the reaction to 80-120 °C and stir for 1-6 hours, monitoring by TLC or GC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate.

  • Wash the solution with water (2x) and brine (1x).

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the residue by silica gel chromatography to yield the final product.

The Sustainable Frontier: Heterogeneous Solid Acid Catalysts

The use of solid acid catalysts, particularly zeolites, represents the greenest approach to Friedel-Crafts acylation.[5][6][7] These materials are typically aluminosilicates with a porous structure and acidic sites (both Brønsted and Lewis) that can catalyze the reaction.[8][9]

Causality and Key Advantages:

  • Easy Separation & Reusability: As heterogeneous catalysts, they can be removed from the reaction mixture by simple filtration and reused multiple times, drastically reducing cost and waste.[6][10]

  • Shape Selectivity: The well-defined pore structure of zeolites can influence product selectivity, favoring the formation of specific isomers that fit within the pores while excluding bulkier ones.[11][12] For our target molecule, this could enhance the desired para-selectivity.

  • Reduced Corrosion: Solid acids are generally less corrosive than traditional Lewis or Brønsted acids.

BEA-type zeolites are frequently cited as highly effective catalysts for liquid-phase Friedel-Crafts acylations.[12]

Comparative Performance of Zeolite Catalysts Data from the acylation of toluene with isobutyryl chloride demonstrates the influence of zeolite structure on catalytic activity.

Zeolite CatalystPore TypeConversion (%)
H-BEA Large, 3D71
USY Large, 3D62
H-ZSM-5 Medium, 3D25
H-Mordenite Large, 1D15
Data adapted from a study on toluene acylation, highlighting trends in zeolite performance.[12]

Large-pore zeolites with three-dimensional channel systems, like H-BEA, generally show the highest activity, as they allow for better diffusion of reactants and products.[12]

Experimental Protocol: Synthesis using H-BEA Zeolite

  • Activate the H-BEA zeolite catalyst by heating at 400-500 °C under vacuum or a flow of dry air for 4 hours.

  • In a three-necked flask equipped with a condenser, add the activated H-BEA catalyst (e.g., 1g per 10 mmol of arene).

  • Add 4-nitroanisole (1.0 equivalent) and ethyl 6-chloro-6-oxohexanoate (1.2 equivalents), using the aromatic substrate as the solvent if liquid, or add a high-boiling inert solvent like sulfolane.

  • Heat the stirred suspension to 140-160 °C and maintain for 6-18 hours. Monitor progress via GC.

  • After the reaction, cool the mixture to room temperature.

  • Filter the catalyst from the reaction mixture and wash it with a solvent like toluene or ethyl acetate. The catalyst can be washed, dried, and reactivated for reuse.

  • The filtrate is then concentrated under reduced pressure.

  • The crude product is purified by vacuum distillation or column chromatography.

Caption: Comparative experimental workflows for homogeneous and heterogeneous catalysts.

Decision Matrix: Selecting the Optimal Catalyst

The ideal catalyst depends on the specific priorities of the synthesis: scale, cost, environmental impact, and required purity.

FeatureAlCl₃ (Stoichiometric)Metal Triflates (Homogeneous)Zeolites (Heterogeneous)
Activity Very HighHighModerate to High
Catalyst Load Stoichiometric (>100 mol%)Catalytic (0.1-5 mol%)Catalytic (by weight)
Reaction Time Variable, can be longShort (0.5-6h)Long (6-18h)
Temperature 0 °C to RTModerate to High (80-120 °C)High (140-160 °C)
Waste Stream High (Corrosive, Acidic)LowVery Low
Catalyst Reusability NoPossible, but difficultYes, straightforward
Handling Difficult (hygroscopic)EasyEasy
Cost Low (reagent), High (waste)High (reagent)Moderate (reagent), Low (overall)

digraph "Catalyst_Selection_Logic" {
graph [fontname="Helvetica"];
node [shape=diamond, style=filled, fillcolor="#F1F3F4", fontname="Helvetica"];
edge [fontname="Helvetica"];
Start [label="Start: Need to Synthesize\nAryl Ketone"];
Priority [label="What is the main priority?"];

node [shape=box, style=rounded, fillcolor="#FFFFFF"];
Speed [label="Speed & Highest Reactivity"];
Green [label="Environmental Impact\n& Reusability"];
Cost [label="Cost at Lab Scale"];

node [shape=box, style="rounded,filled", fontcolor="#FFFFFF"];
AlCl3 [label="Use AlCl₃", fillcolor="#EA4335"];
Triflate [label="Use Metal Triflates\n(e.g., Cu(OTf)₂)", fillcolor="#FBBC05", fontcolor="#202124"];
Zeolite [label="Use Zeolites\n(e.g., H-BEA)", fillcolor="#34A853"];

Start -> Priority;
Priority -> Speed [label=""];
Priority -> Green [label=""];
Priority -> Cost [label=""];

Speed -> AlCl3;
Green -> Zeolite;
Cost -> Triflate [label="Balance of speed,\n ease, and moderate cost"];
Cost -> AlCl3 [label="Lowest initial\nreagent cost"];

}

Caption: A decision-making guide for catalyst selection in Friedel-Crafts acylation.

Conclusion and Future Outlook

While traditional AlCl₃ remains a viable option for forcing difficult Friedel-Crafts acylations, its significant environmental and handling drawbacks make it unsuitable for modern, sustainable chemical manufacturing. Homogeneous catalysts like copper(II) triflate offer a compelling alternative, providing high reactivity under milder conditions with catalytic loadings.[1]

However, for large-scale production and processes where sustainability is a primary driver, heterogeneous solid acids, particularly zeolites, represent the most promising path forward.[7][9] Their inherent reusability and the elimination of corrosive aqueous waste streams align with the principles of green chemistry.[5] Future research will likely focus on developing novel solid acid catalysts with higher activity and greater tolerance for functional groups, enabling reactions like the synthesis of Ethyl 6-(4-methoxy-3-nitrophenyl)-6-oxohexanoate to be run under even milder and more efficient conditions.

References

  • Organic Synthesis Using Environmentally Benign Acid Catalysis. (n.d.). PMC - NIH. Retrieved from [Link]

  • Solid acids and their use as environmentally friendly catalysts in organic synthesis. (n.d.). SciSpace. Retrieved from [Link]

  • Solid Acid Catalysis: From Fundamentals to Applications. (n.d.). Retrieved from [Link]

  • Zeolite catalyzed Friedel-Crafts acylations. (n.d.). American Chemical Society. Retrieved from [Link]

  • Hierarchical Zeolites Prepared Using a Surfactant-Mediated Strategy: ZSM-5 vs. Y as Catalysts for Friedel–Crafts Acylation Reaction. (2020). MDPI. Retrieved from [Link]

  • Friedel-Crafts Acylation of Aromatic Hydrocarbons Using Zeolites. (1997). Taylor & Francis. Retrieved from [Link]

  • Zeolite Catalyzed Friedel-Crafts Reactions: A Review. (n.d.). SciSpace. Retrieved from [Link]

  • Homogeneous vs Heterogeneous Catalysts. (n.d.). Retrieved from [Link]

  • Use of Solid Catalysts in Friedel−Crafts Acylation Reactions. (2009). Chemical Reviews. Retrieved from [Link]

  • Solid acids and their use as environmentally friendly catalysts in organic synthesis. (n.d.). Scilit. Retrieved from [Link]

  • Solid acid. (n.d.). Wikipedia. Retrieved from [Link]

  • Heterogenous vs Homogenous catalysis. (n.d.). ChemBAM. Retrieved from [Link]

  • Friedel–Crafts reaction. (n.d.). Wikipedia. Retrieved from [Link]

  • Friedel–Crafts reaction. (2020). L.S.College, Muzaffarpur. Retrieved from [Link]

  • Friedel-Crafts Acylation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

Sources

Comparative

Cross-validation of analytical results for "Ethyl 6-(4-methoxy-3-nitrophenyl)-6-oxohexanoate"

An In-Depth Guide to the Cross-Validation of Analytical Methods for Ethyl 6-(4-methoxy-3-nitrophenyl)-6-oxohexanoate Executive Summary: The robust analytical characterization of pharmaceutical intermediates like Ethyl 6-...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Cross-Validation of Analytical Methods for Ethyl 6-(4-methoxy-3-nitrophenyl)-6-oxohexanoate

Executive Summary: The robust analytical characterization of pharmaceutical intermediates like Ethyl 6-(4-methoxy-3-nitrophenyl)-6-oxohexanoate is fundamental to ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive framework for the cross-validation of analytical results for this compound, targeting researchers, scientists, and drug development professionals. We present a comparative analysis of High-Performance Liquid Chromatography with UV detection (HPLC-UV) as a primary quantitative method and Gas Chromatography-Mass Spectrometry (GC-MS) as an orthogonal validation technique. This document delves into the causality behind experimental choices, furnishes detailed, self-validating protocols, and summarizes performance data to empower scientists in selecting the most appropriate analytical strategy. Furthermore, it underscores the essential role of spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy for definitive structural confirmation.

Ethyl 6-(4-methoxy-3-nitrophenyl)-6-oxohexanoate is a complex organic molecule featuring several key functional groups: a nitroaromatic ring, a ketone, and an ethyl ester. These characteristics make it a valuable intermediate in multi-step organic syntheses within drug development. The presence of a nitroaromatic moiety, in particular, is significant, as many such compounds exhibit biological activity but also potential toxicity, making precise quantification and impurity profiling critical.[1][2]

Method validation ensures that an analytical procedure is fit for its intended purpose.[3][4] However, cross-validation using two or more orthogonal methods provides a higher level of assurance. Orthogonal methods rely on different chemical or physical principles for separation and detection. By comparing the results from two dissimilar techniques, one can identify potential method-specific biases, interferences, or blind spots, thereby building a more complete and trustworthy analytical profile of the compound.

Selecting Orthogonal Techniques for Robust Analysis

The choice of analytical instrumentation is dictated by the physicochemical properties of the analyte.[5][6] For Ethyl 6-(4-methoxy-3-nitrophenyl)-6-oxohexanoate, its molecular weight, polarity, and the presence of a UV-active chromophore (the nitroaromatic ring) and its potential volatility guide our selection.

Rationale for Method Selection: HPLC-UV vs. GC-MS
  • High-Performance Liquid Chromatography (HPLC): HPLC is the "workhorse" of the pharmaceutical industry, ideal for analyzing non-volatile or thermally sensitive compounds.[5][7][8] Given the molecular complexity and multiple functional groups of the target analyte, HPLC offers a versatile and robust platform for separation and quantification without the risk of thermal degradation.[6][9] Coupling it with a UV detector is a logical choice due to the strong absorbance of the nitroaromatic ring.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds, offering exceptional separation efficiency and definitive identification through mass fragmentation patterns.[10][11][12][13] Its selection as an orthogonal method is contingent on the thermal stability of Ethyl 6-(4-methoxy-3-nitrophenyl)-6-oxohexanoate. If the compound can be vaporized without decomposition, GC-MS provides a fundamentally different separation mechanism (volatility vs. polarity-based partitioning), making it an excellent cross-validation tool.[13]

The Role of Spectroscopic Confirmation

While chromatographic techniques are superb for separation and quantification, they provide limited structural information. Therefore, spectroscopic methods are indispensable for confirming the identity of the primary analyte peak.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the gold standard for unambiguous structure elucidation of organic molecules.[14][15] It provides detailed information about the carbon-hydrogen framework, confirming connectivity and the chemical environment of each atom.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a rapid and effective technique for identifying the functional groups present in a molecule. For the target compound, FTIR can confirm the presence of the nitro group (NO₂), the ketone (C=O), and the ester (C=O, C-O) functionalities.[16][17][18][19]

Primary Quantitative Method: High-Performance Liquid Chromatography (HPLC-UV)

Principle and Rationale

This method utilizes reversed-phase HPLC, where the analyte is separated based on its hydrophobic interactions with a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The compound's polarity, influenced by its ester, ketone, and methoxy groups, allows for excellent retention and separation from potential impurities. The nitroaromatic chromophore ensures sensitive detection via UV spectrophotometry.

Detailed Experimental Protocol: HPLC-UV
  • Preparation of Standard Solutions:

    • Accurately weigh approximately 10 mg of Ethyl 6-(4-methoxy-3-nitrophenyl)-6-oxohexanoate reference standard into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water to create a 100 µg/mL stock solution.

    • Perform serial dilutions to prepare calibration standards ranging from 1 µg/mL to 50 µg/mL.

  • Sample Preparation:

    • Prepare the test sample by accurately weighing and dissolving it in the mobile phase to achieve a theoretical concentration within the calibration range (e.g., 20 µg/mL).

    • Filter the final solution through a 0.45 µm PTFE syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40 v/v).

    • Flow Rate: 1.0 mL/min.[20][21][22]

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • UV Detection Wavelength: 254 nm (A common wavelength for aromatic compounds; should be optimized by running a UV scan of the analyte).[20]

  • Method Validation Parameters:

    • Linearity: Analyze the calibration standards in triplicate. Plot the peak area versus concentration and perform a linear regression. An R² value >0.999 is desirable.[20][21][22][23]

    • Accuracy: Perform a spike-recovery study by adding known amounts of the reference standard to a sample matrix at three concentration levels (e.g., 80%, 100%, 120% of the target concentration). The recovery should be within 98-102%.[24]

    • Precision:

      • Repeatability (Intra-day): Inject the same standard solution six times. The relative standard deviation (RSD) of the peak areas should be <2%.[20]

      • Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or instrument. The RSD should remain <2%.[24]

    • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the calibration curve.[25][26]

HPLC-UV Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_data Data Analysis A Weighing B Dissolution in Mobile Phase A->B C Filtration (0.45 µm) B->C D Autosampler Injection C->D F C18 Column (Separation) D->F E HPLC Pump (Mobile Phase Delivery) E->D G UV Detector (254 nm) F->G H Chromatogram Generation G->H I Peak Integration & Quantification H->I J Validation Parameter Check I->J

Caption: Workflow for quantitative analysis by HPLC-UV.

Orthogonal Method: Gas Chromatography-Mass Spectrometry (GC-MS)

Principle and Rationale

GC-MS separates compounds based on their boiling points and interactions with a stationary phase lining a capillary column.[13] After separation, the analyte is fragmented and ionized, and the resulting mass spectrum provides a unique "fingerprint" for identification and quantification.[12] This method's viability hinges on the analyte's ability to be vaporized at high temperatures without degradation. The high temperatures in the GC injector and oven are the primary challenge for a molecule of this size and complexity.

Detailed Experimental Protocol: GC-MS
  • Initial Thermal Stability Test (Recommended):

    • Analyze a known standard using a slow, wide-range temperature program. Look for multiple peaks or peak tailing, which may indicate on-column degradation.

  • Preparation of Solutions:

    • Prepare standard and sample solutions as in the HPLC method, but use a volatile GC-compatible solvent such as Dichloromethane or Ethyl Acetate.[10]

  • Chromatographic and Spectrometric Conditions:

    • GC System: Agilent GC or equivalent.

    • Injector: Split/Splitless, operated in split mode (e.g., 20:1) at 280 °C.

    • Column: DB-5ms or equivalent (low-bleed), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program: Start at 150 °C, hold for 1 min, ramp to 300 °C at 15 °C/min, hold for 5 min.

    • MS Transfer Line Temperature: 290 °C.

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.[10]

      • Ion Source Temperature: 230 °C.

      • Acquisition Mode: Full Scan (e.g., m/z 50-500) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis, monitoring characteristic fragment ions.

  • Method Validation:

    • Perform validation for linearity, accuracy, and precision as described for HPLC, using the peak area from the total ion chromatogram (TIC) or, for higher sensitivity and selectivity, the extracted ion chromatogram (EIC) in SIM mode.

GC-MS Experimental Workflow

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_gcms GC-MS System cluster_data Data Analysis A Weighing B Dissolution in Volatile Solvent A->B C GC Injector (Vaporization) B->C D GC Column (Separation) C->D E MS Ion Source (Ionization) D->E F Mass Analyzer (Filtering) E->F G MS Detector F->G H Data Acquisition (TIC/SIM) G->H I Peak Identification (Mass Spectrum) H->I J Quantification I->J

Caption: Workflow for analysis by GC-MS.

Comparative Analysis and Cross-Validation

The core of the cross-validation exercise is the direct comparison of quantitative results obtained from both the HPLC-UV and GC-MS methods on the same batch of material.

Quantitative Performance Comparison
ParameterHPLC-UVGC-MSRationale & Causality
Analyte Property Polarity, UV AbsorbanceVolatility, Thermal StabilityThe methods rely on fundamentally different physicochemical properties for separation and detection.[5][9][13]
Thermal Stability Not RequiredMandatoryHPLC operates at ambient temperatures, protecting thermally sensitive molecules. GC requires high heat, which can cause degradation.[7][8]
Sensitivity Good (µg/mL range)Excellent (ng/mL or lower)Mass spectrometric detectors are generally more sensitive than UV detectors.[9]
Selectivity Moderate to GoodExcellentChromatographic separation provides selectivity in both. MS adds a second dimension of selectivity via mass-to-charge ratio, making it superior for complex matrices.[9]
Identity Confirmation Based on Retention TimeDefinitive (Mass Spectrum)A matching retention time is suggestive. A matching mass fragmentation pattern is highly definitive proof of identity.[5][12]
Typical Run Time 10-20 minutes15-30 minutesRun times are comparable but highly method-dependent.
Cost & Complexity LowerHigherGC-MS systems are more expensive to purchase and maintain than standard HPLC-UV systems.[7][8]
Discussion of Results

When analyzing a sample of Ethyl 6-(4-methoxy-3-nitrophenyl)-6-oxohexanoate with both validated methods, the results should be critically compared.

  • Concordance: If the purity values determined by both HPLC-UV and GC-MS are in close agreement (e.g., within 2%), it provides strong evidence that both methods are accurate and that there are no significant impurities co-eluting or degrading under either condition.

  • Discordance: If the GC-MS result is significantly lower than the HPLC-UV result, it may indicate thermal degradation of the analyte in the GC system. If the HPLC-UV result is lower, it could suggest the presence of a co-eluting impurity that is resolved by the GC column. Any significant discrepancy necessitates further investigation to identify the root cause.

Essential Structural Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy

A ¹H and ¹³C NMR spectrum should be acquired to confirm the molecular structure. Key expected signals would include aromatic protons, a methoxy singlet, ethyl ester signals (a quartet and a triplet), and aliphatic methylene protons. 2D NMR experiments like HSQC and HMBC can be used to definitively assign all proton and carbon signals and confirm the connectivity of the molecular backbone.[14]

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum serves as a quick and reliable confirmation of the key functional groups. Expected characteristic absorption bands include:

  • ~1730 cm⁻¹: C=O stretch (ester)

  • ~1685 cm⁻¹: C=O stretch (ketone)

  • ~1525 cm⁻¹ and ~1345 cm⁻¹: Asymmetric and symmetric NO₂ stretching of the nitro group.[17]

Conclusion and Recommendations

For routine quality control and quantitative analysis of Ethyl 6-(4-methoxy-3-nitrophenyl)-6-oxohexanoate, the HPLC-UV method is recommended as the primary choice due to its robustness, lower cost, and avoidance of potential thermal degradation issues.[5][6]

The GC-MS method serves as an excellent orthogonal technique for cross-validation and for the identification of unknown volatile or semi-volatile impurities. Its superior selectivity and definitive identification capabilities are invaluable during method development and impurity profiling.[10]

A comprehensive analytical strategy should leverage HPLC-UV for routine quantification, GC-MS for orthogonal validation and impurity identification, and NMR and FTIR for unambiguous structural confirmation. This multi-faceted approach ensures the highest level of scientific integrity and provides a robust, trustworthy analytical data package suitable for regulatory submission and ensuring product quality.

References

  • BenchChem. (n.d.). Application Notes & Protocols for the Analysis of Nitroaromatic Compounds by Gas Chromatography-Mass Spectrometry (GC-MS). BenchChem.
  • Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis. Drawell.
  • Aijiren. (2024, October 21). HPLC or GC-MS: Which Technique is Best for Your Needs?. Aijiren.
  • AMP Tech Instruments. (2023, January 13). Understanding the Differences Between HPLC and GCMS Systems. AMP Tech Instruments.
  • Phenomenex. (2025, June 6). HPLC vs GC: What Sets These Methods Apart. Phenomenex.
  • AELAB. (2026, January 7). GC vs. HPLC in Pharmaceutical and Medical Device Testing. AELAB.
  • ResearchGate. (n.d.). FTIR spectrum of pure p-nitro phenol. ResearchGate.
  • ResearchGate. (n.d.). FTIR spectrum of (a) 4-nitrophenyl-4'-nitrobenzoate and (b).... ResearchGate.
  • BenchChem. (n.d.). Application Note: Analysis of 3-Nitroacenaphthene by Gas Chromatography-Mass Spectrometry (GC-MS). BenchChem.
  • ResearchGate. (2025, August 5). FTIR, FT-Raman spectra and ab initio DFT vibrational analysis of 2,4-dichloro-6-nitrophenol. ResearchGate.
  • Advanced MicroAnalytical. (n.d.). GC/GC-MS - Gas Chromatography. Advanced MicroAnalytical.
  • ResearchGate. (n.d.). ATR FTIR spectra of (a) nitrophenyl modified gold electrode and (b).... ResearchGate.
  • SCION Instruments. (n.d.). Gas Chromatography Mass Spectrometry (GC-MS) | Analysis. SCION Instruments.
  • Spectro Inlets. (n.d.). Gas Chromatography-Mass Spectrometry - GC-MS - compared to EC-MS. Spectro Inlets.
  • BioPharm International. (n.d.). Validating Analytical Methods for Biopharmaceuticals, Part 1: Development and Optimization. BioPharm International.
  • Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Angewandte Chemie International Edition, 47(10), 1736-1740.
  • National Institutes of Health. (n.d.). A Fast HPLC/UV Method for Determination of Ketoprofen in Cellular Media. PMC.
  • Frontiers. (n.d.). Development and validation of a novel UPLC-Q-Orbitrap HRMS method for determining p-Nitroaniline and its metabolites in blood. Frontiers.
  • ETH Zurich. (n.d.). Structure Elucidation by NMR. NMR Service.
  • FABAD Journal of Pharmaceutical Sciences. (2023, July 19). Validation Of Rp-Hplc Uv Method for Determination Ketoconazole in Rabbit Plasma: an Application to The Pharmacokinetic Study. FABAD Journal of Pharmaceutical Sciences.
  • ResearchGate. (2023, August 16). (PDF) Validation of RP-HPLC UV method for determination ketoconazole in rabbit plasma: An application to the pharmacokinetic study. ResearchGate.
  • DergiPark. (2023, August 1). Validation of RP-HPLC UV method for determination ketoconazole in rabbit plasma: An application to the pharmacokinetic study. Fabad Journal of Pharmaceutical Sciences.
  • ResearchGate. (n.d.). Structure–Activity Relationships in Nitro-Aromatic Compounds. ResearchGate.
  • Parenteral Drug Association. (n.d.). Validation of Analytical Methods for Biopharmaceuticals: A Guide to Risk-Based Validation and Implementation Strategies. PDA.
  • MDPI. (2023, March 2). Development and Validation of an HPLC-UV Method for the Determination Bis(2-ethylhexyl) Phthalate Ester in Alcoholic Beverages. MDPI.
  • Journal for Research in Applied Sciences and Biotechnology. (2025, June 26). Spectrophotometric Method Validation for the Quantification of Ethyl Alcohol in Alcoholic Beverages. Journal for Research in Applied Sciences and Biotechnology.
  • PubMed. (1954). On the metabolism of some aromatic nitro-compounds by different species of animal. II. The elimination of various nitro-compounds from the blood of different species of animal. Journal of Pharmacy and Pharmacology, 6(9), 619-624.

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Guide to the Proper Disposal of Ethyl 6-(4-methoxy-3-nitrophenyl)-6-oxohexanoate

This document provides a detailed, step-by-step protocol for the safe and compliant disposal of Ethyl 6-(4-methoxy-3-nitrophenyl)-6-oxohexanoate. The procedures outlined are designed for researchers, scientists, and drug...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed, step-by-step protocol for the safe and compliant disposal of Ethyl 6-(4-methoxy-3-nitrophenyl)-6-oxohexanoate. The procedures outlined are designed for researchers, scientists, and drug development professionals to ensure personnel safety and environmental protection. The guidance synthesizes regulatory standards with practical laboratory experience.

Executive Summary: Immediate Safety & Core Principles

The disposal of Ethyl 6-(4-methoxy-3-nitrophenyl)-6-oxohexanoate is governed by its chemical nature as a nitroaromatic compound .[1][2] Such compounds are treated as hazardous due to potential toxicity and environmental persistence.[2]

Under no circumstances should this chemical or its waste be disposed of down the drain or in general trash. [3][4] Evaporation in a fume hood is also a prohibited disposal method.[3][5] The only acceptable method is collection by a licensed hazardous waste disposal service, coordinated through your institution's Environmental Health & Safety (EH&S) department.

Chemical Profile and Hazard Assessment

To understand the disposal requirements, one must first appreciate the chemical's inherent hazards. The structure contains three key functional groups that dictate its handling protocol: an ester, a ketone, and a nitrophenyl group. The nitrophenyl group is the primary driver of its hazardous waste classification.

PropertyAssessmentRationale & Causality
Waste Classification Hazardous Chemical Waste Nitroaromatic compounds are designated as "Priority Pollutants" by agencies like the U.S. Environmental Protection Agency (USEPA) due to their toxicity and potential for bioaccumulation.[2]
Primary Hazard Toxicity Nitroaromatic compounds are known to be toxic and potentially mutagenic.[1] Improper disposal can contaminate soil and water, posing a significant ecological hazard.[2]
Chemical Reactivity Moderate While not as reactive as multi-nitro compounds (e.g., picric acid), it is incompatible with strong oxidizing agents, strong acids, and strong bases. Mixing with incompatible materials can lead to exothermic reactions or the generation of toxic fumes.[6][7]
Physical State Solid or LiquidDisposal procedures apply to the pure compound, solutions containing it, and any materials (e.g., gloves, filter paper, glassware) contaminated with it.

Pre-Disposal Checklist & Preparation

Before generating or handling waste, ensure the following are in place:

  • Consult the SDS: Always review the Safety Data Sheet for the most specific handling information.

  • Identify Your SAA: Locate your laboratory's designated Satellite Accumulation Area (SAA). This is the only location where hazardous waste should be stored.[5][8] The SAA must be at or near the point of waste generation.[8]

  • Assemble PPE: Ensure you have the correct Personal Protective Equipment (PPE) readily available.

    • Nitrile gloves[9]

    • Safety glasses with side shields or chemical splash goggles[9]

    • A properly buttoned laboratory coat

  • Prepare Waste Container: Obtain a suitable hazardous waste container before starting your experiment. It must be made of a compatible material (e.g., glass or high-density polyethylene) and have a secure, screw-top lid.[5][10]

Step-by-Step Disposal Protocol

This protocol outlines the complete lifecycle of waste management within the laboratory, from generation to collection.

Step 1: Waste Identification and Segregation

All materials containing Ethyl 6-(4-methoxy-3-nitrophenyl)-6-oxohexanoate must be treated as hazardous waste.[10] Proper segregation is critical to prevent dangerous chemical reactions.[7]

  • Designate a Waste Stream: This compound belongs in the non-halogenated organic solvent/solid waste stream.

  • DO NOT MIX with the following incompatible waste streams:

    • Aqueous waste

    • Acidic or basic waste[7]

    • Halogenated organic waste (e.g., dichloromethane, chloroform)[10]

    • Oxidizer waste

cluster_waste Waste Segregation cluster_incompatible Incompatible Waste Streams (DO NOT MIX) Waste Ethyl 6-(4-methoxy-3-nitrophenyl)-6-oxohexanoate Waste Stream Non-Halogenated Organic Waste Container Waste->Stream Collect Here Acids Acids / Bases Halogenated Halogenated Solvents Aqueous Aqueous Waste Oxidizers Oxidizers

Fig 1. Waste Segregation Diagram
Step 2: Container Labeling

Properly labeling the waste container is a strict regulatory requirement.[11] The label must be affixed as soon as the first drop of waste is added.[10]

Your institution's EH&S department will provide official hazardous waste tags. Fill out the tag completely and legibly with the following information:

  • The words "Hazardous Waste" .[5]

  • Full Chemical Name(s): Write out "Ethyl 6-(4-methoxy-3-nitrophenyl)-6-oxohexanoate". List all other constituents of the waste, including solvents. Do not use abbreviations or chemical formulas.[7]

  • Generator Information: The name of the Principal Investigator (PI), department, and laboratory room number.[10]

Step 3: Waste Accumulation and Storage

Store the waste container in your designated Satellite Accumulation Area (SAA). Adhere to the following critical storage rules:

  • Keep Containers Closed: The container must be securely capped at all times, except when you are actively adding waste.[5][8] This prevents spills and the release of vapors.

  • Use Secondary Containment: Place the waste container inside a larger, chemically resistant tub or tray to contain any potential leaks.[10]

  • Adhere to Volume Limits: Do not accumulate more than 55 gallons of hazardous waste in your SAA.[3][8]

Step 4: Arranging for Final Disposal

Once the waste container is full (typically 80-90% capacity to allow for expansion), or if it has been in the SAA for close to one year, it is time for disposal.[5][8]

  • Seal the Container: Ensure the cap is tightly secured.

  • Finalize the Label: Double-check that the hazardous waste tag is complete and accurate.

  • Submit a Collection Request: Follow your institution's procedure for requesting a hazardous waste pickup. This is typically done through an online portal managed by the EH&S department.[3]

  • Professional Disposal: Trained EH&S personnel or a licensed contractor will collect the waste from your laboratory.[11] They are responsible for transporting it to a certified facility for final treatment, which for nitroaromatic compounds is typically high-temperature incineration.

node_style_decision node_style_decision node_style_process node_style_process node_style_io node_style_io node_style_startend node_style_startend Start Waste Generated ID Classify as Hazardous: Non-Halogenated Organic Start->ID Prep Select & Label Compatible Container ID->Prep Collect Add Waste to Container in SAA Prep->Collect IsFull Container Full? Collect->IsFull Request Submit Pickup Request to EH&S IsFull->Request Yes Store Store Securely (Capped, in Secondary Containment) IsFull->Store No End Professional Collection & Disposal Request->End Store->Collect

Fig 2. Disposal Workflow Decision Diagram

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is crucial to mitigate hazards.

  • Alert Personnel: Notify everyone in the immediate area.

  • Isolate the Area: Secure the location to prevent others from entering.

  • Assess the Spill: If the spill is large, involves highly toxic materials, or you are not trained to handle it, evacuate the area and contact your institution's emergency EH&S number immediately.

  • Small Spill Cleanup: For a small, manageable spill:

    • Don appropriate PPE (gloves, goggles, lab coat).

    • Contain the spill using an inert absorbent material such as vermiculite, cat litter, or sand.[9][12] Do not use combustible materials like paper towels to absorb large quantities of liquid.

    • Carefully scoop the contaminated absorbent material into a designated hazardous waste container.

    • Wipe the spill area with a suitable solvent (e.g., acetone) and paper towels. Place the used towels into the same hazardous waste container.

    • Label the container as "Hazardous Waste" with a full description of the contents (e.g., "Vermiculite contaminated with Ethyl 6-(4-methoxy-3-nitrophenyl)-6-oxohexanoate") and arrange for disposal.

References

  • Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University. Retrieved from [Link]

  • Regulation of Laboratory Waste. (n.d.). American Chemical Society. Retrieved from [Link]

  • Guide to Managing Laboratory Chemical Waste. (n.d.). Vanderbilt University. Retrieved from [Link]

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. (n.d.). University of Pennsylvania EHRS. Retrieved from [Link]

  • Ester Disposal. (n.d.). Chemtalk - #1 Science Forum For Lab Technicians. Retrieved from [Link]

  • Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center. Retrieved from [Link]

  • Aromatic halogenated amines and nitro-compounds. (n.d.). Croner-i. Retrieved from [Link]

  • Bioremediation of nitroaromatic compounds. (2009). In Bioremediation of inorganic and organic compounds. Cambridge University Press.
  • Biodegradation of Nitroaromatic Compounds and Explosives. (2000). CSWAB.org. Retrieved from [Link]

  • SAFETY DATA SHEET. (2025). Murphy's Naturals. Retrieved from [Link]

  • Major mechanisms of toxicity of nitroaromatic compounds. (2026).
  • SAFETY DATA SHEET. (n.d.). MarkHerb. Retrieved from [Link]

  • Treatment and disposal of chemical wastes in daily laboratory work. (n.d.). University of Regensburg. Retrieved from [Link]

  • How Do You Dispose Of Waste In A Laboratory? (2025). Chemistry For Everyone [YouTube Video]. Retrieved from [Link]

  • Laboratory Waste Disposal Guidelines. (n.d.). Retrieved from [Link]

Sources

Handling

Comprehensive Safety and Handling Guide for Ethyl 6-(4-methoxy-3-nitrophenyl)-6-oxohexanoate

As a Senior Application Scientist, this guide provides a detailed protocol for the safe handling, use, and disposal of Ethyl 6-(4-methoxy-3-nitrophenyl)-6-oxohexanoate. Given that this is a specialized research chemical,...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides a detailed protocol for the safe handling, use, and disposal of Ethyl 6-(4-methoxy-3-nitrophenyl)-6-oxohexanoate. Given that this is a specialized research chemical, a specific Safety Data Sheet (SDS) may not be readily available. Therefore, this guide is built upon a conservative hazard assessment based on the compound's primary functional groups: an aromatic nitro group, an ethyl ester, and a ketone. The primary driver of the required safety precautions is the aromatic nitro moiety.

Hazard Assessment by Structural Analogy

The safe handling of any chemical begins with a thorough understanding of its potential hazards. By examining the structure of Ethyl 6-(4-methoxy-3-nitrophenyl)-6-oxohexanoate, we can infer its reactivity and toxicity from its constituent functional groups.

  • Aromatic Nitro Group (-NO₂): This is the most significant functional group from a safety perspective. Aromatic nitro compounds are known for several hazards:

    • Toxicity: Many nitro compounds are toxic and can be readily absorbed through the skin.[1] Prolonged or repeated exposure may cause damage to organs.[2]

    • Flammability & Explosivity: While mononitrated compounds are not typically considered explosive like their polynitrated counterparts (e.g., TNT), they are still combustible and can be sensitive to heat.[1][3] The nitro group increases the potential for energetic decomposition.

    • Inhalation Hazard: Dusts or aerosols of nitrophenyl compounds can be harmful if inhaled.[2]

  • Ethyl Ester and Ketone Moieties: These groups are generally less hazardous but contribute to the overall chemical properties. They are common in organic chemistry and are typically considered combustible. They may cause skin or eye irritation upon direct contact.[4]

Based on this analysis, the compound must be handled as a toxic substance with potential for skin absorption and as a combustible solid. All procedures must be designed to minimize exposure and prevent ignition.

Engineering and Administrative Controls: The First Line of Defense

Before relying on Personal Protective Equipment (PPE), robust engineering and administrative controls must be in place. These are fundamental to creating a safe laboratory environment.

  • Chemical Fume Hood: All manipulations of the solid compound and its solutions must be conducted inside a certified chemical fume hood to prevent inhalation of dust or vapors.[1][5] The sash should be kept as low as possible during operations.

  • Designated Work Area: A specific area within the lab, preferably within a fume hood, should be designated for handling this compound to contain potential spills and prevent cross-contamination.[5]

  • Emergency Equipment: An accessible and operational safety shower and eyewash station are mandatory.[6] Fire extinguishers suitable for chemical fires (e.g., dry powder, carbon dioxide) should be readily available.[7]

Personal Protective Equipment (PPE) Protocol

PPE is the final barrier between the researcher and the chemical. The following PPE is mandatory for all procedures involving Ethyl 6-(4-methoxy-3-nitrophenyl)-6-oxohexanoate.

Recommended PPE Summary
Protection TypeSpecificationRationale
Eye & Face Protection Chemical splash goggles (ANSI Z87.1 compliant)Protects against splashes, which safety glasses do not adequately defend against.[1][8]
Face Shield (worn over goggles)Required when there is a significant splash or spatter potential.[8][9]
Hand Protection Chemically resistant gloves (Nitrile or Neoprene)Aromatic nitro compounds can be absorbed through the skin; robust chemical resistance is crucial.[1] Double-gloving is recommended.
Body Protection Flame-resistant laboratory coatRecommended for flammable or combustible compounds. Must be kept fully buttoned.[1][9]
Chemical-resistant apronWorn over the lab coat for added protection during large-volume transfers or when a high splash hazard exists.[5]
Foot Protection Closed-toe, chemical-resistant shoesProtects feet from spills. The entire foot must be covered.[9]

Step-by-Step Handling Workflow

This section provides a procedural workflow for common laboratory manipulations of the compound.

Workflow Diagram

G Workflow for Handling Ethyl 6-(4-methoxy-3-nitrophenyl)-6-oxohexanoate cluster_prep Phase 1: Preparation cluster_handling Phase 2: Chemical Handling (in Fume Hood) cluster_cleanup Phase 3: Post-Procedure cluster_disposal Phase 4: Final Steps A 1. Don Full PPE B 2. Verify Fume Hood Operation A->B C 3. Designate & Prepare Work Area B->C D 4. Weigh Solid Compound C->D E 5. Transfer & Dissolve D->E F 6. Perform Reaction/Procedure E->F G 7. Quench & Neutralize (if applicable) F->G H 8. Decontaminate Glassware & Surfaces G->H I 9. Segregate Waste H->I J 10. Package & Label Hazardous Waste I->J K 11. Doff & Dispose of Contaminated PPE J->K L 12. Wash Hands Thoroughly K->L

Caption: Procedural workflow from preparation to disposal.

Detailed Protocol
  • Preparation:

    • Don all required PPE as specified in the table above.

    • Ensure the chemical fume hood is on and functioning correctly.

    • Cover the work surface within the hood with absorbent, disposable bench paper.

    • Assemble all necessary glassware and equipment.

  • Weighing and Transfer:

    • Weigh the solid compound in a tared container directly within the fume hood to contain any dust.[5]

    • Use a spatula for transfers. Avoid generating dust.

    • If transferring to a reaction vessel, use a powder funnel.

  • Dissolution and Reaction:

    • Slowly add solvent to the solid with stirring to avoid splashing.

    • If the reaction is exothermic, use an ice bath for cooling.

    • Keep the reaction vessel closed or under a reflux condenser to contain vapors.

Spill and Emergency Procedures

Immediate and correct response to a spill is critical.

  • Small Spill (in fume hood):

    • Alert others in the immediate area.

    • Contain the spill with an inert absorbent material like sand or vermiculite.[10]

    • Using a scoop or spatula, carefully collect the absorbed material and place it into a labeled, sealed container for hazardous waste.[10]

    • Decontaminate the area with an appropriate solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Large Spill or Spill Outside Fume Hood:

    • Evacuate the immediate area and alert all personnel.[3]

    • If safe to do so, eliminate all ignition sources.[3]

    • Close the laboratory doors and prevent entry.

    • Contact your institution's Environmental Health and Safety (EHS) department or emergency response team immediately.

  • Personal Exposure:

    • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.[11]

    • Eye Contact: Immediately flush eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4]

    • Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.[12]

Decontamination and Waste Disposal

Proper disposal is a critical final step to ensure safety and environmental compliance.

  • Waste Segregation: All materials contaminated with Ethyl 6-(4-methoxy-3-nitrophenyl)-6-oxohexanoate are considered hazardous waste.

    • Solid Waste: Used gloves, bench paper, and contaminated absorbents must be collected in a dedicated, clearly labeled hazardous waste container.[5]

    • Liquid Waste: Unused solutions and reaction mixtures should be collected in a separate, labeled hazardous waste container for halogenated or non-halogenated organic waste, as appropriate.[5] Do not pour down the drain.[3]

  • Disposal Method: The recommended disposal method for nitrophenol waste, a related substance class, is controlled incineration in a licensed facility.[10][13] This ensures complete destruction of the compound. All waste must be disposed of through your institution's EHS office in accordance with local, state, and federal regulations.[7]

  • Glassware Decontamination: Rinse glassware that has come into contact with the compound with a suitable organic solvent (e.g., acetone, ethanol) in the fume hood. Collect the rinsate as hazardous liquid waste. Then, wash the glassware with soap and water.

References

  • Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Nitrophenols.
  • BenchChem. (2025). Technical Support Center: Safe Handling and Storage of Nitro Compounds.
  • Apollo Scientific. (n.d.). 2-Nitrophenol Safety Data Sheet.
  • BenchChem. (n.d.). Personal protective equipment for handling 2-Nitro-benzo[b]thiophene-3-carbonitrile.
  • Croner-i. (n.d.). 10: Aromatic halogenated amines and nitro-compounds.
  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Nitrophenol.
  • Murphy's Naturals. (2025). Safety Data Sheet.
  • U.S. Environmental Protection Agency. (2025). Personal Protective Equipment.
  • University of California, San Francisco. (n.d.). Chemical Safety: Personal Protective Equipment.
  • Sigma-Aldrich. (2025). Safety Data Sheet: Ethyl 6-hydroxyhexanoate.
  • Loba Chemie. (2024). p-NITROPHENOL EXTRA PURE Safety Data Sheet.
  • MarkHerb. (n.d.). Safety Data Sheet: Ethyl p-Methoxycinnamate.
  • Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE).
  • Fisher Scientific. (2025). Safety Data Sheet.
  • ChemScene. (2025). Safety Data Sheet.
  • Respirex International. (n.d.). Personal Protective Equipment (PPE) for Industrial Chemicals.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.